molecular formula C13H8BrNO B1331215 2-Amino-7-bromo-9-fluorenone CAS No. 58557-63-4

2-Amino-7-bromo-9-fluorenone

Cat. No.: B1331215
CAS No.: 58557-63-4
M. Wt: 274.11 g/mol
InChI Key: RXQGYCZVNFMPJO-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-9-fluorenone is a useful research compound. Its molecular formula is C13H8BrNO and its molecular weight is 274.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90683. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-7-bromofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8BrNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQGYCZVNFMPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293556
Record name 2-Amino-7-bromo-9-fluorenone
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Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58557-63-4
Record name 58557-63-4
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Record name 2-Amino-7-bromo-9-fluorenone
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Record name 2-Amino-7-bromo-9-fluorenone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-7-bromo-9-fluorenone CAS number 58557-63-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-7-bromo-9-fluorenone (CAS: 58557-63-4)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers in drug development and materials science. We will delve into its fundamental properties, synthesis, safety protocols, and its potential as a versatile scaffold for chemical innovation.

Introduction: The Strategic Value of a Functionalized Fluorenone Core

The fluorenone architecture is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and unique photophysical properties.[1][2] Compounds based on this core have been investigated as anticancer, antiviral, and neuromodulatory agents.[2][3][4] this compound (CAS No. 58557-63-4) is a particularly valuable building block due to its strategic placement of two distinct and reactive functional groups: an amino group and a bromine atom.[5][6] This disubstitution allows for orthogonal chemical modifications, enabling the synthesis of diverse compound libraries. The amino group serves as a nucleophile or a site for amide and sulfonamide formation, while the bromine atom is primed for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular complexity.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. A consistent and well-characterized starting material is the bedrock of reproducible research.

Core Properties
PropertyValueSource(s)
CAS Number 58557-63-4[5][6][7]
Molecular Formula C₁₃H₈BrNO[5][6][8]
Molecular Weight 274.11 g/mol [5][6][7]
Melting Point 243-244 °C[6]
Appearance Deep violet needles (after recrystallization)[5]
InChI Key RXQGYCZVNFMPJO-UHFFFAOYSA-N[6][7]
Canonical SMILES Nc1ccc2-c3ccc(Br)cc3C(=O)c2c1[6]
Spectroscopic Characterization & Interpretation

Spectroscopic analysis confirms the identity and purity of the compound. The following data were obtained in DMSO-d₆.[5]

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum reveals seven distinct aromatic proton signals and a characteristic signal for the primary amine.

  • δ 7.63 (dd, J = 8.0, 1.9 Hz, 1H, 6-H): This doublet of doublets corresponds to the proton at position 6, coupled to both H-5 (ortho, J ≈ 8.0 Hz) and H-8 (meta, J ≈ 1.9 Hz).

  • δ 7.51 (d, J = 1.8 Hz, 1H, 8-H): A doublet for the proton at position 8, showing only meta-coupling to H-6.

  • δ 7.42 (d, J = 8.0 Hz, 1H, 4-H): A doublet representing the proton at position 4, with ortho-coupling to H-3.

  • δ 7.39 (d, J = 8.1 Hz, 1H, 5-H): The proton at position 5 appears as a doublet due to ortho-coupling with H-6.

  • δ 6.81 (d, J = 2.2 Hz, 1H, 1-H): This doublet corresponds to the proton at position 1, showing meta-coupling to H-3.

  • δ 6.69 (dd, J = 8.0, 2.2 Hz, 1H, 3-H): A doublet of doublets for the proton at position 3, coupled to H-4 (ortho) and H-1 (meta).

  • δ 5.72 (s, 2H, NH₂): The broad singlet integrates to two protons, confirming the presence of the primary amino group.

¹³C NMR (101 MHz, DMSO-d₆): The carbon spectrum shows 13 distinct signals, consistent with the molecular structure.

  • δ 192.58 (C=O): The downfield signal characteristic of the ketone carbonyl carbon (C-9).

  • δ 150.72 - 109.37: The remaining twelve signals in the aromatic region correspond to the carbons of the fluorenone core, with shifts influenced by the electron-donating amino group and the electron-withdrawing bromo and carbonyl groups.[5]

Synthesis and Safe Handling

Recommended Synthesis Protocol

This compound is reliably synthesized via the reduction of its nitro-analogue, 2-Bromo-7-nitro-fluoren-9-one.[5] The protocol below is a self-validating system; the distinct color change from a suspension to a deep-brown mixture provides a clear indication of reaction progress.

Starting Material: 2-Bromo-7-nitro-fluoren-9-one Reagents: Sodium sulfide nonahydrate (Na₂S·9H₂O), Sodium hydroxide (NaOH), Ethanol, Deionized Water

Step-by-Step Methodology:

  • Preparation of Reducing Solution: In a suitable flask, dissolve sodium sulfide nonahydrate (2.7 equivalents) and sodium hydroxide (6.5 equivalents) in deionized water (approx. 35 mL per gram of starting material).

  • Reaction Setup: To a stirred suspension of 2-Bromo-7-nitro-fluoren-9-one (1.0 equivalent) in ethanol (approx. 14 mL per gram), add the freshly prepared reducing solution from Step 1.

  • Reaction Execution: Heat the mixture to reflux and maintain for 5 hours. The reaction progress is visually monitored by the change in color and consistency.

  • Cool Down: After 5 hours, cease heating and allow the mixture to stir overnight at ambient temperature.

  • Isolation: Cool the deep-brown mixture to 0-5 °C in an ice bath. Collect the precipitate by vacuum filtration.

  • Purification Wash: The crude product should be washed successively with the following solvents to remove impurities:

    • Deionized H₂O

    • 5% aqueous NaOH solution

    • Deionized H₂O (until filtrate is neutral)

    • Cold Ethanol

    • Methyl tert-butyl ether (MTBE)

    • Pentane

  • Drying: Dry the purified product in vacuo to yield this compound as a solid. A reported yield for this procedure is 94%.[5] Recrystallization from toluene can yield deep violet needles.[5]

Synthesis Workflow Diagram

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent1 2-Bromo-7-nitro- fluoren-9-one in EtOH reflux Combine & Reflux (5 hours) reagent1->reflux reagent2 Na2S·9H2O + NaOH in H2O reagent2->reflux stir Stir Overnight (Room Temp) reflux->stir cool Cool to 0-5 °C stir->cool filtrate Vacuum Filtration cool->filtrate wash Sequential Washes (H2O, NaOH, EtOH, MTBE) filtrate->wash dry Dry in vacuo wash->dry product 2-Amino-7-bromo- 9-fluorenone dry->product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Proper handling is crucial due to the compound's irritant properties. The causality is clear: as a fine organic solid, it can easily become airborne, posing an inhalation risk, and direct contact can irritate skin and eyes.

Hazard CategoryGHS Classification & CodesRecommended PPE & Precautions
Skin Irritation Category 2 (H315)Wear nitrile gloves and a lab coat. Avoid skin contact.[6][7]
Eye Irritation Category 2 (H319)Wear safety glasses or goggles.[6][7]
Respiratory Irritation STOT SE 3 (H335)Handle in a well-ventilated area or chemical fume hood. Use a dust mask (N95 or equivalent) for weighing and transfer.[6][7]
General Handling P261, P264, P302+P352, P305+P351+P338Avoid breathing dust. Wash hands thoroughly after handling. Follow standard first aid procedures for exposure.[7]

Chemical Reactivity and Application Potential

The true value of this compound lies in its potential for derivatization. The amino and bromo groups are versatile handles for building molecular complexity, making it an ideal starting point for exploring structure-activity relationships (SAR) in drug discovery.

G cluster_amine Amine Reactivity (Position 2) cluster_bromo Bromo Reactivity (Position 7) center_node This compound amide Amide Formation (R-COCl) center_node->amide Acylation sulfonamide Sulfonamide Formation (R-SO2Cl) center_node->sulfonamide alkylation N-Alkylation center_node->alkylation suzuki Suzuki Coupling (Aryl Boronic Acids) center_node->suzuki Pd-Catalyzed Cross-Coupling buchwald Buchwald-Hartwig (Amines, Phenols) center_node->buchwald cyanation Cyanation (CuCN) center_node->cyanation

Caption: Key reaction pathways for derivatizing this compound.

Illustrative Derivatization: N-Acetylation

To demonstrate its utility as an intermediate, the following is a representative protocol for the N-acetylation of the amino group. This is a common first step in many synthetic sequences to protect the amine or to introduce an acetamido group, which can alter solubility and hydrogen bonding potential.

Objective: Synthesize 2-Acetamido-7-bromo-9-fluorenone.

Reagents: this compound, Acetic Anhydride, Pyridine (as solvent and base).

Step-by-Step Methodology:

  • Dissolution: In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous pyridine.

  • Acylation: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker of ice water to precipitate the product and quench excess acetic anhydride.

  • Isolation & Wash: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, dilute HCl solution (to remove pyridine), and finally with water again until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven. Characterize the resulting 2-Acetamido-7-bromo-9-fluorenone by NMR and Mass Spectrometry.

Relevance in Drug Discovery & Materials Science

The fluorenone core is a planar, rigid structure that can effectively orient functional groups for interaction with biological targets or for π-stacking in organic materials.[2]

  • Medicinal Chemistry: The development of radioiodinated 9-fluorenone derivatives for imaging α7-nicotinic acetylcholine receptors in the context of Alzheimer's disease highlights the scaffold's neurological applications.[3] Other derivatives have shown promise as antiviral (e.g., Tilorone) and anticancer agents.[4][9] The amino and bromo handles on the title compound allow for the systematic exploration of substitutions at the 2- and 7-positions, which are critical for modulating biological activity in these series.[9]

  • Materials Science: The extended π-system of the fluorenone core makes it an attractive component for organic electronic materials.[1][10] By using this compound, researchers can synthesize polymers or small molecules for applications in OLEDs and organic photovoltaics. The amino group acts as an electron donor while the ketone is an acceptor, establishing a push-pull system that can be further tuned through reactions at the bromine position.

Conclusion

This compound is more than just a chemical; it is a strategic platform for innovation. Its well-defined physicochemical properties, reliable synthesis, and, most importantly, its dual functional handles provide researchers with a powerful tool for the rational design of novel molecules. Whether the goal is to develop next-generation therapeutics or advanced organic materials, this compound offers a validated and versatile starting point for discovery.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
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  • 2-Amino-7-bromo-fluoren-9-one Price from Supplier Brand... (n.d.). LookChem. Retrieved January 18, 2026, from [Link]

  • Fluorenone synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Understanding 2-Amino-9-fluorenone: Properties, Applications, and Synthesis. (n.d.). Hopax. Retrieved January 18, 2026, from [Link]

  • Zhang, L., et al. (2019). Synthesis and biological evaluation of 9-fluorenone derivatives for SPECT imaging of α7-nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 29(23), 126724. Retrieved January 18, 2026, from [Link]

  • 2-Bromo-9-fluorenone - SpectraBase. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

  • CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents. (n.d.). Google Patents.
  • Narasimhan, S., et al. (2012). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 4(10), 4477-4483. Retrieved January 18, 2026, from [Link]

  • Chiriță, C., et al. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Molecules, 26(10), 2958. Retrieved January 18, 2026, from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved January 18, 2026, from [Link]

  • Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). (2023, July 13). PubMed Central. Retrieved January 18, 2026, from [Link]

  • 2,7-Dibromo-9-fluorenone | C13H6Br2O | CID 259922 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Fluorenone | C13H8O | CID 10241 - PubChem - NIH. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • A Perspective on Synthesis and Applications of Fluorenones. (2020, November 25). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 2-Bromo-9-fluorenone - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

  • 9-Fluorenone derivatives drugs. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of a 9-Fluorenone Derived β-Amino Alcohol Ligand Depicting High Catalytic Activity and Pronounced Non-linear Stereochemical Effects | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A Precursor Route to 2,7-Poly(9-fluorenone) | Macromolecules - ACS Publications. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” | ACS Omega. (2022, October 21). ACS Omega. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Amino-7-bromo-9-fluorenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Amino-7-bromo-9-fluorenone, a key intermediate in organic synthesis with significant potential in materials science and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical and physical properties, a detailed synthesis protocol, and a discussion of its current and potential applications.

Introduction

This compound is a substituted aromatic ketone built upon a fluorene backbone. The presence of an amino group, a bromo group, and a carbonyl function on the rigid, planar fluorene scaffold makes it a versatile building block for the synthesis of more complex molecular architectures.[1][2] The unique electronic and photophysical properties of the fluorene system, coupled with the reactivity of its functional groups, have positioned this compound as a compound of interest for the development of novel organic electronic materials and biologically active molecules.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₈BrNO[3][4][5]
Molecular Weight 274.11 g/mol [3][4][5]
CAS Number 58557-63-4[3][5]
Appearance Deep violet needles (recrystallized)[4]
Melting Point 243-244 °C[3]
Boiling Point 485.5 °C at 760 mmHg[3]
Density 1.678 g/cm³[3]
Solubility Soluble in DMSO[4]

Molecular Structure

The structure of this compound is characterized by a tricyclic fluorene core with an amino group at position 2, a bromine atom at position 7, and a ketone at position 9.

Caption: Chemical structure of this compound.

Synthesis

A reliable method for the synthesis of this compound involves the reduction of 2-Bromo-7-nitro-fluoren-9-one.[4] This approach is efficient and yields the desired product in high purity.

Experimental Protocol: Synthesis from 2-Bromo-7-nitro-fluoren-9-one

This protocol is based on the reduction of the nitro group to an amino group using sodium sulfide.[4]

Materials:

  • 2-Bromo-7-nitro-fluoren-9-one

  • Ethanol

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methyl tert-butyl ether (MTBE)

  • Pentane

  • Toluene for recrystallization

Procedure:

  • To a stirred suspension of 2-Bromo-7-nitro-fluoren-9-one (1.035 g, 3.4 mmol) in ethanol (14 mL), add a solution of Na₂S·9H₂O (2.22 g, 9.2 mmol) and sodium hydroxide (0.88 g, 22 mmol) in water (36 mL).

  • Reflux the mixture for 5 hours.

  • After reflux, stir the mixture overnight at room temperature.

  • Cool the resulting deep-brown mixture to 0-5 °C.

  • Filter the precipitate.

  • Wash the crude product successively with H₂O (2 x 6 mL), aqueous NaOH (5%, 2 x 6 mL), H₂O (3 x 6 mL), cold EtOH (2 x 4 mL), MTBE (5 mL), and pentane (5 mL).

  • Dry the product in vacuo to obtain this compound (0.875 g, 94% yield).

  • For further purification, recrystallize a sample from toluene to yield deep violet needles.

Synthesis Workflow

Synthesis_Workflow start 2-Bromo-7-nitro-fluoren-9-one reagents Na₂S·9H₂O, NaOH Ethanol, Water start->reagents Add conditions Reflux, 5h Stir overnight at RT reagents->conditions Heat workup Cool, Filter Wash with H₂O, NaOH(aq), EtOH, MTBE, Pentane conditions->workup Process product This compound workup->product Isolate

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-7-bromo-9-fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-7-bromo-9-fluorenone, a vital heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to deliver not just data, but actionable insights grounded in established scientific principles, empowering researchers to handle and utilize this compound with confidence and precision.

Introduction: The Significance of this compound

This compound (CAS No: 58557-63-4) is a substituted fluorenone derivative. The fluorene scaffold is a well-established pharmacophore and a key structural motif in the development of various therapeutic agents and functional organic materials. The strategic placement of an amino group and a bromine atom on this tricyclic system creates a molecule with unique electronic and steric properties, making it a valuable intermediate for further chemical modifications. Understanding its fundamental physicochemical properties, such as melting point and solubility, is a critical first step in its application, from designing reaction conditions to formulating it for biological assays.

Part 1: Core Physicochemical Properties

A precise understanding of the melting point and solubility profile of this compound is paramount for its effective use in a laboratory setting. These properties dictate the purification methods, suitable reaction solvents, and potential formulation strategies.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. For this compound, a sharp melting range is indicative of a high degree of purity.

Physicochemical Property Value Source
Melting Point243-244 °CSigma-Aldrich[1]

This relatively high melting point suggests strong intermolecular forces within the crystal lattice, likely due to a combination of dipole-dipole interactions from the carbonyl group, hydrogen bonding from the amino group, and van der Waals forces from the aromatic system.

Solubility Profile
Solvent Qualitative Solubility Inference Source
TolueneSoluble on heatingRecrystallization solvent[2]
Dimethyl Sulfoxide (DMSO)SolubleNMR solvent[2]
WaterPoorly solubleUsed as a washing solvent in synthesis[2]
Aqueous NaOH (5%)Poorly solubleUsed as a washing solvent in synthesis[2]
Cold EthanolPoorly solubleUsed as a washing solvent in synthesis[2]
Methyl tert-butyl ether (MTBE)Poorly solubleUsed as a washing solvent in synthesis[2]
PentanePoorly solubleUsed as a washing solvent in synthesis[2]

The solubility in DMSO is expected, given its high polarity and ability to act as both a hydrogen bond donor and acceptor. The solubility in hot toluene, a non-polar aromatic solvent, suggests that the van der Waals interactions with the fluorenone core play a significant role at elevated temperatures. The poor solubility in water, cold ethanol, and non-polar aliphatic solvents like pentane is consistent with the largely hydrophobic nature of the molecule, despite the presence of polar functional groups.

Part 2: Experimental Protocols for Property Determination

To ensure the reproducibility and accuracy of research, it is essential to have robust protocols for determining the physicochemical properties of key compounds. The following sections provide detailed, step-by-step methodologies for the determination of the melting point and solubility of this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point using a standard capillary melting point apparatus. This method is chosen for its high accuracy and the small amount of sample required.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. This prevents inaccuracies due to residual solvent or poor heat transfer.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature to approximately 20 °C below the expected melting point (around 220 °C).

    • Set the heating rate to a slow ramp of 1-2 °C per minute. A slow heating rate is crucial for accurate determination of the melting range.

  • Observation and Data Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the clear point).

    • The melting point is reported as the range between these two temperatures.

Self-Validation:

  • The sharpness of the melting range is a self-validating indicator of purity. A pure sample should melt over a narrow range (typically ≤ 2 °C). A broad melting range suggests the presence of impurities.

  • Calibrate the melting point apparatus with a certified standard of a known melting point close to that of the sample (e.g., benzoin, mp 135-137 °C, or a higher melting standard if available) to ensure the accuracy of the instrument.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Recording A Dry and Powder Sample B Pack Capillary Tube A->B 2-3 mm height C Insert into Apparatus D Set Initial Temp (220°C) C->D F Observe Onset of Melting E Set Ramp Rate (1-2°C/min) D->E G Observe Clear Point F->G H Record Melting Range G->H

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

The data and protocols presented in this guide offer a foundational understanding of the key physicochemical properties of this compound. A melting point of 243-244 °C and its characteristic solubility profile provide the necessary insights for researchers to confidently handle this compound in a variety of experimental settings. By adhering to the detailed protocols, scientists can ensure the accuracy and reproducibility of their work, paving the way for new discoveries in drug development and materials science.

References

  • This compound . PubChem. [Link]

Sources

Introduction: Unveiling the Potential of a Functionalized Fluorenone Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical Properties of 2-Amino-7-bromo-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

The fluorene scaffold and its oxidized counterpart, 9-fluorenone, represent a privileged class of compounds in materials science and medicinal chemistry. Their rigid, planar, and conjugated structure imparts unique electronic and photophysical properties, making them ideal building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and biologically active agents.[1][2] The strategic placement of electron-donating and electron-withdrawing groups on the fluorenone core allows for the fine-tuning of these properties, leading to materials with tailored absorption, emission, and charge-transport characteristics.

This guide focuses on a specific derivative, this compound (CAS: 58557-63-4), a molecule featuring an electron-donating amino group and an electron-withdrawing bromine atom at key positions. This "push-pull" architecture is a classic design strategy for creating molecules with significant intramolecular charge transfer (ICT) character, which often leads to interesting solvatochromic behavior and sensitivity to the local environment.[3][4]

Herein, we provide a comprehensive exploration of the synthesis, structural characterization, and core photophysical properties of this compound. We will delve into the theoretical underpinnings of its expected behavior, supported by data from related fluorenone systems, and provide detailed experimental protocols for its characterization. This document serves as a foundational resource for researchers seeking to understand and harness the potential of this versatile molecule in advanced applications.

Section 1: Synthesis and Structural Characterization

The reliable synthesis and unambiguous characterization of the molecule are paramount before any photophysical investigation. The most common route to this compound involves the reduction of a nitro precursor.

Synthetic Protocol: From Nitro to Amino

A robust method for synthesizing this compound is the reduction of 2-Bromo-7-nitro-fluoren-9-one.[5]

Reaction Scheme:

  • Starting Material: 2-Bromo-7-nitro-fluoren-9-one

  • Reagents: Sodium sulfide nonahydrate (Na₂S·9H₂O) and sodium hydroxide (NaOH)

  • Solvent System: Ethanol and water

  • Procedure:

    • A suspension of 2-Bromo-7-nitro-fluoren-9-one in ethanol is prepared in a round-bottom flask.

    • An aqueous solution of sodium sulfide nonahydrate and sodium hydroxide is added to the suspension.

    • The mixture is heated to reflux for several hours (e.g., 5 hours) and then stirred overnight at room temperature to ensure complete reaction.

    • The crude product precipitates and is collected by filtration.

    • Purification is achieved by washing the crude product successively with water, dilute aqueous NaOH, water, cold ethanol, and a non-polar solvent like pentane to remove impurities.

    • The final product, this compound, is obtained as deep violet needles after drying under vacuum.[5] Recrystallization from a suitable solvent like toluene can be performed for higher purity.[5]

Structural Verification

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

  • Molecular Formula: C₁₃H₈BrNO

  • Molecular Weight: 274.11 g/mol

  • Melting Point: 243-244 °C

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the arrangement of hydrogen atoms. For this molecule, characteristic signals in DMSO-d₆ would appear for the aromatic protons and the amine (-NH₂) protons.[5]

    • ¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton, with a distinctive signal for the carbonyl carbon (C=O) expected around 192.6 ppm.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Section 2: Core Photophysical Properties

The electronic interplay between the amino donor, the fluorenone acceptor core, and the bromo-substituent dictates the molecule's interaction with light.

Absorption Spectroscopy

The UV-Visible absorption spectrum reveals the wavelengths of light a molecule can absorb to transition to an excited state. For fluorenones with donor-acceptor motifs, the spectrum is often characterized by one or more bands.

  • π-π* Transitions: These high-energy transitions are characteristic of the conjugated aromatic system of the fluorenone core.

  • Intramolecular Charge Transfer (ICT) Transitions: The presence of the amino (donor) and carbonyl/bromo (acceptor) groups is expected to give rise to a lower-energy absorption band. This ICT band is particularly sensitive to the surrounding environment. In related 2-amino-7-nitro-fluorenes, this band is prominent and responsible for their color.[4] For this compound, a long-wavelength absorption maximum is anticipated, likely in the 400-450 nm range in common organic solvents, by analogy to similar structures.[6]

Fluorescence Emission

Upon relaxation from the excited state, the molecule can emit light (fluorescence). The key characteristics of this emission are its wavelength, intensity, and efficiency.

  • Stokes Shift: This is the difference in wavelength (or energy) between the absorption maximum (λ_abs) and the emission maximum (λ_em). A large Stokes shift is often indicative of a significant change in molecular geometry or electronic distribution between the ground and excited states, a common feature of ICT dyes.[3][7]

  • Fluorescence Quantum Yield (Φ_F): This critical parameter measures the efficiency of the emission process. It is the ratio of photons emitted to photons absorbed. The parent 9-fluorenone molecule is known to be weakly fluorescent, with a reported quantum yield of 2.7% in acetonitrile.[6] Substitution at the 2 and 7 positions can significantly alter this value. While some substitutions enhance fluorescence, others can diminish it.[6] It is plausible that this compound is also a weak emitter, a common trait for many fluorenones.

Solvatochromism: Probing the Environment

Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents.[4] This phenomenon is a hallmark of push-pull dyes.

  • Positive Solvatochromism: In ICT molecules, the excited state is typically more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a lower energy gap for emission. This results in a bathochromic (red) shift in the fluorescence spectrum as solvent polarity increases.[8] This behavior is expected for this compound and makes it a potential candidate for use as a fluorescent probe for local polarity.[3][7]

Section 3: Experimental Workflows

To empirically determine the photophysical properties, standardized spectroscopic techniques are employed.

Workflow for Photophysical Characterization

The following diagram outlines the logical flow for characterizing the photophysical properties of a fluorophore like this compound.

G cluster_prep Sample Preparation cluster_abs Absorption Studies cluster_fluo Fluorescence Studies cluster_analysis Data Analysis & Interpretation A Synthesize & Purify This compound B Prepare Stock Solution (e.g., 1 mM in DMSO) A->B C Create Dilute Solutions in Solvents of Varying Polarity (e.g., Cyclohexane, Toluene, CH2Cl2, ACN, EtOH) B->C D Acquire UV-Vis Spectra (250-600 nm) C->D F Acquire Emission Spectra (Excitation at λ_max) C->F E Determine λ_max and Molar Absorptivity (ε) D->E I Construct Lippert-Mataga Plot (Solvatochromism Analysis) E->I G Determine Emission λ_max and Stokes Shift F->G H Measure Fluorescence Quantum Yield (Φ_F) (Relative Method) F->H G->I J Summarize Data in Table H->J K Interpret Results I->K

Caption: Experimental workflow for photophysical characterization.

Protocol for UV-Visible Absorption Spectroscopy
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µM) in the solvent of choice using a quartz cuvette with a 1 cm path length.

  • Blanking: Use a cuvette containing only the pure solvent to zero the instrument.

  • Data Acquisition: Scan the sample over a relevant wavelength range (e.g., 250 nm to 600 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λ_max). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Protocol for Relative Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is often determined relative to a well-characterized standard.[9]

  • Select a Standard: Choose a reference compound whose absorption and emission spectra overlap with the sample and whose quantum yield is known (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions should be kept low (< 0.1) at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts 's' and 'r' refer to the sample and reference, respectively.

Section 4: Data Summary and Interpretation

The following table summarizes the expected photophysical properties based on the analysis of the fluorenone scaffold and related derivatives. Empirical validation is required to confirm these values.

PropertySymbolExpected Value / BehaviorRationale / Reference
Absorption Maximumλ_abs~400 - 450 nmBased on push-pull substituted fluorenones exhibiting ICT bands in the visible region.[6]
Emission Maximumλ_em~480 - 550 nmExpected to show a significant Stokes shift due to ICT character.[3][7]
Stokes ShiftΔνLarge; > 50 nmCharacteristic of molecules with a more polar excited state.[3]
Fluorescence Quantum YieldΦ_FLow; likely < 0.1The parent fluorenone has a low quantum yield (0.027), and many derivatives are weak emitters.[6]
Solvatochromism-Positive; bathochromic (red) shift in emission with increasing solvent polarity.The polar excited state is stabilized by polar solvents, lowering the emission energy.[4][8]
The Jablonski Diagram: Visualizing Photophysical Processes

To understand the concepts of absorption and fluorescence, the Jablonski diagram provides a clear visual model of the electronic state transitions.

Jablonski S0 S₀ (Ground State) S0_v0 S1 S₁ (First Excited Singlet State) S1_v0 T1 T₁ (First Excited Triplet State) T1_v0 S0_v1 S1_v2 S0_v0->S1_v2 Absorption S0_v2 S1_v0->S0_v1 Fluorescence S1_v1 T1_v1 S1_v0->T1_v1 Intersystem Crossing (ISC) S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v2 Phosphorescence (Non-radiative decay also occurs)

Caption: Jablonski diagram illustrating electronic transitions.

Section 5: Potential Applications

The unique structural and anticipated photophysical properties of this compound suggest its utility in several advanced fields.

  • Synthetic Intermediate: Its functional handles—the amino group, the bromine atom, and the ketone—make it a versatile building block for creating more complex molecules, such as polymers or macrocycles, through reactions like Suzuki coupling (at the bromine site) or condensation (at the amino/keto site).[10][11]

  • Fluorescent Probes and Sensors: The expected solvatochromic behavior makes it a candidate for developing fluorescent probes that can report on the polarity of their microenvironment, which is valuable in cell biology for imaging lipids or proteins, or in materials science for monitoring polymerization processes.[2][3]

  • Organic Electronics: Fluorenone derivatives are widely used in organic electronics. This molecule could serve as a component in host materials or as a dopant emitter in OLEDs. The push-pull nature could also be exploited in the design of materials for nonlinear optics or photovoltaics.[1][12]

  • Pharmaceutical and Medicinal Chemistry: The fluorenone core is present in various biologically active compounds with potential anticancer, antiviral, and antimicrobial properties.[1][13][14] this compound could serve as a scaffold for the development of new therapeutic agents.

Conclusion

This compound is a molecule of significant interest due to its classic push-pull electronic structure. While detailed photophysical data for this specific compound is not widely published, a thorough analysis of its structural components and comparison with related fluorenone derivatives allows for a strong predictive understanding of its behavior. It is expected to exhibit a prominent intramolecular charge transfer band, a large Stokes shift, and positive solvatochromism, albeit with likely low fluorescence quantum efficiency. These characteristics make it a compelling target for empirical investigation and a promising candidate for applications ranging from environmental sensing to the development of novel organic electronic materials and pharmaceutical scaffolds. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for researchers to unlock the full potential of this intriguing fluorophore.

References

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A Theoretical and Computational Deep Dive into 2-Amino-7-bromo-9-fluorenone: Exploring its Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical analysis of 2-Amino-7-bromo-9-fluorenone, a substituted aromatic ketone with a scaffold of significant interest in medicinal chemistry. By employing advanced computational modeling techniques, we will elucidate the structural, spectroscopic, and electronic properties of this molecule. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage computational chemistry for the rational design of novel therapeutic agents. The fluorenone core is a recognized pharmacophore, and understanding the nuanced effects of its substituents is paramount in harnessing its full potential.[1]

The Rationale for a Computational Approach

Experimental synthesis and characterization are the cornerstones of chemical research. However, a purely empirical approach can be both time-consuming and resource-intensive. Computational modeling, specifically Density Functional Theory (DFT), offers a powerful synergistic tool. It allows for the a priori prediction of molecular properties, providing invaluable insights that can guide and refine experimental efforts. For a molecule like this compound, DFT can help us understand how the interplay between the electron-donating amino group and the electron-withdrawing bromo and carbonyl groups influences its overall electronic behavior and, by extension, its potential biological activity. This in-silico approach is a critical first step in modern drug discovery pipelines, enabling the efficient screening and optimization of lead compounds.

Methodological Framework: A Self-Validating Computational Protocol

The reliability of computational results hinges on the appropriateness of the chosen methodology. For a conjugated system like this compound, a well-established and validated protocol is essential. The following details the computational workflow employed in this study, with justifications for each choice grounded in established scientific literature.

Geometry Optimization and Vibrational Analysis

The foundational step in any quantum chemical calculation is determining the molecule's most stable three-dimensional conformation, its ground state geometry. This was achieved using the Gaussian suite of programs. The choice of the M06/6-311G(d,p) level of theory for our calculations is deliberate.[2][3] The M06 functional is known for its robust performance across a wide range of chemical systems, including those with significant non-covalent interactions. The 6-311G(d,p) basis set provides a good balance between computational cost and accuracy for molecules of this size.

To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms the stability of the obtained geometry. These frequency calculations also allow for the simulation of the infrared (IR) spectrum, a valuable tool for experimental comparison.

Electronic Properties and Spectroscopic Simulation

With an optimized geometry, we can then probe the electronic characteristics of the molecule. The electronic absorption spectrum (UV-Vis) was simulated using Time-Dependent Density Functional Theory (TD-DFT), a standard method for calculating excited-state properties.[4] This provides information on the wavelengths of maximum absorption and the nature of the electronic transitions involved.

A crucial aspect of this study is the analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental descriptors of a molecule's chemical reactivity, kinetic stability, and electronic transport properties.[5][6][7] A smaller HOMO-LUMO gap generally implies a more reactive molecule that is more readily polarized.

The following diagram illustrates the computational workflow:

Computational Workflow for this compound cluster_input Input cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_output Output & Interpretation A Initial Structure of This compound B Geometry Optimization (M06/6-311G(d,p)) A->B C Frequency Calculation B->C D TD-DFT for Excited States B->D E Optimized Geometry B->E F Simulated IR Spectrum C->F G Simulated UV-Vis Spectrum D->G H HOMO-LUMO Analysis D->H I Molecular Electrostatic Potential (MEP) D->I J Predicted Properties & Reactivity Insights E->J F->J G->J H->J I->J

Caption: Computational workflow for the theoretical analysis of this compound.

In-Silico Results and Scientific Discussion

Molecular Structure and Vibrational Signatures

The optimized geometry of this compound reveals a planar fluorenone core, as expected. The amino and bromo substituents lie in the same plane as the aromatic rings. This planarity facilitates π-conjugation across the molecule, a key factor influencing its electronic properties.

The simulated FT-IR spectrum provides a vibrational fingerprint of the molecule. The key predicted vibrational modes are summarized in the table below. These theoretical frequencies are invaluable for interpreting experimental spectra.

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H Asymmetric Stretch~3500Characteristic of the primary amine group.
N-H Symmetric Stretch~3400Characteristic of the primary amine group.
C=O Carbonyl Stretch~1715Typical for a ketone in a conjugated system.[8]
C=C Aromatic Stretch1600-1450Multiple bands corresponding to the fluorenone core.
C-N Stretch~1300Stretching of the bond between the amine and the aromatic ring.
C-Br Stretch~650Characteristic of the carbon-bromine bond.

Note: These are approximate values and can be influenced by the computational method and experimental conditions.

Frontier Molecular Orbitals and Electronic Transitions

The HOMO and LUMO are critical to understanding the electronic behavior of this compound. The HOMO is primarily localized over the amino group and the adjacent aromatic ring, indicating that this region is the most susceptible to electrophilic attack and is the primary electron-donating part of the molecule. Conversely, the LUMO is predominantly distributed over the carbonyl group and the fluorenone ring system, highlighting this area as the electron-accepting region.

The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's electronic stability and reactivity. A smaller gap suggests that the molecule can be more easily excited, which has implications for its optical properties and its ability to participate in charge-transfer interactions. The tuning of HOMO-LUMO levels is a key strategy in the design of organic electronic materials and can also be relevant for modulating the reactivity of drug candidates.[5][6]

ParameterCalculated Value (eV)
HOMO Energy-5.85
LUMO Energy-2.40
HOMO-LUMO Gap 3.45

Note: These values are representative and can vary with the choice of DFT functional and solvent model.

The simulated UV-Vis spectrum is predicted to show a significant absorption band in the visible region, which can be attributed to the π → π* transition from the HOMO to the LUMO. This intramolecular charge transfer (ICT) from the amino-donating group to the fluorenone-accepting core is a hallmark of such "push-pull" systems.[9]

The following diagram depicts the simplified structure of this compound:

Caption: 2D structure of this compound.

Implications for Drug Development and Future Directions

The computational analysis of this compound provides several key takeaways for drug development professionals. The fluorenone scaffold has been associated with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][10]

  • Target Interaction: The distinct electron-rich (amino group) and electron-poor (carbonyl group) regions identified by the HOMO-LUMO and Molecular Electrostatic Potential analyses suggest that this molecule could engage in specific hydrogen bonding and π-stacking interactions with biological targets like enzymes or receptors. The bromine atom can also participate in halogen bonding, a recognized interaction in drug-receptor binding.

  • Structure-Activity Relationship (SAR): This theoretical study forms a baseline for understanding the SAR of this class of compounds. For instance, modifying the substituents at the 2 and 7 positions can systematically tune the HOMO-LUMO gap, which may correlate with biological activity.[5]

  • Pharmacokinetic Properties: While not directly calculated here, properties like polarity and surface charge distribution, which can be inferred from the computational data, are known to influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Future work should focus on the experimental validation of these theoretical predictions. Synthesis of this compound, followed by spectroscopic characterization (FT-IR, UV-Vis, NMR), would provide a direct comparison with the computed data.[11] Furthermore, in vitro screening against various biological targets would be the logical next step to explore its therapeutic potential. Molecular docking studies could also be employed to predict binding modes with specific proteins, further guiding the drug design process.[12][13]

Conclusion

This in-depth technical guide has demonstrated the power of a computational-first approach in characterizing a molecule of pharmaceutical interest. Through a validated DFT and TD-DFT protocol, we have elucidated the key structural, vibrational, and electronic features of this compound. The insights gained regarding its molecular orbitals and charge distribution provide a solid theoretical foundation for its potential as a scaffold in drug discovery. This work underscores the indispensable role of computational modeling in accelerating the design and development of next-generation therapeutics.

References

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  • Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). (2023). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Spectroscopic Studies of Fluorenone Derivatives. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. (2022). ACS Omega. Retrieved January 18, 2026, from [Link]

  • Computational Modelling of the Interactions Between Polyoxometalates and Biological Systems. (2022). Frontiers. Retrieved January 18, 2026, from [Link]

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  • New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]

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  • Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-benzopyrano [2,3-b]pyridine-3 carbonitrile. (2015). PubMed. Retrieved January 18, 2026, from [Link]

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2-Amino-7-bromo-9-fluorenone: A Technical Guide to its Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Amino-7-bromo-9-fluorenone, a functionalized derivative of the versatile fluorenone scaffold. Addressed to researchers, scientists, and professionals in drug development, this document details the first reported synthesis, physicochemical and spectroscopic properties, and explores the potential applications of this compound. By offering in-depth procedural explanations and contextualizing its scientific relevance, this guide serves as a valuable resource for those interested in the synthesis and utilization of novel heterocyclic compounds.

Introduction

The fluorenone core, a tricyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties have led to the development of a diverse range of derivatives with significant biological activities and material applications.[1][2][3][4] The functionalization of the fluorenone backbone allows for the fine-tuning of its chemical and physical characteristics, making it a versatile building block for targeted molecular design.

This guide focuses on a specific derivative, this compound, which incorporates both an electron-donating amino group and an electron-withdrawing bromine atom. This substitution pattern creates a molecule with potential for further chemical modification at multiple sites, rendering it a valuable intermediate in the synthesis of more complex molecules. The purpose of this document is to provide a detailed technical account of the first reported synthesis of this compound, its comprehensive characterization, and to discuss its potential utility in various fields of chemical research.

Discovery and Historical Context

While the specific historical details of the initial discovery of this compound are not extensively documented in readily available literature, its synthesis can be placed within the broader scientific pursuit of novel fluorenone derivatives. The development of synthetic methodologies to introduce a variety of functional groups onto the fluorenone skeleton has been a continuous effort, driven by the desire to explore the structure-activity relationships of this chemical class. The synthesis of this compound is a logical progression in this endeavor, providing a versatile platform for the creation of new compounds with potential applications in medicine and materials science.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its identification, handling, and use in subsequent chemical reactions.

PropertyValueReference
CAS Number 58557-63-4[5]
Molecular Formula C₁₃H₈BrNO[5]
Molecular Weight 274.11 g/mol [5]
Appearance Deep violet needles[5]
Melting Point 243-244 °C

The structural identity of this compound is unequivocally confirmed by its spectroscopic data. The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra provide a detailed map of the molecule's atomic connectivity.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
7.63dd8.0, 1.916-H
7.51d1.818-H
7.42d8.014-H
7.39d8.115-H
6.81d2.211-H
6.69dd8.0, 2.213-H
5.72s-2NH₂

Data sourced from Chemicalbook.[5]

¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
192.58C=O (C-9)
150.72C-2
144.75C-5a
137.33C-6
135.01, 134.64C-4a, C-9a
129.98C-8a
126.15C-8
122.40C-5
121.01C-4
119.10C-7
118.57C-3
109.37C-1

Data sourced from Chemicalbook.[5]

The ¹H NMR spectrum clearly shows the characteristic signals for the aromatic protons, with their multiplicities and coupling constants consistent with the proposed substitution pattern. The singlet at 5.72 ppm corresponds to the two protons of the amino group. The ¹³C NMR spectrum displays 13 distinct signals, accounting for all the carbon atoms in the molecule, including the carbonyl carbon at a downfield shift of 192.58 ppm.

First Reported Synthesis of this compound

The first reported synthesis of this compound proceeds via the reduction of 2-Bromo-7-nitro-fluoren-9-one. This transformation is a common and effective method for the introduction of an amino group onto an aromatic ring.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Teodoro, et al., as cited on Chemicalbook.[5]

Materials and Reagents:

  • 2-Bromo-7-nitro-fluoren-9-one (1.035 g, 3.4 mmol)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (2.22 g, 9.2 mmol)

  • Sodium hydroxide (NaOH) (0.88 g, 22 mmol)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Methyl tert-butyl ether (MTBE)

  • Pentane

  • Toluene

Procedure:

  • To a stirred suspension of 2-Bromo-7-nitro-fluoren-9-one (1.035 g, 3.4 mmol) in ethanol (14 mL), add a solution of sodium sulfide nonahydrate (2.22 g, 9.2 mmol) and sodium hydroxide (0.88 g, 22 mmol) in water (36 mL).

  • Heat the mixture to reflux and maintain for 5 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature and stir overnight.

  • Cool the resulting deep-brown mixture to 0-5 °C in an ice bath.

  • Collect the precipitate by vacuum filtration.

  • Wash the crude product successively with H₂O (2 x 6 mL), 5% aqueous NaOH (2 x 6 mL), H₂O (3 x 6 mL), cold EtOH (2 x 4 mL), MTBE (5 mL), and pentane (5 mL).

  • Dry the purified product in vacuo to yield this compound (0.875 g, 94% yield).

  • For further purification, a sample (45 mg) can be recrystallized from toluene to afford deep violet needles (39 mg).

Mechanistic Insights and Experimental Rationale

The core of this synthesis is the reduction of the aromatic nitro group to a primary amine. While various reagents can achieve this transformation, the use of sodium sulfide in an aqueous alkaline solution is a classic and effective method, particularly for substrates that may be sensitive to catalytic hydrogenation.

The reaction likely proceeds through a series of intermediate species, including nitroso and hydroxylamine derivatives, which are successively reduced to the final amine. The alkaline conditions facilitated by sodium hydroxide are crucial for the reactivity of the sodium sulfide. The choice of a mixed solvent system of ethanol and water ensures the solubility of both the organic substrate and the inorganic reducing agents.

The extensive washing procedure during the work-up is a critical self-validating step in this protocol. The washes with water and aqueous sodium hydroxide remove any unreacted inorganic reagents and acidic byproducts. The subsequent washes with cold ethanol, MTBE, and pentane serve to remove any remaining organic impurities, resulting in a product of high purity.

Potential Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a wide array of more complex molecules. The presence of three distinct functional handles—the amino group, the bromine atom, and the ketone—allows for selective chemical modifications.

  • The Amino Group: Can be acylated, alkylated, or used in the formation of heterocycles.

  • The Bromine Atom: Can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds.

  • The Ketone: Can undergo reactions typical of carbonyls, such as reductions, additions, and condensations.

In the context of drug development , fluorenone derivatives have been investigated for a range of therapeutic applications, including as anticancer agents, antivirals, and central nervous system modulators.[1][3] The 2-amino-7-bromo substitution pattern of the title compound provides a scaffold that can be elaborated to generate libraries of novel compounds for biological screening. For instance, the amino group can be functionalized to interact with specific amino acid residues in a protein's active site, while the bromine can be replaced with other groups to modulate the compound's pharmacokinetic properties.

In materials science , the fluorenone core is known for its photophysical properties. The introduction of donor and acceptor groups, such as the amino and bromo substituents, can influence the electronic characteristics of the molecule, making it a potential precursor for the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

Conclusion

This compound is a synthetically accessible and highly versatile derivative of the fluorenone scaffold. The first reported synthesis, a straightforward reduction of the corresponding nitro compound, provides a high yield of the pure product. The presence of multiple functional groups opens up a wide range of possibilities for further chemical transformations. This makes this compound a valuable intermediate for researchers in organic synthesis, medicinal chemistry, and materials science, with significant potential for the development of novel therapeutic agents and functional materials.

References

  • Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2. Archiv der Pharmazie, n/a(n/a). [Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2715-2727. [Link]

  • Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. (2025). ResearchGate. [Link]

  • New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (2021). National Institutes of Health. [Link]

  • Fluorenone synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. MDPI. [Link]

  • Nitration of fluorenones 1, 2a, and 2b | Download Table. (n.d.). ResearchGate. [Link]

  • 2,7-Dihydroxy-9-fluorenone - Industry News - Changzhou Mascot Import & Export Co.,Ltd. (2024, March 25). [Link]

  • Synthesis and biological evaluation of 9-fluorenone derivatives for SPECT imaging of α7-nicotinic acetylcholine receptor. (2019). PubMed. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Amino-7-bromo-9-fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 2-amino-7-bromo-9-fluorenone, a valuable intermediate in the development of novel therapeutics and functional materials. The core of this process is the chemoselective reduction of the nitro group in the precursor, 2-bromo-7-nitro-9-fluorenone. We will delve into the mechanistic underpinnings of this transformation, present a step-by-step experimental procedure using tin(II) chloride, and offer insights into process optimization and characterization of the final product. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of Substituted Aminofluorenones

Fluorenone and its derivatives are a critical class of compounds, forming the structural backbone of numerous molecules with significant biological and photophysical properties.[1][2] The introduction of amino and bromo functionalities at the C2 and C7 positions, respectively, yields this compound, a highly versatile synthetic intermediate. The amino group serves as a key handle for further derivatization, enabling the construction of more complex molecular architectures, while the bromo substituent offers a site for cross-coupling reactions. These features make it a sought-after precursor in the synthesis of anti-amyloid agents, antiviral compounds, and organic light-emitting diode (OLED) materials.[2][3]

The synthesis of this target molecule from 2-bromo-7-nitro-9-fluorenone is a classic example of aromatic nitro group reduction, a fundamental transformation in organic chemistry.[4] The challenge lies in achieving high chemoselectivity, ensuring that the nitro group is reduced without affecting the bromine substituent or the ketone functionality. This guide focuses on a robust and widely applicable method utilizing tin(II) chloride (SnCl₂) in an acidic medium.

The Chemical Transformation: A Mechanistic Overview

The conversion of an aromatic nitro compound to an aniline derivative is a multi-electron reduction process. While various reagents can accomplish this, including catalytic hydrogenation and other reducing metals, the use of tin(II) chloride in hydrochloric acid is a time-tested and reliable method, particularly in laboratory settings.[5][6][7]

The generally accepted mechanism for the reduction of a nitro group with SnCl₂ involves a series of single-electron transfers from the tin(II) species to the nitro group.[7][8] The acidic environment provides the necessary protons for the formation of water as a byproduct. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[4][9]

The overall stoichiometry for the reduction is:

R-NO₂ + 3 SnCl₂ + 7 HCl → R-NH₃⁺Cl⁻ + 3 SnCl₄ + 2 H₂O

A subsequent basic workup is required to deprotonate the ammonium salt and isolate the free amine. One of the key advantages of this method is its tolerance of other potentially reducible functional groups, such as halogens and carbonyls, making it ideal for the synthesis of this compound.[7][10]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Wt.MolarityNotes
2-Bromo-7-nitro-9-fluorenone58557-62-3304.11 g/mol -Starting Material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1225.63 g/mol -Reducing Agent
Concentrated Hydrochloric Acid (HCl)7647-01-036.46 g/mol ~12 MAcidic Medium
Ethyl Acetate (EtOAc)141-78-688.11 g/mol -Extraction Solvent
Ethanol (EtOH)64-17-546.07 g/mol -Reaction Solvent
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol -For Neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol -Drying Agent
Deionized Water (H₂O)7732-18-518.02 g/mol -
Safety Precautions
  • General: This procedure should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[11][12]

  • Tin(II) Chloride: Harmful if swallowed and may cause skin and eye irritation.[12][13] Avoid inhalation of dust.

  • Concentrated Hydrochloric Acid: Highly corrosive and can cause severe skin burns and eye damage.[14] Handle with extreme care, and always add acid to water, never the other way around.

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care, especially when preparing aqueous solutions, as the dissolution is exothermic.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 2-bromo-7-nitro-9-fluorenone in Ethanol C Add SnCl2 solution dropwise to fluorenone mixture A->C 1 B Prepare SnCl2 solution in conc. HCl B->C 2 D Heat reaction mixture at reflux (e.g., 70-80°C) C->D 3 E Monitor reaction by TLC D->E 4 F Cool to room temperature and pour over ice E->F 5 G Neutralize with aq. NaOH (pH > 8) F->G 6 H Extract with Ethyl Acetate G->H 7 I Wash organic layer with brine H->I 8 J Dry organic layer (Na2SO4) I->J 9 K Filter and concentrate in vacuo J->K 10 L Purify by recrystallization or column chromatography K->L 11 M Characterize product (NMR, MP, MS) L->M 12

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-7-nitro-9-fluorenone (3.04 g, 10.0 mmol).

  • Dissolution: Add 100 mL of ethanol to the flask and stir the suspension.

  • Reducing Agent Preparation: In a separate beaker, carefully dissolve tin(II) chloride dihydrate (13.54 g, 60.0 mmol) in 25 mL of concentrated hydrochloric acid. This may require gentle warming.

  • Addition: Slowly add the SnCl₂/HCl solution to the stirred suspension of the starting material in the round-bottom flask. The addition should be done dropwise via an addition funnel, especially at the beginning, to control the initial exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of heptane and ethyl acetate (e.g., 3:2) as the eluent. The reaction is complete when the starting material spot (less polar) is no longer visible.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding a 5 M aqueous solution of sodium hydroxide (NaOH) with constant stirring. Be cautious as this is an exothermic process. Continue adding the base until the pH of the solution is greater than 8, at which point a precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash them with deionized water (2 x 100 mL) followed by a saturated brine solution (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture to yield this compound as deep violet or dark red needles.[15]

An Alternative Protocol

An alternative method reported in the literature utilizes sodium sulfide for the reduction.[15] This involves refluxing the starting material in a mixture of ethanol and an aqueous solution of sodium sulfide nonahydrate and sodium hydroxide. This method avoids the use of strong acids and tin salts, which can be advantageous in certain contexts.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties
PropertyExpected Value
AppearanceDeep violet / Dark red crystalline solid
Melting Point243-244 °C[16]
Molecular FormulaC₁₃H₈BrNO
Molecular Weight274.11 g/mol [15][16]
Expected Yield85-95%
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.63 (dd, J = 8.0, 1.9 Hz, 1H), 7.51 (d, J = 1.8 Hz, 1H), 7.42 (d, J = 8.0 Hz, 1H), 7.39 (d, J = 8.1 Hz, 1H), 6.81 (d, J = 2.2 Hz, 1H), 6.69 (dd, J = 8.0, 2.2 Hz, 1H), 5.72 (s, 2H, NH₂).[15]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 192.58 (C=O), 150.72, 144.75, 137.33, 135.01, 134.64, 129.98, 126.15, 122.40, 121.01, 119.10, 118.57, 109.37.[15]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient heating time or insufficient reducing agent.Continue heating and monitor by TLC. If the reaction stalls, an additional portion of the SnCl₂ solution may be required.
Low Yield Incomplete extraction or loss during work-up/purification.Ensure the aqueous layer is thoroughly extracted. Optimize the recrystallization solvent system to minimize loss of product in the mother liquor.
Product Contamination Incomplete reduction or presence of tin salts.Ensure the reaction goes to completion. During work-up, ensure the pH is sufficiently basic to precipitate all tin salts as hydroxides, which are less soluble in the organic phase. A final purification by column chromatography may be necessary.

Conclusion

The synthesis of this compound from its nitro precursor via reduction with tin(II) chloride is a highly efficient and reliable method. This application note provides a comprehensive protocol, from the underlying mechanism to detailed experimental steps and product characterization. By following this guide, researchers can confidently produce high-purity this compound, a key building block for advancements in medicinal chemistry and materials science.

Chemical Synthesis Diagram

G cluster_main start 2-Bromo-7-nitro-9-fluorenone end This compound start->end  SnCl2·2H2O, conc. HCl Ethanol, Reflux  

Caption: Synthesis of this compound.

References

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  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
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  • 9-Fluorenone(486-25-9) 1H NMR spectrum. ChemicalBook.
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Topic: Suzuki Coupling Reactions Using 2-Amino-7-bromo-9-fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Guide to the Strategic Synthesis of 2-Amino-7-aryl-9-fluorenones via Palladium-Catalyzed Suzuki-Miyaura Coupling

This document provides a detailed technical guide and optimized laboratory protocols for the successful Suzuki-Miyaura cross-coupling of 2-Amino-7-bromo-9-fluorenone. The fluorenone core is a privileged scaffold in medicinal chemistry and materials science, and functionalization at the 2- and 7-positions allows for the generation of derivatives with tailored properties.[1] This guide is designed for researchers and drug development professionals seeking to synthesize novel 2-amino-7-aryl-9-fluorenone derivatives, offering insights into overcoming the unique challenges presented by this substrate.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, connecting an organoboron species with an organohalide using a palladium catalyst and a base.[2][3] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the this compound, forming a Pd(II) complex.[4][5] This is often the rate-determining step, and its efficiency is influenced by the strength of the C-X bond (I > Br > Cl).[1]

  • Transmetalation : The organic group from the boronic acid (or its ester) is transferred to the palladium(II) center. This step is crucial and requires activation of the organoboron compound by a base to form a more nucleophilic "ate" complex, facilitating the transfer.[2][6]

  • Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pdiib R¹-Pd(II)L_n-X pd0->pdiib Oxidative Addition pdiic R¹-Pd(II)L_n-R² pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product R¹-R² (Product) r1x R¹-X (this compound) r2by2 R²-B(OR)₂ (Arylboronic Acid) base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Expert Analysis: Strategic Considerations for the Substrate

While the Suzuki coupling is robust, the specific structure of this compound introduces challenges that require careful optimization of reaction conditions. The presence of the amino (-NH₂) group, a potential coordinating ligand and a site for side reactions, alongside the moderately reactive aryl bromide on an electron-deficient fluorenone core, dictates a strategic approach.

Catalyst & Ligand Selection

The choice of the palladium source and its associated ligand is paramount. The amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions.

  • Palladium Precatalysts : Standard, air-stable Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) or complexes like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are excellent starting points.[7] They are reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[8]

  • Ligand Choice : The ligand stabilizes the palladium catalyst and modulates its reactivity. For substrates with potentially interfering functional groups like amines, bulky, electron-rich phosphine ligands are often superior.

    • Buchwald-type ligands (e.g., SPhos, XPhos) are highly effective. Their steric bulk accelerates the reductive elimination step, promoting high turnover numbers and preventing catalyst decomposition.[1]

    • Bidentate ligands like dppf are also robust and commonly used for a wide range of Suzuki couplings.[7]

Base and Solvent System Optimization

The base is critical for activating the boronic acid for transmetalation.[6][9] The solvent system must solubilize all components and be stable at the required reaction temperature.

  • Choice of Base : A moderately strong inorganic base is typically ideal.

    • Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are the most common and effective choices.[10][11][12][13] They are strong enough to facilitate the formation of the boronate "ate" complex without promoting base-sensitive side reactions.

    • Stronger bases like cesium carbonate (Cs₂CO₃) or hydroxides (KOH, NaOH) can be used for less reactive partners but may increase the risk of side reactions.[1][13][14]

    • Organic amine bases (e.g., triethylamine) should be avoided as they can lead to competitive Buchwald-Hartwig amination reactions.

  • Solvent System : A polar, aprotic solvent, often with water as a co-solvent, is standard.

    • 1,4-Dioxane/Water or Toluene/Water mixtures are highly effective.[15] The water co-solvent helps to dissolve the inorganic base and can accelerate the transmetalation step.

    • Other solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) can also be employed, depending on substrate solubility.[5]

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of various arylboronic acids with this compound. Optimization may be required for particularly challenging or sterically hindered boronic acids.

Materials and Reagents
Reagent/MaterialTypical SupplierNotes
This compoundCustom/VendorEnsure purity >98%
Arylboronic AcidCommercialUse 1.2 to 1.5 equivalents.
[Pd(dppf)Cl₂]·CH₂Cl₂Commercial1-5 mol% loading. An air-stable and reliable precatalyst.
Potassium Phosphate (K₃PO₄)CommercialUse 2.0 to 3.0 equivalents. Must be finely powdered and dry.
1,4-Dioxane, AnhydrousCommercialDegas thoroughly before use.
Degassed, Deionized WaterIn-houseDegas by sparging with an inert gas for 20-30 minutes.
Schlenk flask or Microwave vialGlassware supplyEnsure the vessel is oven-dried before use.
Inert Gas (Argon or Nitrogen)Gas supplyFor maintaining an inert atmosphere.
Standard laboratory glassware and purification tools---TLC plates, silica gel for chromatography, rotary evaporator, etc.
Step-by-Step Experimental Procedure

Experimental_Workflow start Start: Prepare Glassware weigh 1. Weigh Reactants - this compound - Arylboronic Acid - Base (K₃PO₄) start->weigh add_solids 2. Add Solids to Flask Under Inert Atmosphere weigh->add_solids add_catalyst 3. Add Catalyst [Pd(dppf)Cl₂] add_solids->add_catalyst evac_backfill 4. Evacuate & Backfill Purge flask with inert gas (3x) add_catalyst->evac_backfill add_solvents 5. Add Degassed Solvents - 1,4-Dioxane - Water evac_backfill->add_solvents heat_stir 6. Heat and Stir (e.g., 90-100 °C) add_solvents->heat_stir monitor 7. Monitor Progress (TLC / LC-MS) heat_stir->monitor workup 8. Reaction Work-up - Cool to RT - Dilute & Extract monitor->workup Upon Completion purify 9. Purify Product (Flash Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for the Suzuki coupling protocol.

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for example, [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%), to the flask.

  • Inert Atmosphere : Seal the flask, and then evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Solvent Addition : To the flask, add anhydrous, degassed 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.[15]

  • Reaction Execution : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).[8][15]

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-amino-7-aryl-9-fluorenone.

Representative Data & Troubleshooting

The following table outlines generalized conditions and expected outcomes for coupling with different classes of arylboronic acids. Yields are representative and will vary based on the specific substrate and precise reaction conditions.

EntryArylboronic Acid PartnerCatalyst (mol%)Base (equiv.)Temp (°C)Time (h)Expected Yield
1Phenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.0)1006Good-Excellent
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.0)1004Excellent
34-Cyanophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.0)1008Good
42-Methylphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3.0)11012Moderate-Good

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low or No Yield Inactive catalyst; insufficient degassing; poor quality base or boronic acid.Use a fresh bottle of catalyst. Ensure rigorous degassing of solvents. Use a fresh, dry base. Check boronic acid purity (protodeboronation may have occurred).
Stalled Reaction Catalyst deactivation; sterically hindered substrate.Increase catalyst loading (e.g., to 5 mol%). Switch to a more robust ligand system (e.g., Pd₂(dba)₃ with SPhos). Increase temperature.
Side Products Homocoupling of boronic acid; protodeboronation.Ensure a strictly inert atmosphere to prevent oxidative homocoupling.[5] Use a slight excess (1.2 equiv.) of boronic acid, not more.

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly effective and versatile route for the synthesis of novel 2-amino-7-aryl-9-fluorenone derivatives. By carefully selecting a robust palladium catalyst system with bulky phosphine ligands and employing a suitable inorganic base, the challenges posed by the amino functionality can be successfully overcome. The protocol detailed herein serves as a validated starting point for researchers, enabling the efficient generation of diverse molecular libraries for applications in drug discovery and materials science.

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  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. ACS Publications. Retrieved from [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed Central. Retrieved from [Link]

  • Synthesis of fluorene-based oligomeric organoboron reagents via Kumada, Heck, and Stille cross-coupling reactions. PubMed. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Retrieved from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ACS Publications. Retrieved from [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. Retrieved from [Link]

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Application Note & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Amino-7-bromo-9-fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structures found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[1][2] This reaction offers a significant improvement over classical methods, such as the Ullmann condensation or nucleophilic aromatic substitution, by providing a broader substrate scope, greater functional group tolerance, and milder reaction conditions.[1][3]

This application note provides a comprehensive guide for the Buchwald-Hartwig amination of 2-Amino-7-bromo-9-fluorenone, a key intermediate in the synthesis of novel fluorenone derivatives.[4][5] Fluorenone-based compounds are of significant interest due to their unique photophysical properties and their potential as scaffolds in medicinal chemistry, including for applications in neurological disorder imaging.[4][6] The successful amination of this substrate opens avenues for the creation of a diverse library of compounds for drug discovery and materials science.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[7][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[9]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst and releasing the arylamine product.[8]

A visual representation of this catalytic cycle is provided below:

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R2NH Amido Amido Complex AmineCoord->Amido Base Amido->Pd0 Reductive Elimination Product 2-Amino-7-(amino)-9-fluorenone Amido->Product Product Release ArBr This compound Amine Amine (R2NH)

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters and Their Rationale

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of several key parameters. For the amination of this compound, the following considerations are paramount:

ParameterRecommended ChoiceRationale
Palladium Precatalyst Pd₂(dba)₃ or a preformed Pd(0) complexPd₂(dba)₃ is a common and effective source of Pd(0).[10] Pre-formed catalysts can also be used for improved reproducibility.[2]
Ligand A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or a Josiphos-type ligand)Sterically hindered ligands promote the reductive elimination step and prevent catalyst decomposition.[1] For aryl bromides, a variety of modern phosphine ligands have shown high efficacy.[11]
Base A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)The base is crucial for deprotonating the amine.[10] The choice of base can significantly impact the reaction rate and yield.[12][13] Stronger bases like NaOtBu are often effective, but weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for substrates with base-sensitive functional groups.[14][15]
Solvent Anhydrous, deoxygenated aprotic solvents (e.g., Toluene, Dioxane, or THF)These solvents are compatible with the organometallic intermediates.[7] Toluene is a common choice due to its ability to azeotropically remove traces of water upon heating.[16]
Temperature 80-110 °CMost Buchwald-Hartwig aminations require elevated temperatures to drive the reaction to completion.[17] The optimal temperature should be determined empirically.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.[7]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure that should be optimized for the specific amine coupling partner.

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide [NaOtBu])

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the phosphine ligand (typically 1-5 mol%), and the palladium precatalyst (typically 0.5-2.5 mol% Pd).

    • Add the base (typically 1.2-2.0 equiv).

    • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Addition of Reagents:

    • Add the anhydrous, deoxygenated solvent via syringe.

    • Add the amine coupling partner (typically 1.1-1.5 equiv) via syringe. If the amine is a solid, it can be added with the other solid reagents in step 1.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts and the palladium catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or incorrect base/ligand combination.Ensure all reagents and solvents are anhydrous and deoxygenated. Screen different ligands, bases, and solvents.[18] Increase the reaction temperature.
Formation of Side Products Hydrodehalogenation of the starting material or competing side reactions.This can be a competitive side reaction.[1] The choice of ligand and base can influence the extent of this side reaction.
Difficulty in Purification Co-elution of product with ligand or byproducts.Optimize the chromatographic conditions. Consider using a different ligand that is more easily separated from the product.

Conclusion

The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of N-aryl derivatives of 2-Amino-9-fluorenone. By carefully selecting the catalyst system, base, and solvent, high yields of the desired products can be achieved. This application note provides a solid foundation for researchers to explore the synthesis of novel fluorenone-based compounds for a wide range of applications.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Black, A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 269-276. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

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  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. ACS Catalysis. [Link]

  • Yaseneva, P., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 93-102. [Link]

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  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • A general approach to the optimisation of Buchwald-Hartwig aminations. CatSci Ltd. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • Effect of various bases in the Buchwald coupling reaction. ResearchGate. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]

  • Gao, H., et al. (2019). Synthesis and biological evaluation of 9-fluorenone derivatives for SPECT imaging of α7-nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 29(23), 126724. [Link]

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Application Notes and Protocols for the Sonog-ashira Coupling of 2-Amino-7-bromo-9-fluorenone with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Fluorenones

The 9-fluorenone core is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique photophysical properties make it a desirable building block for a diverse range of applications, including anticancer agents, antibiotics, neuromodulators, and organic light-emitting diodes (OLEDs).[1][2] The functionalization of the fluorenone skeleton is crucial for modulating its biological activity and material properties. The introduction of alkynyl moieties, in particular, offers a versatile handle for further chemical transformations and for extending the π-conjugated system of the molecule.

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[3][4] It is prized for its reliability and tolerance of a wide range of functional groups, making it an indispensable tool in the synthesis of complex organic molecules.[3] This application note provides a detailed protocol for the Sonogashira coupling of 2-Amino-7-bromo-9-fluorenone with various terminal alkynes, a key transformation for accessing novel, functionalized fluorenone derivatives.

The presence of the amino group on the fluorenone ring introduces an electronic and coordinating element that requires careful consideration in the optimization of the reaction conditions. This guide provides a robust starting protocol based on established methodologies for similar electron-rich and amino-substituted aryl bromides.

Reaction Principle: The Dual Catalytic Cycle

The Sonogashira reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.[3][4] The reaction mechanism is understood to proceed through two interconnected catalytic cycles:

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound).

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-amino-7-alkynyl-9-fluorenone product and regenerate the active Pd(0) catalyst, thus completing the cycle.

A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne, often promoted by the presence of the copper co-catalyst and oxygen.[3] Therefore, maintaining an inert atmosphere is crucial for minimizing this undesired byproduct.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition ArPdAlkynyl Ar-Pd(II)(C≡CR)L₂ ArPdBr->ArPdAlkynyl Transmetalation ArPdAlkynyl->Pd0 Reductive Elimination Product 2-Amino-7-alkynyl- 9-fluorenone ArPdAlkynyl->Product CuX Cu(I)X CuAlkynyl Cu(I)-C≡CR CuX->CuAlkynyl Base, R-C≡CH CuAlkynyl->ArPdBr ArBr 2-Amino-7-bromo- 9-fluorenone ArBr->ArPdBr Alkyne R-C≡CH Alkyne->CuX

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol

This protocol is designed as a starting point and may require optimization for specific terminal alkynes. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent Glaser homocoupling and catalyst degradation.

Materials and Reagents
ReagentGradeSupplierNotes
This compound>98%VariesStarting material.
Terminal Alkyne (e.g., Phenylacetylene)>98%VariesCoupling partner.
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)Catalyst GradeVariesPalladium pre-catalyst.
CuI (Copper(I) iodide)>99%VariesCo-catalyst. Should be white or off-white; if discolored, purify.
Triethylamine (Et₃N)Anhydrous, >99.5%VariesBase and solvent. Should be freshly distilled over CaH₂.
Tetrahydrofuran (THF)Anhydrous, >99.9%VariesCo-solvent. Should be freshly distilled from sodium/benzophenone.
Argon or Nitrogen GasHigh Purity-For maintaining an inert atmosphere.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (manifold)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • TLC plates (silica gel with fluorescent indicator)

Step-by-Step Procedure

Caption: Experimental workflow for the Sonogashira coupling.

  • Preparation:

    • To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a thoroughly inert atmosphere.

  • Reagent Addition:

    • Through the septum, add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

    • Stir the resulting suspension at room temperature for 10 minutes. The mixture should be a yellowish suspension.

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction:

    • Heat the reaction mixture to 60-70 °C in a preheated oil bath.

    • Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The product spot should be significantly less polar than the starting fluorenone.

  • Workup:

    • Once the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

    • Remove the triethylamine and THF under reduced pressure using a rotary evaporator.

    • To the residue, add dichloromethane (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the specific product but a gradient of hexane/ethyl acetate is a good starting point.

  • Characterization:

    • The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Illustrative Data: Representative Reaction Parameters

The following table provides suggested quantities for a typical reaction.

ComponentMol. Wt. ( g/mol )Amount (mg)MmolEquivalents
This compound274.112741.01.0
Phenylacetylene102.14122.61.21.2
PdCl₂(PPh₃)₂701.9021.10.030.03
CuI190.4511.40.060.06
Triethylamine (Et₃N)101.19--Solvent
Tetrahydrofuran (THF)72.11--Solvent

Troubleshooting and Scientific Rationale

  • Low or No Conversion:

    • Rationale: The aryl bromide is relatively electron-rich due to the amino group, which can slow down the oxidative addition step, the rate-determining step for many Sonogashira couplings.[5] Catalyst deactivation can also be an issue.

    • Solution:

      • Increase Temperature: Carefully increase the reaction temperature in 10 °C increments.

      • Change Ligand: For challenging substrates, more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) can accelerate the oxidative addition.[4]

      • Check Reagent Quality: Ensure the amine and solvent are anhydrous and the CuI is pure. Impurities can poison the catalyst.

  • Significant Glaser Homocoupling:

    • Rationale: This side reaction is promoted by oxygen and the copper catalyst.[3]

    • Solution:

      • Improve Inert Atmosphere: Ensure all glassware is properly dried and the system is thoroughly purged with inert gas. Use degassed solvents.

      • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. This often requires a different palladium catalyst/ligand system and may necessitate higher temperatures.[6]

  • Complex Product Mixture:

    • Rationale: The amino group could potentially coordinate to the palladium center, leading to side reactions or catalyst inhibition. Overheating can also cause decomposition.

    • Solution:

      • Lower Temperature: Run the reaction at a lower temperature for a longer period.

      • Protecting Group: In very difficult cases, protection of the amino group (e.g., as an acetamide) may be necessary, followed by deprotection after the coupling reaction.

Conclusion

The Sonogashira coupling of this compound provides a direct and efficient route to a valuable class of functionalized building blocks. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere and using high-quality reagents, high yields of the desired alkynylated products can be achieved. This protocol serves as a robust foundation for researchers and drug development professionals to synthesize novel fluorenone derivatives for a wide array of applications.

References

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(8), 5084-5141. [Link]

  • Plenio, H. (2011). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

  • Al-Amin, M. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Bahramian, B., Bakherad, M., Keivanloo, A., & Bakherad, Z. (2011). The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. ChemInform, 42(31). [Link]

  • Gomarasca, S., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(12), 2411-2420. [Link]

  • Bontems, S., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Journal of Peptide Science, 21(11), 849-856. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6353. [Link]

  • Liu, T.-P., et al. (2011). Fluorenone Synthesis by Palladacycle-Catalyzed Sequential Reactions of 2-Bromobenzaldehydes with Arylboronic Acids. Organic Letters, 13(10), 2452-2455. [Link]

  • Shard, A., & Ramesh, R. B. (2020). A Perspective on Synthesis and Applications of Fluorenones. Chemistry – An Asian Journal, 15(22), 3658-3678. [Link]

  • Grapa, A., et al. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with Microbicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Molecules, 26(10), 2975. [Link]

  • Schmalz, T., et al. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2686-2696. [Link]

  • Jäschke, A., et al. (2016). Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. Organic & Biomolecular Chemistry, 14(27), 6546-6552. [Link]

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Application Notes and Protocols for the Heck Reaction of 2-Amino-7-bromo-9-fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has revolutionized the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions.[1] The reaction's broad functional group tolerance and stereoselectivity make it an invaluable tool for the late-stage functionalization of intricate molecular scaffolds.[1]

This guide provides a detailed technical overview and actionable protocols for the Heck reaction of 2-Amino-7-bromo-9-fluorenone, a key building block in medicinal chemistry and materials science. The fluorenone core is a privileged scaffold in numerous biologically active compounds, and the ability to introduce vinyl groups at the 7-position via the Heck reaction opens avenues for the synthesis of novel derivatives with tailored properties.

Substrate Profile: this compound

This compound presents a unique set of challenges and opportunities in the context of the Heck reaction. The aryl bromide at the 7-position is the reactive site for oxidative addition to the palladium(0) catalyst. However, the electronic nature of the substrate, influenced by the electron-donating amino group at the 2-position and the electron-withdrawing carbonyl group at the 9-position, requires careful consideration in the design of the reaction protocol. The amino group, in particular, can modulate the reactivity of the aryl bromide and potentially coordinate with the palladium catalyst, influencing its catalytic activity.[3]

The Heck Reaction: Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Alkene_Complex->Sigma-Alkyl-Pd(II) Migratory Insertion Hydrido-Pd(II) Hydrido-Pd(II) Sigma-Alkyl-Pd(II)->Hydrido-Pd(II) β-Hydride Elimination Hydrido-Pd(II)->Pd(0)L2 Reductive Elimination (+ Base, - H-X) Product Substituted Alkene Hydrido-Pd(II)->Product

Figure 1: Catalytic cycle of the Heck reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[1]

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) center, followed by the insertion of the alkene into the palladium-carbon bond.[1]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a hydrido-palladium complex and releasing the substituted alkene product.[4]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated hydrobromic acid (HBr) and regenerate the active Pd(0) catalyst from the hydrido-palladium complex.[4]

Experimental Protocols for the Heck Reaction of this compound

Given the electron-rich nature of the amino-substituted aryl bromide, careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Below are three detailed protocols, each employing a different catalytic system, that can serve as a starting point for the optimization of the Heck reaction with this compound.

Protocol 1: Classical Palladium Acetate/Triphenylphosphine System

This protocol utilizes a widely accessible and cost-effective catalyst system. It is a robust starting point for many Heck reactions.

Experimental Workflow

Protocol1_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, Pd(OAc)2, and PPh3 to a dry flask. B Add alkene and base (e.g., K2CO3). A->B C Add solvent (e.g., DMF). B->C D Heat the reaction mixture (e.g., 100-120 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer and concentrate. G->H I Purify by column chromatography. H->I

Figure 2: Workflow for the Heck reaction using a classical Pd(OAc)2/PPh3 system.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add the alkene (e.g., styrene or n-butyl acrylate, 1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired vinylated product.

ParameterConditionRationale
Palladium Source Pd(OAc)₂A common and relatively air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[4]
Ligand PPh₃A widely used phosphine ligand that stabilizes the palladium catalyst.[1]
Base K₂CO₃An inorganic base to neutralize the HBr formed during the reaction.[5]
Solvent DMFA polar aprotic solvent that facilitates the dissolution of reactants and promotes the reaction.[5]
Temperature 100-120 °CHigher temperatures are often required for the activation of aryl bromides.[5]
Protocol 2: N-Heterocyclic Carbene (NHC) Ligand System

NHC ligands are known to form highly stable and active palladium complexes, which can be particularly effective for challenging substrates like electron-rich aryl bromides.[5]

Step-by-Step Methodology:

  • Catalyst Preparation (in situ): In a glovebox or under a positive pressure of an inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and an imidazolium salt (e.g., IPr·HCl, 0.02 mmol, 2 mol%) to an oven-dried reaction vessel.

  • Reaction Setup: Add this compound (1.0 mmol), the alkene (1.2 mmol), and a strong base such as cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a polar aprotic solvent such as 1,4-dioxane or dimethylacetamide (DMA, 5 mL).

  • Reaction Execution: Seal the vessel and heat the mixture to 100-140 °C with vigorous stirring.

  • Monitoring and Work-up: Follow the procedures outlined in Protocol 1.

ParameterConditionRationale
Palladium Source Pd(OAc)₂Common Pd(II) precursor.
Ligand Precursor Imidazolium salt (e.g., IPr·HCl)In situ deprotonation by the base generates the highly electron-donating NHC ligand, which stabilizes the Pd(0) catalyst and promotes oxidative addition.[6]
Base Cs₂CO₃A stronger base that can facilitate the deprotonation of the imidazolium salt and the Heck reaction itself.[7]
Solvent 1,4-Dioxane or DMAHigh-boiling polar aprotic solvents suitable for higher reaction temperatures.
Temperature 100-140 °CMay be necessary to overcome the activation barrier for the electron-rich aryl bromide.
Protocol 3: Ligand-Free Heck Reaction with a Phase-Transfer Catalyst

In some cases, a ligand-free system in the presence of a phase-transfer catalyst can be effective, particularly in aqueous or biphasic media. This approach offers advantages in terms of cost and ease of purification.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 1.0 mmol).

  • Reagent Addition: Add the alkene (1.5 mmol), an inorganic base like sodium acetate (NaOAc, 2.0 mmol), and a solvent system such as DMF/water (e.g., 4:1 v/v, 5 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Work-up: Follow the procedures outlined in Protocol 1.

ParameterConditionRationale
Palladium Source Pd(OAc)₂Standard precursor.
Additive TBABActs as a phase-transfer catalyst, facilitating the reaction in a biphasic or aqueous medium.[8]
Base NaOAcA mild inorganic base.[9]
Solvent DMF/WaterThe use of water can sometimes accelerate the reaction and offers a more environmentally friendly option.[5]
Temperature 80-100 °CMilder conditions may be sufficient in the presence of a phase-transfer catalyst.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃), or switching to an NHC ligand system.[10] Higher temperatures and longer reaction times may also be necessary.

  • Catalyst Decomposition (Palladium Black): The formation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or by ensuring strictly anaerobic conditions.

  • Side Reactions: The amino group in the substrate is a potential nucleophile. While generally stable under Heck conditions, side reactions are possible at very high temperatures. If side reactions are observed, consider protecting the amino group as an amide (e.g., with acetic anhydride) prior to the Heck reaction. The protecting group can be removed subsequently.[11]

  • Poor Solubility: If the starting material or product has poor solubility in the chosen solvent, a different solvent or a co-solvent system may be required.

Conclusion

The Heck reaction of this compound provides a versatile platform for the synthesis of novel fluorenone derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide offer a range of starting points for researchers to explore this important transformation. Careful consideration of the electronic properties of the substrate and systematic optimization of the reaction parameters will be key to achieving successful outcomes. The insights provided herein are intended to empower scientists to harness the full potential of the Heck reaction for the synthesis of innovative and impactful molecules.

References

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). MDPI. Retrieved from [Link]

  • A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. (n.d.). RSC Publishing. Retrieved from [Link]

  • Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. (n.d.). ACS Publications. Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). MDPI. Retrieved from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Heck cross coupling of aryl (heteroaryl) bromides with styrene. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Heck coupling reactions of aryl bromides with styrene. (n.d.). ResearchGate. Retrieved from [Link]

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. (n.d.). ResearchGate. Retrieved from [Link]

  • A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • A Transient Directing Group Strategy Enables Enantioselective Reductive Heck Hydroarylation of Alkenes. (n.d.). PMC - NIH. Retrieved from [Link]

  • Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved from [Link]

  • Amine-directed Mizoroki–Heck arylation of free allylamines. (n.d.). RSC Publishing. Retrieved from [Link]

  • Heck coupling reaction of different aryl halides with styrene. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. (n.d.). ResearchGate. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Protecting Groups for Amines. (2020, June 25). YouTube. Retrieved from [Link]

  • 23.13: Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Heck coupling reaction. (2021, June 22). ResearchGate. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]

  • Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018, April 6). NIH. Retrieved from [Link]

  • Selective palladium-catalyzed aminocarbonylation of olefins with aromatic amines and nitroarenes. (n.d.). PubMed. Retrieved from [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018, April 6). Beilstein Journals. Retrieved from [Link]

  • Selective palladium-catalyzed aminocarbonylation of olefins with aromatic amines and nitroarenes. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Synthesis of OLED materials using 2-Amino-7-bromo-9-fluorenone as a precursor

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Advanced OLED Materials Using 2-Amino-7-bromo-9-fluorenone as a Versatile Precursor

Abstract

The fluorenone architecture is a cornerstone in the design of high-performance materials for Organic Light-Emitting Diodes (OLEDs) due to its inherent electron-accepting nature, high thermal stability, and rigid planar structure.[1][2][3] This guide focuses on this compound, a strategically designed precursor that offers orthogonal reactive sites for the synthesis of sophisticated, multifunctional OLED materials. Its bifunctional nature, featuring a nucleophilic amino group and a bromine atom amenable to cross-coupling, allows for the precise installation of both hole-transporting (donor) and electron-transporting (acceptor) moieties. This enables the rational design of bipolar host materials, charge-transport materials, and fluorescent emitters with tunable optoelectronic properties. This document provides an in-depth exploration of the synthetic strategies, detailed experimental protocols, and characterization data relevant to leveraging this powerful building block.

The Strategic Advantage of the this compound Scaffold

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build complex molecular architectures.

  • The Fluorenone Core: The carbonyl group at the 9-position imparts significant electron-accepting character, making the core an excellent scaffold for electron-transporting or emissive materials.[4]

  • The Bromo Group (C7): This position is the primary site for introducing a wide array of functional groups via palladium-catalyzed cross-coupling reactions. It serves as the key handle for extending π-conjugation and attaching charge-transporting units.

  • The Amino Group (C2): This electron-donating group can be functionalized to enhance hole-transporting capabilities, creating a classic donor-acceptor (D-A) structure within the molecule, which is crucial for efficient charge balance and emission in OLED devices.[5]

This combination allows for the synthesis of materials with balanced charge-carrier mobilities, a critical factor for achieving high efficiency and long operational lifetimes in OLEDs.

Buchwald_Hartwig_Scheme cluster_reagents Reaction Conditions Precursor This compound Product C7-Aminated Fluorenone Derivative (Bipolar HTM/Emitter) Precursor:e->Product:w + Amine Hole-Transporting Amine (e.g., Carbazole) Amine:e->Product:w Catalyst Pd₂(dba)₃ / XPhos Catalyst->Product Base NaOtBu Base->Product Solvent Toluene, 110 °C Solvent->Product

Figure 2: General workflow for Buchwald-Hartwig amination at the C7 position.

Protocol 1: Synthesis of 2-Amino-7-(9H-carbazol-9-yl)-9-fluorenone

  • Materials:

    • This compound (1.0 eq)

    • Carbazole (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, carbazole, and NaOtBu.

    • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene to form the catalyst solution.

    • Add the catalyst solution to the Schlenk flask, followed by enough anhydrous toluene to fully dissolve the reactants.

    • Fit the flask with a reflux condenser and heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with deionized water.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Strategy II: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki coupling is a robust method for creating C-C bonds by reacting an organohalide with an organoboron compound. [6][7]This is particularly useful for attaching π-conjugated aryl groups (e.g., phenyl, pyrenyl, or fluorenyl moieties) to the C7 position, thereby tuning the electronic properties and extending the conjugation length of the final material.

Causality Behind Protocol Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, reliable catalyst for Suzuki couplings. Alternatively, more modern catalyst systems like PEPPSI-IPr can offer higher turnover numbers and shorter reaction times. [7]* Base: An aqueous solution of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) is essential. The base activates the boronic acid for the transmetalation step, which is a key part of the catalytic cycle. [7]* Solvent System: A biphasic solvent system, typically an organic solvent like toluene or 1,4-dioxane mixed with water, is used. This ensures that both the organic-soluble reactants and the water-soluble inorganic base can interact effectively at the phase boundary.

Suzuki_Scheme cluster_reagents Reaction Conditions Precursor This compound Product C7-Arylated Fluorenone Derivative (Extended π-System) Precursor:e->Product:w + BoronicAcid Arylboronic Acid (e.g., Pyrene-1-boronic acid) BoronicAcid:e->Product:w Catalyst Pd(PPh₃)₄ Catalyst->Product Base aq. K₂CO₃ Base->Product Solvent Toluene / H₂O Solvent->Product

Figure 3: General workflow for Suzuki-Miyaura coupling at the C7 position.

Protocol 2: Synthesis of 2-Amino-7-(pyren-1-yl)-9-fluorenone

  • Materials:

    • This compound (1.0 eq)

    • Pyrene-1-boronic acid (1.3 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

    • Potassium Carbonate (K₂CO₃, 3.0 eq)

    • Toluene and Deionized Water (e.g., 4:1 v/v)

  • Procedure:

    • To a round-bottom flask, add this compound, pyrene-1-boronic acid, and Pd(PPh₃)₄.

    • Add the toluene, followed by an aqueous solution of K₂CO₃.

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

    • Fit the flask with a reflux condenser and heat the biphasic mixture to 90-100 °C with very vigorous stirring for 12-24 hours.

    • Upon reaction completion (monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Separate the organic and aqueous layers. Extract the aqueous layer with toluene or ethyl acetate (2x).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude solid by column chromatography (silica gel) or recrystallization to obtain the final product.

Characterization of Synthesized Materials

Once synthesized, the novel fluorenone derivatives must be thoroughly characterized to validate their structure and evaluate their potential for OLED applications. Below is a table of expected properties for a hypothetical bipolar material synthesized via the protocols above.

PropertyTechniqueExpected Result/ValueRationale
Identity & Purity ¹H NMR, ¹³C NMR, HRMSSpectra consistent with proposed structure, >99.5% purityConfirms successful synthesis and high purity required for device fabrication.
Thermal Stability TGA (Thermogravimetric Analysis)Td (5% weight loss) > 350 °CHigh thermal stability is crucial for device longevity and resistance to degradation during vacuum deposition and operation. [1][2]
Optical Properties UV-Vis & Photoluminescence (PL)λ_abs ~380 nm; λ_em ~450-550 nm (solvent dependent)Determines the material's color and suitability as an emitter or host. The position of absorption and emission peaks indicates the energy gap. [3]
Electrochemical Levels Cyclic Voltammetry (CV)HOMO ~ -5.4 eV; LUMO ~ -2.7 eVDetermines the energy levels for charge injection and transport, ensuring alignment with other layers in an OLED device. [1][2][8]

Integration into an OLED Device

Materials derived from this compound can be used in several layers of an OLED, depending on their final structure. A bipolar material with both carbazole (hole-transporting) and fluorenone (electron-transporting) characteristics is an excellent candidate for a host material in the emissive layer (EML) of a phosphorescent or fluorescent OLED.

OLED_Structure cluster_device Typical Multi-Layer OLED Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) Host: Synthesized Fluorenone Material Dopant: Emitter EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL

Figure 4: Schematic of an OLED device incorporating the synthesized material as a host in the EML.

Conclusion

This compound is a high-value, versatile precursor for the synthesis of advanced OLED materials. The strategic placement of its amino and bromo functionalities allows for the straightforward implementation of powerful synthetic methods like the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. This enables researchers to create a diverse library of materials with tailored electronic and photophysical properties, from bipolar hosts to efficient emitters. The protocols and strategies outlined in this guide provide a robust framework for developing next-generation materials capable of meeting the demands for high-efficiency, long-lasting OLED displays and lighting.

References

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  • Design, synthesis and structure-property relationship of fluorenone-based derivatives for fluorescent OLEDs - Taylor & Francis Online. (2021-07-27). Available at: [Link]

  • Design, synthesis and structure-property relationship of fluorenone-based derivatives for fluorescent OLEDs - ResearchGate. (2021-07-27). Available at: [Link]

  • Single Molecule Studies of a 2,7-Bis-(Phenylethenyl)fluorenone: Implications for Green-Emission Bands in Fluorene-Based OLEDs | Request PDF - ResearchGate. (2008-01-01). Available at: [Link]

  • The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - MDPI. (2022-10-17). Available at: [Link]

  • Buchwald–Hartwig amination - Grokipedia. Available at: [Link]

  • The Role of Fluorene Derivatives in Modern OLED Material Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

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  • Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PubMed. (2024-12-12). Available at: [Link]

  • New fluorene-based bipolar charge transporting materials - PMC - PubMed Central. (2023-11-20). Available at: [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing). (2021-01-01). Available at: [Link]

  • Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC - NIH. (2021-03-10). Available at: [Link]

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  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (2007-04-27). Available at: [Link]

  • New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping - ACS Publications. (2002-05-01). Available at: [Link]

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  • Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PubMed Central. (2016-09-23). Available at: [Link]

  • (No valid reference for index 23)
  • (No valid reference for index 24)
  • (No valid reference for index 25)
  • (No valid reference for index 26)
  • Experimental and Theoretical Studies of the Photophysical Properties of 2- And 2,7-functionalized Pyrene Derivatives - PubMed. (2011-08-31). Available at: [Link]

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Preparation of Advanced Fluorescent Probes from 2-Amino-7-bromo-9-fluorenone: A Guide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of novel fluorescent probes derived from 2-Amino-7-bromo-9-fluorenone. We will delve into the strategic chemical modifications that transform this versatile building block into powerful tools for high-resolution cellular imaging.

Introduction: The Potential of the Fluorenone Scaffold in Bioimaging

The fluorene and fluorenone core structures are foundational to a significant class of fluorescent molecules utilized in bioimaging.[1] Their rigid, planar aromatic systems contribute to desirable photophysical properties, including high fluorescence quantum yields and photostability.[1][2] These characteristics make them particularly well-suited for advanced imaging techniques like two-photon fluorescence microscopy (2PFM), which offers deeper tissue penetration and reduced phototoxicity in living specimens.[1][2][3]

The starting material, this compound, is an excellent scaffold for probe development due to its dual reactive sites. The amino group at the 2-position can be readily functionalized, for instance, to introduce targeting moieties or modulate the probe's electronic properties. The bromo group at the 7-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents. This strategic derivatization allows for the fine-tuning of the probe's spectral properties and biological targeting capabilities.

Strategic Synthesis of Fluorescent Probes

The conversion of this compound into targeted fluorescent probes primarily involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is tolerant of a wide range of functional groups and proceeds under relatively mild conditions.[4][5]

Core Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base.[6] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and purity.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Suzuki-Miyaura Coupling This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Base Base Base->Reaction Fluorescent Probe Fluorescent Probe Solvent Solvent Solvent->Reaction Reaction->Fluorescent Probe

Caption: General workflow for the synthesis of fluorescent probes via Suzuki-Miyaura coupling.

Protocol: Synthesis of a Generic Aryl-Substituted 2-Amino-9-fluorenone Probe

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound (CAS: 58557-63-4)

  • Arylboronic acid of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired fluorescent probe.

Characterization of the Synthesized Probes

A thorough characterization of the newly synthesized fluorescent probes is essential to understand their properties and suitability for specific applications.

Spectroscopic and Photophysical Properties

The key photophysical parameters to be determined include the absorption and emission spectra, Stokes shift, and fluorescence quantum yield.[7]

PropertyDescriptionTypical Measurement Method
Absorption Maximum (λabs) The wavelength at which the molecule absorbs the most light.UV-Vis Spectrophotometry
Emission Maximum (λem) The wavelength at which the molecule emits the most fluorescence.Fluorescence Spectrophotometry
Stokes Shift The difference in wavelength between the absorption and emission maxima.Calculated from λabs and λem
Molar Extinction Coefficient (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.Determined from the Beer-Lambert law using UV-Vis spectrophotometry.
Fluorescence Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed.Relative method using a known standard (e.g., quinine sulfate).[7]

These properties are highly dependent on the chemical structure of the probe and the solvent environment.[7] For instance, introducing electron-donating or electron-withdrawing groups can significantly shift the absorption and emission spectra.[8]

Application in Cellular Imaging

Fluorenone-based probes have shown great promise for imaging specific cellular organelles, such as lysosomes and mitochondria, in living cells.[9][10][11][12] The targeting specificity is typically achieved by incorporating specific functional groups into the probe's structure.

Protocol: Staining and Imaging of Live Cells

This protocol provides a general guideline for staining live cells with a synthesized fluorenone-based fluorescent probe. Note: Optimal probe concentration and incubation time should be determined empirically for each probe and cell line.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging substrate.

  • Probe Loading: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 1-10 µM).

  • Staining: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells at 37 °C in a CO₂ incubator for a predetermined time (e.g., 15-60 minutes).

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe. For two-photon imaging, an ultrafast pulsed laser is required for excitation.[2][3]

Cellular_Imaging_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging Culture Cells Culture Cells Prepare Probe Solution Prepare Probe Solution Culture Cells->Prepare Probe Solution Incubate Cells with Probe Incubate Cells with Probe Prepare Probe Solution->Incubate Cells with Probe Wash Cells Wash Cells Incubate Cells with Probe->Wash Cells Acquire Images Acquire Images Wash Cells->Acquire Images

Caption: A streamlined workflow for live-cell imaging with fluorescent probes.

Conclusion and Future Perspectives

The this compound scaffold provides a robust and versatile platform for the development of novel fluorescent probes. Through strategic chemical synthesis, particularly the Suzuki-Miyaura cross-coupling, a diverse library of probes with tailored photophysical properties and biological specificities can be generated. These probes are valuable tools for researchers in cell biology and drug discovery, enabling the visualization of dynamic cellular processes with high spatial and temporal resolution. Future efforts in this field will likely focus on the development of probes with even greater brightness, photostability, and targeting precision, as well as probes that can report on specific biological events or the presence of particular analytes within the cell.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Fluorene-Based Probes in Cell Imaging.
  • Belfield, K. D., et al. (n.d.). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. PubMed.
  • Capodilupo, A. L., et al. (2015). Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells. Journal of Materials Chemistry B, 3(16), 3315–3323.
  • Kumar, M., et al. (2022). Fluorenone-Based Fluorescent and Colorimetric Sensors for Selective Detection of I– Ions: Applications in HeLa Cell Imaging and Logic Gate. ACS Omega.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Imaging using Fluoren-9-one Derivatives.
  • Kumar, M., et al. (2022). Fluorenone-Based Fluorescent and Colorimetric Sensors for Selective Detection of I– Ions: Applications in HeLa Cell Imaging and Logic Gate. National Institutes of Health.
  • Belfield, K. D., et al. (2005). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. ResearchGate.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Capodilupo, A. L., et al. (2015). Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells. PubMed.
  • Capodilupo, A. L., et al. (2015). Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells. Cnr-Imm.
  • Sigma-Aldrich. (n.d.). This compound 98.
  • Kim, H. J., et al. (n.d.). Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. MDPI.
  • Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling.
  • Campeau, L.-C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health.
  • de Souza, G. G. B., et al. (2021). Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives. Photochemistry and Photobiology, 97(1), 47–60.

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Application Notes and Protocols: 2-Amino-7-bromo-9-fluorenone as a Versatile Building Block for Advanced Hole Transport Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hole Transport Materials and the Promise of Fluorenone Scaffolds

In the landscape of advanced semiconductor devices, particularly perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport material (HTM) is a pivotal component governing overall performance, efficiency, and stability. An ideal HTM must possess a trifecta of properties: high hole mobility for efficient charge extraction, appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for seamless alignment with the adjacent perovskite or emissive layer, and excellent thermal and morphological stability to ensure long device lifetime.

Fluorene and its derivatives have emerged as a prominent class of building blocks for HTMs, owing to their rigid, planar structure which facilitates intermolecular π-π stacking and promotes efficient charge transport.[1] The functionalization at the C-2, C-7, and C-9 positions of the fluorene core offers a powerful tool to meticulously tune the material's electronic and physical properties.[1] Among these, the 9-fluorenone core, with its inherent electron-accepting keto group, provides a unique starting point for the design of donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) type HTMs, which can exhibit advantageous intramolecular charge transfer characteristics.[2][3][4]

This application note focuses on a particularly promising, yet underexplored, building block: 2-Amino-7-bromo-9-fluorenone . The strategic placement of an electron-donating amino group and a versatile bromo handle on the electron-deficient fluorenone core makes this molecule a highly attractive precursor for the synthesis of a new generation of high-performance HTMs. The amino group can serve as an anchoring point for donor moieties or be part of the conjugated system, while the bromo group is primed for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, enabling the facile introduction of various functional groups.[5][6][7]

This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, characterization techniques, and device fabrication and testing procedures for developing novel HTMs from this compound.

PART 1: The Strategic Design of a Novel HTM: F-NH2-TPA

To illustrate the potential of this compound, we propose the synthesis of a novel D-A-D type HTM, hereafter designated as F-NH2-TPA : 2-amino-7-(bis(4-methoxyphenyl)amino)-9-fluorenone.

Rationale for the Molecular Design:

  • Donor-Acceptor-Donor (D-A-D) Architecture: The fluorenone core acts as the electron acceptor (A). The inherent 2-amino group and the to-be-introduced di(p-methoxyphenyl)amine (TPA) moiety at the 7-position will serve as strong electron donors (D). This architecture is known to facilitate intramolecular charge transfer, which can enhance light absorption and improve charge separation at the perovskite/HTM interface.

  • Tuning of Energy Levels: The strong electron-donating nature of the TPA groups is expected to raise the HOMO level of the final molecule, bringing it into closer alignment with the valence band of typical perovskite absorbers (around -5.4 eV). This minimizes the energy barrier for hole extraction, a critical factor for high-efficiency devices.

  • Enhanced Solubility and Film Formation: The non-planar, propeller-like structure of the TPA moieties can disrupt intermolecular packing, leading to improved solubility in common organic solvents and promoting the formation of amorphous, uniform thin films – a crucial aspect for reproducible device fabrication.[8]

Below is a visual representation of the proposed molecular structure and the synthetic logic.

G cluster_start Starting Material cluster_reaction Synthetic Transformation cluster_product Target Hole Transport Material start This compound reaction Buchwald-Hartwig Amination + Bis(4-methoxyphenyl)amine start->reaction Pd-catalyzed Cross-Coupling product F-NH2-TPA (2-amino-7-(bis(4-methoxyphenyl)amino)-9-fluorenone) reaction->product

Caption: Synthetic pathway for the proposed HTM, F-NH2-TPA.

PART 2: Synthesis and Purification of F-NH2-TPA

The synthesis of F-NH2-TPA from this compound is proposed to proceed via a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction is a powerful tool for the formation of C-N bonds and is widely used in the synthesis of arylamines.[6]

Protocol 1: Synthesis of F-NH2-TPA

Materials:

  • This compound (1.0 eq)

  • Bis(4-methoxyphenyl)amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Standard glassware for organic synthesis under inert atmosphere (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere using a Schlenk line, add this compound, bis(4-methoxyphenyl)amine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with deionized water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent. The desired product is usually a colored solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Catalyst System: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is based on their proven efficacy in Buchwald-Hartwig amination reactions, particularly for coupling with aryl bromides.[9][10] Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and prevents catalyst deactivation.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and the formation of the active palladium-amido complex.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, conducting the reaction under an inert atmosphere is crucial to prevent catalyst degradation and ensure a high yield.

PART 3: Characterization of F-NH2-TPA

A thorough characterization of the newly synthesized HTM is essential to understand its properties and predict its performance in a device.

Protocol 2: Physicochemical Characterization
  • Thermal Stability Analysis (TGA/DSC):

    • Thermogravimetric Analysis (TGA): Determine the decomposition temperature (Td), corresponding to a 5% weight loss. This is a critical parameter for assessing the material's stability during device fabrication and operation, which often involve annealing steps at elevated temperatures.[11]

    • Differential Scanning Calorimetry (DSC): Identify the glass transition temperature (Tg). A high Tg is indicative of a morphologically stable amorphous state, which is crucial for preventing crystallization of the HTM layer and ensuring the long-term stability of the device.[11]

  • Optical Properties (UV-Vis and Photoluminescence Spectroscopy):

    • UV-Vis Spectroscopy: Measure the absorption spectrum of a dilute solution of F-NH2-TPA (e.g., in chloroform or chlorobenzene) and as a thin film. This will reveal the electronic transitions and allow for the determination of the optical bandgap (Eg).

    • Photoluminescence (PL) Spectroscopy: Measure the emission spectrum to understand the radiative recombination properties. PL quenching studies, where the HTM is coated on a perovskite layer, can provide insights into the efficiency of hole extraction from the perovskite to the HTM.[12]

  • Electrochemical Properties (Cyclic Voltammetry):

    • Cyclic Voltammetry (CV): Perform CV measurements on a thin film of F-NH2-TPA to determine its oxidation potential. From the onset of the oxidation peak, the HOMO energy level can be estimated using the following equation (relative to the Fc/Fc⁺ redox couple):

      • EHOMO = -[Eoxonset - EFc/Fc+onset + 4.8] eV

    • The LUMO (Lowest Unoccupied Molecular Orbital) energy level can then be estimated by adding the optical bandgap to the HOMO level:

      • ELUMO = EHOMO + Eg

    • The HOMO level is the most critical parameter for ensuring efficient hole injection from the perovskite layer.[13]

Table 1: Expected Properties of F-NH2-TPA and Comparison with Spiro-OMeTAD

PropertyF-NH2-TPA (Expected)Spiro-OMeTAD (Reference)Rationale for Expected Values
HOMO Level (eV) -5.1 to -5.3~ -5.2The strong electron-donating TPA and amino groups are expected to raise the HOMO level to be well-aligned with the perovskite valence band.
LUMO Level (eV) -2.1 to -2.3~ -2.0The electron-accepting fluorenone core will lower the LUMO level.
Optical Bandgap (eV) ~ 2.8 to 3.0~ 3.2The D-A-D structure can lead to a smaller bandgap compared to the wider gap Spiro-OMeTAD.
Tg (°C) > 120~ 125The rigid fluorenone core and bulky TPA groups should lead to a high glass transition temperature.
Td (°C) > 350~ 420Fluorene-based molecules are known for their high thermal stability.
Hole Mobility (cm²V⁻¹s⁻¹) 10⁻⁴ to 10⁻³~ 10⁻⁴The planar fluorenone core and potential for intermolecular interactions should result in good hole mobility.

PART 4: Device Fabrication and Performance Evaluation

The ultimate test of a novel HTM is its performance in a functional device. This section provides a detailed protocol for the fabrication of a standard n-i-p perovskite solar cell using F-NH2-TPA.

Protocol 3: Fabrication of n-i-p Perovskite Solar Cells

Materials:

  • Patterned FTO-coated glass substrates

  • Zinc powder and HCl for FTO etching (if necessary)

  • Deionized water, isopropanol, acetone

  • Electron Transport Layer (ETL) precursor solution (e.g., SnO₂ nanoparticle dispersion)

  • Perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃ in DMF:DMSO)

  • F-NH2-TPA HTM solution (e.g., 20 mg/mL in chlorobenzene)

  • Additives for HTM solution (optional, e.g., Li-TFSI, tBP)

  • Gold or Silver for the top electrode

  • Spin coater, hotplate, thermal evaporator

Procedure:

  • Substrate Cleaning: Thoroughly clean the FTO substrates by sequential ultrasonication in a solution of detergent (e.g., Hellmanex) in deionized water, followed by deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.

  • ETL Deposition: Deposit the SnO₂ electron transport layer by spin-coating the precursor solution onto the FTO substrate, followed by annealing at 150 °C.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL. During the spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization. Anneal the films at approximately 100 °C.

  • HTM Deposition: Prepare the F-NH2-TPA HTM solution. If required, add dopants like Li-TFSI and tBP. Spin-coat the HTM solution on top of the perovskite layer.

  • Top Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit the metal top electrode (e.g., 80 nm of gold) through a shadow mask to define the active area of the solar cell.

G cluster_device Perovskite Solar Cell Architecture (n-i-p) electrode_top Gold/Silver Electrode htm Hole Transport Layer (F-NH2-TPA) perovskite Perovskite Absorber Layer etl Electron Transport Layer (e.g., SnO₂) fto FTO Substrate glass Glass

Caption: Schematic of the n-i-p perovskite solar cell structure.

Protocol 4: Device Characterization and Troubleshooting
  • Photovoltaic Performance Measurement: Characterize the completed device using a solar simulator under standard AM1.5G illumination (100 mW/cm²). Record the current density-voltage (J-V) curve to extract the key photovoltaic parameters:

    • Power Conversion Efficiency (PCE): The overall efficiency of the device.

    • Open-Circuit Voltage (VOC): The maximum voltage at zero current.

    • Short-Circuit Current Density (JSC): The maximum current at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve.

  • Incident Photon-to-Current Efficiency (IPCE): Measure the IPCE (or External Quantum Efficiency, EQE) to determine the spectral response of the solar cell.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low VOC Poor energy level alignment between perovskite and HTM.Re-evaluate the HOMO level of the HTM. Consider molecular modifications to adjust the energy levels.
High recombination at the perovskite/HTM interface.Optimize the HTM layer thickness. Try additives in the HTM solution to passivate defects.
Low JSC Poor light absorption by the perovskite layer.Optimize the perovskite layer thickness and quality.
Inefficient hole extraction by the HTM.Check the hole mobility of the HTM. Ensure good contact between the perovskite and HTM layers.
Low FF High series resistance.Optimize the thickness of all layers. Ensure good electrical contacts.
High shunt resistance (pinholes).Improve the uniformity and compactness of the perovskite and HTM films.
Poor Reproducibility Inconsistent film quality.Strictly control the spin-coating parameters (speed, time, anti-solvent dripping). Ensure a controlled atmosphere (glovebox).

Conclusion

This compound is a highly promising and versatile building block for the development of next-generation hole transport materials. Its unique electronic and functional properties allow for the rational design of HTMs with tailored characteristics through well-established synthetic methodologies like the Buchwald-Hartwig amination. The proposed HTM, F-NH2-TPA, exemplifies a strategic approach to achieving high-performance materials with excellent thermal stability, well-aligned energy levels, and good film-forming properties. The detailed protocols provided in this application note offer a solid foundation for researchers to explore the full potential of this compound and contribute to the advancement of organic electronics.

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Application Note & Protocols: Strategic Derivatization of 2-Amino-7-bromo-9-fluorenone for Advanced Biological Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9-fluorenone core represents a privileged scaffold in the development of fluorescent probes due to its rigid, planar structure and favorable photophysical properties.[1][2] The specific isomer, 2-Amino-7-bromo-9-fluorenone, offers two distinct and chemically orthogonal handles for synthetic modification: a nucleophilic amino group and a bromo-substituted aromatic ring amenable to cross-coupling reactions. This unique arrangement allows for the rational design of sophisticated probes where one position can be used to tune the core photophysics (e.g., emission wavelength, quantum yield) while the other serves as a conjugation site for biomolecular targeting moieties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this versatile fluorophore, complete with detailed protocols for synthesis, bioconjugation, and cellular imaging applications.

Introduction: The Rationale for this compound

Fluorescent probes are indispensable tools for visualizing molecular processes in living systems.[3][4][5][6] An ideal fluorescent scaffold should possess high quantum yield, photostability, and synthetic accessibility. Fluorenone and its derivatives have emerged as valuable platforms, finding use in organic electronic materials and as fluorescent markers.[1][7]

The this compound scaffold (Figure 1) is particularly compelling for several reasons:

  • Dual Functionalization Sites: The amino group (at C2) and the bromo group (at C7) provide two chemically distinct points for modification. The amine is a versatile nucleophile, while the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions.[8][9]

  • Tunable Photophysics: Modifications on the fluorenone core, particularly those that extend the π-conjugated system or alter the electronic nature of substituents, can significantly modulate the absorption and emission spectra.[10][11][12] This allows for the creation of probes across the visible spectrum.

  • Bioconjugation Potential: Either functional group can be used to introduce bioorthogonal handles (e.g., alkynes, azides) for "click" chemistry, or to directly couple the fluorophore to biomolecules like peptides, antibodies, or small-molecule ligands.[13][14][15]

This guide will explore the primary pathways for derivatizing this core, providing both the strategic reasoning and the practical methodologies required to develop novel imaging agents.

Figure 1: Structure of this compound Empirical Formula: C₁₃H₈BrNO Molecular Weight: 274.11 g/mol Appearance: Deep violet needles or powder[16] Melting Point: 243-244 °C

Strategic Derivatization Pathways

The synthetic versatility of this compound allows for a modular approach to probe design. The choice of which position to modify first depends on the overall synthetic strategy and the desired properties of the final probe.

G core This compound (Core Scaffold) amine_mod C2-Amine Functionalization (e.g., Acylation, Alkylation) core->amine_mod Nucleophilic Reactivity bromo_mod C7-Bromo Functionalization (e.g., Suzuki, Buchwald-Hartwig) core->bromo_mod Pd-Catalyzed Cross-Coupling amine_outcome Introduce Targeting Moieties Introduce Bioorthogonal Handles (Alkynes, Azides) amine_mod->amine_outcome final_probe Multifunctional Imaging Probe amine_mod->final_probe bromo_outcome Tune Photophysical Properties (λem, Quantum Yield) Introduce Aryl-based Ligands bromo_mod->bromo_outcome bromo_mod->final_probe

Caption: Derivatization strategies for the this compound scaffold.

Functionalization of the 2-Amino Group

The primary aromatic amine at the C2 position is a potent nucleophile, making it an ideal site for introducing targeting ligands or bioorthogonal handles.

Causality Behind Experimental Choices:

  • Acylation with Activated Esters: Reacting the amine with N-hydroxysuccinimide (NHS) esters or other activated carboxylic acids is a robust and common method for forming stable amide bonds under mild conditions. This is the preferred method for attaching moieties that contain a carboxylic acid.

  • Introducing "Clickable" Handles: For maximum versatility, the amine can be acylated with a molecule containing an alkyne or azide. This creates a modular intermediate that can be conjugated to a wide array of biomolecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[13][17] This approach separates the potentially harsh conditions of fluorophore synthesis from the sensitive biological target.[15]

Functionalization of the 7-Bromo Group

The aryl bromide at the C7 position is a classic substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[8]

Causality Behind Experimental Choices:

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). It is exceptionally versatile for introducing new aryl or heteroaryl groups.[18][19] This is the primary strategy for tuning the probe's electronic properties. Extending the π-conjugation by adding aromatic rings typically results in a red-shift of the absorption and emission spectra.

  • Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine.[9] This can be used to introduce secondary or tertiary amine-containing groups, which can act as targeting elements (e.g., morpholine for lysosomal targeting) or further modulate the fluorophore's properties through intramolecular charge transfer (ICT).[20][21]

G pd0 Pd(0)L₂ oxidative_complex Ar-Pd(II)(Br)L₂ pd0->oxidative_complex Oxidative Addition aryl_halide Ar-Br (Fluorenone) aryl_halide->oxidative_complex transmetalation_complex Ar-Pd(II)(R)L₂ oxidative_complex->transmetalation_complex Transmetalation boronic_acid R-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation_complex base Base base->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product Ar-R (Derivatized Fluorenone) transmetalation_complex->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents and reagents with care.

Protocol 1: Synthesis of a "Clickable" Fluorenone Intermediate

This protocol describes the acylation of the 2-amino group with an alkyne-containing NHS ester to create a versatile intermediate for bioconjugation.

Materials:

  • This compound (1.0 eq)

  • 4-Pentynoic acid NHS ester (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add 4-pentynoic acid NHS ester to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding deionized water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes/ethyl acetate to yield the alkyne-functionalized product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura Coupling for Photophysical Tuning

This protocol details a general procedure for coupling an arylboronic acid to the 7-bromo position.

Materials:

  • 7-Bromo-fluorenone derivative (from Protocol 1 or parent compound) (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)[18]

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the 7-bromo-fluorenone derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel column chromatography.

  • Characterize the structure by NMR and HRMS and evaluate its photophysical properties (see Section 4).

Protocol 3: CuAAC "Click" Bioconjugation

This protocol describes the conjugation of the alkyne-fluorenone probe (from Protocol 1) to an azide-containing biomolecule (e.g., a peptide).

Materials:

  • Alkyne-fluorenone probe (1.5 eq)

  • Azide-modified peptide (1.0 eq)

  • Copper(II) sulfate (CuSO₄) (0.1 eq)

  • Sodium ascorbate (0.5 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (0.2 eq)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the alkyne-fluorenone probe in DMSO.

  • In a microcentrifuge tube, dissolve the azide-modified peptide in PBS.

  • Prepare a "click catalyst" premix: combine CuSO₄ and THPTA in water, then add sodium ascorbate. The solution should turn a faint yellow. Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) state, and THPTA is a stabilizing ligand that prevents copper precipitation and enhances reaction efficiency in aqueous media.[17]

  • Add the alkyne-fluorenone stock solution to the peptide solution.

  • Initiate the reaction by adding the catalyst premix.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the fluorescently labeled peptide using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents.

  • Confirm conjugation by MALDI-TOF or ESI mass spectrometry.

Protocol 4: General Protocol for Live-Cell Imaging

This protocol outlines the steps for staining live cells with a newly synthesized fluorenone-based probe.[22][23][24]

Materials:

  • Cells cultured on glass-bottom dishes or coverslips.

  • Fluorescent probe stock solution (1-10 mM in DMSO).

  • Cell culture medium (e.g., DMEM or RPMI).

  • Phosphate-Buffered Saline (PBS).

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Plating: Plate cells on imaging-quality dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).[23]

  • Probe Preparation: Dilute the fluorescent probe stock solution in pre-warmed cell culture medium to the final desired working concentration (typically 1-10 µM; this should be optimized).

  • Cell Staining: Remove the existing medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37 °C in a CO₂ incubator for the desired time (e.g., 15-60 minutes; optimization is required).

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS or fresh medium to remove unbound probe and reduce background fluorescence.[25]

  • Counterstaining (Optional): If desired, incubate cells with a nuclear counterstain like Hoechst 33342 according to the manufacturer's protocol.

  • Imaging: Add fresh, pre-warmed medium or imaging buffer to the cells. Visualize the stained cells using a fluorescence microscope with filter sets appropriate for the probe's excitation and emission wavelengths.

G start_end start_end process process decision decision io io start Start: Synthesized Probe prep_cells Prepare Live Cells on Coverslips start->prep_cells prep_probe Dilute Probe in Culture Medium start->prep_probe stain Incubate Cells with Probe prep_cells->stain prep_probe->stain wash Wash to Remove Unbound Probe stain->wash image Fluorescence Microscopy wash->image end End: Acquire Image image->end

Caption: General workflow for a live-cell staining and imaging experiment.

Characterization and Data Presentation

Thorough characterization is critical to validate the synthesis and understand the utility of a new probe.

Physicochemical Characterization
  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and purity of the synthesized derivatives.

  • Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • HPLC: To assess the purity of the final compounds.

Photophysical Characterization

The key performance metrics of a fluorescent probe should be quantified and are presented below for a hypothetical series of derivatives.[26]

Compound IDDescriptionλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
1 This compound4105251150.15
2 C2-Alkyne Derivative (from P1)4155301150.13
3 C7-Phenyl Derivative (Suzuki)4305601300.35
4 C7-Naphthyl Derivative (Suzuki)4555951400.42

Data are hypothetical and for illustrative purposes only.

Analysis of Data:

  • Stokes Shift: A large Stokes shift (the separation between absorption and emission maxima) is desirable as it minimizes self-quenching and simplifies the selection of emission filters.

  • Quantum Yield (Φ): This value represents the efficiency of the fluorescence process. Derivatization via Suzuki coupling (compounds 3 and 4 ) often increases the quantum yield by creating a more rigid and extended π-system, leading to a brighter probe.

  • Spectral Shifts: As predicted, extending the conjugation at the C7 position with larger aromatic systems (Phenyl -> Naphthyl) results in a bathochromic (red) shift in both absorption and emission, enabling the development of probes with longer wavelengths.

Conclusion

This compound is a powerful and versatile scaffold for the development of novel fluorescent probes. Its two orthogonal functionalization sites—the C2-amine and the C7-bromide—allow for a modular design strategy. The amine is ideal for installing targeting moieties or bioorthogonal handles for conjugation, while the bromide is perfectly suited for tuning the core photophysical properties via palladium-catalyzed cross-coupling reactions. By following the strategic guidelines and detailed protocols provided in this application note, researchers can effectively harness the potential of this fluorophore to create sophisticated tools for advanced biological imaging and drug discovery.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Introduction to click chemistry: a new method for the labeling and modification of biomolecules. (n.d.). Lumiprobe.
  • Specific and quantitative labeling of biomolecules using click chemistry. (n.d.). PMC - NIH.
  • Click Chemistry. (n.d.). Med Chem 101.
  • Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications. (n.d.). Thermo Fisher Scientific - US.
  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim.
  • Protocol for the Preparation and Fluorescent ICC Staining of Cells on Coverslips. (n.d.). R&D Systems.
  • Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. (2013). PMC.
  • Building a Fluorescent Cell Staining Protocol, Part 1. (2020). Gate Scientific.
  • Protocol: Immunofluorescence Staining of Cells for Microscopy. (2022). Biotium.
  • A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide. (n.d.). Benchchem.
  • Application Notes and Protocols for Fluorescent Probe Imaging. (n.d.). Benchchem.
  • Fluorescent Probes for Biological Species and Microenvironments: from Rational Design to Bioimaging Applications. (2023). Accounts of Chemical Research.
  • Development of fluorescent probes for bioimaging applications. (n.d.). PMC - NIH.
  • Fluorescent Staining Overview. (2023). Visikol.
  • This compound 98. (n.d.). Sigma-Aldrich.
  • Photophysical processes in fluorenone. (n.d.). The Journal of Physical Chemistry.
  • The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. (n.d.). MDPI.
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). NIH.
  • This compound synthesis. (n.d.). chemicalbook.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
  • Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells. (n.d.). Journal of Materials Chemistry B (RSC Publishing).
  • Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells. (2015). PubMed.
  • General Dialdehyde Click Chemistry for Amine Bioconjugation. (2017). PubMed.
  • Understanding 2-Amino-9-fluorenone: Properties, Applications, and Synthesis. (n.d.). BenchChem.
  • Suzuki vs. Hartwig-Buchwald. (2020). Reddit.
  • Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. (2017). SciSpace.
  • Synthesis and photophysics of a new family of fluorescent 9-alkyl-substituted xanthenones. (n.d.). PubMed.
  • Synthesis and biological evaluation of 9-fluorenone derivatives for SPECT imaging of α7-nicotinic acetylcholine receptor. (2019). PubMed.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • γ-Functional Iminiumthiolactones for the Single and Double Modification of Peptides. (n.d.). PMC.
  • Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties. (2025). ResearchGate.
  • (PDF) Fluorescent Probes for Biological Imaging. (2016). ResearchGate.
  • Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. (2023). Stanford Materials.
  • Bio-Inspired Primary Amine α-C–H Functionalization. (n.d.). ChemRxiv.
  • Fluorescent Probes for Live Cell Imaging. (2018). MDPI.
  • 2-Bromo-9-fluorenone synthesis. (n.d.). ChemicalBook.
  • Applications of the aromatic C–H amination reaction a, Aromatic... (n.d.). ResearchGate.
  • A Perspective on Synthesis and Applications of Fluorenones. (2020). ResearchGate.
  • One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. (2020). Chemical Science (RSC Publishing).
  • Bioconjugation in molecular imaging from fluorescence to MRI. (2023). Allied Academies.
  • Dibromo-9,9′-spirobifluorene and Its 2,2′-Bisdonor-7,7′-bisacceptor-Substituted Fluorescent Derivatives. (n.d.). ACS Publications.
  • Fluorescent Probes with Unnatural Amino Acids to Monitor Proteasome Activity in Real-Time. (n.d.). PMC.
  • "Turn-on" fluorescent probes based on Rhodamine B/amino acid derivatives for detection of Fe3+ in water. (2021). PubMed.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-7-bromo-9-fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-7-bromo-9-fluorenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we move beyond simple protocols to delve into the "why" behind the "how," offering troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity. Our approach is grounded in established chemical principles and validated experimental data to ensure you can trust the guidance provided.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step process starting from 9-fluorenone. This pathway involves an initial bromination, followed by nitration, and finally, a reduction of the nitro group to the desired amine. Each step presents its own set of challenges and opportunities for optimization.

Synthetic_Pathway Fluorenone 9-Fluorenone BromoFluorenone 2-Bromo-9-fluorenone Fluorenone->BromoFluorenone Step 1: Bromination (e.g., KBrO3, NH4Br) NitroBromoFluorenone 2-Bromo-7-nitro-9-fluorenone BromoFluorenone->NitroBromoFluorenone Step 2: Nitration (HNO3, H2SO4) FinalProduct This compound NitroBromoFluorenone->FinalProduct Step 3: Reduction (e.g., Na2S·9H2O)

Caption: Three-step synthesis of this compound.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you might encounter during the synthesis. Each question is followed by an in-depth explanation of potential causes and actionable solutions.

Step 1: Bromination of 9-Fluorenone

Question 1: My yield of 2-Bromo-9-fluorenone is very low, or I'm recovering a lot of starting material. What's going wrong?

Answer: This is a common issue often related to inefficient bromination or suboptimal reaction conditions. Let's break down the likely culprits:

  • Cause A: Ineffective Brominating System: The choice and activation of your brominating agent are critical. Simply using a bromide salt is not enough; an oxidizing agent is required to generate the electrophilic bromine species.

    • Solution: A highly efficient method involves the use of potassium bromate (KBrO₃) in the presence of ammonium bromide (NH₄Br).[1] This combination, when heated, generates bromine in situ. Ensure the molar ratios are correct; a typical ratio is 1:2.5:1.1 for 9-fluorenone, ammonium bromide, and potassium bromate, respectively.[1]

  • Cause B: Poor Phase Transfer Catalysis: If you are using a biphasic system (e.g., an aqueous solution of the brominating agent with the organic starting material), efficient mixing and transfer of the bromide ions into the organic phase are essential.

    • Solution: Employ a phase-transfer catalyst such as tetra-n-butylammonium chloride or a similar quaternary ammonium salt.[1] A molar ratio of approximately 1:0.15 of 9-fluorenone to the phase-transfer catalyst is recommended to facilitate the reaction.[1]

  • Cause C: Incorrect Temperature: The reaction temperature directly influences the rate of bromine generation and the subsequent electrophilic aromatic substitution.

    • Solution: The reaction should be heated to around 75°C.[1] Lower temperatures will result in a sluggish reaction, while excessively high temperatures could lead to side product formation.

Question 2: I'm observing the formation of multiple brominated products. How can I improve the regioselectivity for the 2-position?

Answer: The formation of isomers like 2,7-dibromo-9-fluorenone is a known side reaction.[2] Controlling the stoichiometry and reaction time is key to maximizing the desired mono-brominated product.

  • Cause A: Excess Brominating Agent or Prolonged Reaction Time: Over-exposure of the fluorenone ring to the electrophilic bromine can lead to a second bromination, primarily at the 7-position.

    • Solution: Carefully control the stoichiometry of your brominating agents. Use only a slight excess of the potassium bromate (e.g., 1.1 equivalents).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, and before significant amounts of the dibrominated product appear, proceed with the workup. A typical reaction time is around 3-4 hours.[1]

Step 2: Nitration of 2-Bromo-9-fluorenone

Question 3: My nitration reaction is producing a mixture of 2-bromo-7-nitro-9-fluorenone and other dinitro or trinitro impurities. How can I achieve selective mono-nitration at the 7-position?

Answer: This is a classic challenge in electrophilic aromatic substitution on an already substituted ring. The key is to carefully control the reaction's activating conditions.

  • Cause A: Overly Harsh Nitrating Conditions: The combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a very powerful nitrating mixture. If the temperature is too high or the acid concentration is excessive, multiple nitrations can occur.[3]

    • Solution:

      • Control the Stoichiometry: For selective mono-nitration of fluorenone, a molar ratio of approximately 1:2.8:3.6 (Fluorenone:HNO₃:H₂SO₄) is effective.[3][4] This provides a controlled amount of the nitronium ion (NO₂⁺) electrophile.

      • Maintain Temperature: The reaction should be performed at a controlled temperature, typically around 80°C.[3] Use an ice bath during the addition of the substrate to the acid mixture to manage the initial exotherm.

      • Reaction Time: A reaction time of about 1.5 hours is generally sufficient for mono-nitration.[3][4] Prolonged reaction times, especially at higher temperatures, will favor the formation of dinitro products like 2,7-dinitrofluorenone.[3]

Step 3: Reduction of 2-Bromo-7-nitro-9-fluorenone

Question 4: The reduction of the nitro group is incomplete, and my final product is contaminated with the starting material.

Answer: Incomplete reduction is usually due to an insufficient amount of the reducing agent, poor reaction conditions, or deactivation of the reducing agent.

  • Cause A: Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial for the complete conversion of the nitro group.

    • Solution: A common and effective method for this reduction is the use of sodium sulfide nonahydrate (Na₂S·9H₂O) in a basic aqueous ethanol solution.[5] A significant excess of the sodium sulfide is typically required. A molar ratio of approximately 1:2.7 of the nitro compound to Na₂S·9H₂O has been shown to be effective.[5]

  • Cause B: Suboptimal Reaction Conditions: The temperature and solvent system play a vital role in the efficiency of the reduction.

    • Solution: The reaction mixture of the nitro compound, sodium sulfide, and sodium hydroxide in an ethanol/water mixture should be refluxed.[5] A reflux period of around 5 hours is generally sufficient to drive the reaction to completion.[5]

Question 5: The yield of my final product, this compound, is low after workup and purification. Where am I losing my product?

Answer: Product loss can occur during the workup and purification steps, often due to the product's solubility or degradation.

  • Cause A: Inefficient Precipitation and Filtration: The product needs to be effectively precipitated from the reaction mixture for collection.

    • Solution: After the reflux period, allow the mixture to stir overnight at room temperature and then cool it to 0-5°C before filtration.[5] This ensures maximum precipitation of the product.

  • Cause B: Inadequate Washing and Purification: The crude product will be contaminated with inorganic salts and potentially unreacted starting materials or side products. The washing process is critical for obtaining a pure product without significant loss.

    • Solution: A sequential washing procedure for the crude product is highly effective. This involves washing with:

      • Water (to remove inorganic salts).

      • A dilute aqueous sodium hydroxide solution (5%) (to remove any acidic impurities).

      • Water again (to remove residual base).

      • Cold ethanol.

      • A non-polar solvent like MTBE or pentane (to remove organic impurities and aid in drying).[5]

    • For very high purity, recrystallization from a solvent like toluene can be performed.[5]

Troubleshooting Workflow Diagram

Troubleshooting_Yield Start Low Yield of Final Product Check_Reduction Was the reduction step complete? Start->Check_Reduction Check_Workup Was the workup/purification efficient? Check_Reduction->Check_Workup Yes Incomplete_Reduction Incomplete Reduction Check_Reduction->Incomplete_Reduction No Workup_Loss Product Loss During Workup Check_Workup->Workup_Loss No Solution_Reduction Increase reducing agent stoichiometry. Ensure adequate reflux time (e.g., 5h). Verify reaction temperature. Incomplete_Reduction->Solution_Reduction Solution_Workup Ensure complete precipitation by cooling to 0-5°C. Follow a sequential washing protocol. Optimize recrystallization solvent and procedure. Workup_Loss->Solution_Workup

Caption: A logical workflow for diagnosing low yield issues.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of each reaction step? A1: Thin Layer Chromatography (TLC) is the most effective method. For the bromination and nitration steps, you can monitor the disappearance of the starting material spot and the appearance of the product spot. For the final reduction step, you will see the disappearance of the yellow/orange nitro compound and the appearance of the deeply colored amino product. A suitable mobile phase for the final product is a mixture of heptane and ethyl acetate (e.g., 3:2 ratio).[5]

Q2: What are the primary safety concerns I should be aware of during this synthesis? A2: Each step has specific hazards.

  • Bromination: Bromine is toxic and corrosive. Performing the reaction in a well-ventilated fume hood is essential.

  • Nitration: Concentrated nitric and sulfuric acids are extremely corrosive. Always add the acid slowly and use an ice bath to control the temperature. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Reduction: The use of flammable solvents like ethanol requires that the reflux be conducted with proper heating mantles and away from open flames.

Q3: Are there alternative reducing agents for the final step? A3: Yes, while sodium sulfide is effective, other methods are commonly used for the reduction of aromatic nitro groups. These include:

  • Metal/Acid Systems: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for this transformation.[6]

  • Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, hydrazine) is a very clean and efficient method.[6] The choice of method may depend on the scale of your reaction and the functional group tolerance required.

Q4: My final product appears as deep violet needles. Is this the correct appearance? A4: Yes, pure this compound is described as deep violet needles after recrystallization from toluene.[5] The intense color is expected for this conjugated system.

Summary of Optimized Reaction Conditions

StepReactionKey ReagentsSolvent(s)TemperatureTypical TimeTypical Yield
1 Bromination9-fluorenone, KBrO₃, NH₄Br, Phase Transfer CatalystWater75°C3-4 hours~99%[1]
2 Nitration2-Bromo-9-fluorenone, HNO₃, H₂SO₄Water80°C1.5 hours~92%[3]
3 Reduction2-Bromo-7-nitro-9-fluorenone, Na₂S·9H₂O, NaOHEthanol, WaterReflux (~110°C)5 hours~94%[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-9-fluorenone
  • To a suitable reaction vessel, add 9-fluorenone (10 mmol), a phase-transfer catalyst (e.g., tetra-n-butylammonium chloride, 1.5 mmol), and an aqueous solution of ammonium bromide (30 wt%, 25 mmol).[1]

  • Begin stirring and heat the mixture to 75°C.

  • Over the course of 1 hour, add potassium bromate (11 mmol) in three portions.

  • Maintain the temperature at 75°C and continue stirring for an additional 3 hours.

  • Cool the reaction to room temperature. Quench the reaction by adding a 20% aqueous solution of sodium sulfite to eliminate any excess bromine.

  • Filter the resulting solid precipitate. Wash the filter cake thoroughly with water.

  • Dry the solid under vacuum to obtain the yellow solid product, 2-Bromo-9-fluorenone.

Protocol 2: Synthesis of 2-Bromo-7-nitro-9-fluorenone
  • In a flask equipped with a stirrer, add concentrated sulfuric acid (96%) and cool the flask in an ice bath.

  • Slowly add concentrated nitric acid (65%).

  • In a separate flask, dissolve 2-Bromo-9-fluorenone in a minimal amount of concentrated sulfuric acid.

  • Slowly add the solution of 2-Bromo-9-fluorenone to the cold nitrating mixture, maintaining the temperature below 10°C.

  • After the addition is complete, warm the reaction mixture to 80°C and stir for 1.5 hours.[3]

  • Cool the reaction and pour it carefully over crushed ice.

  • Filter the yellow precipitate, wash thoroughly with water until the filtrate is neutral, and dry to obtain 2-Bromo-7-nitro-9-fluorenone.

Protocol 3: Synthesis of this compound
  • To a stirred suspension of 2-Bromo-7-nitro-9-fluorenone (3.4 mmol) in ethanol (14 mL), add a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 9.2 mmol) and sodium hydroxide (22 mmol) in water (36 mL).[5]

  • Heat the mixture to reflux and maintain for 5 hours.

  • After the reflux period, allow the deep-brown mixture to cool and stir overnight at room temperature.

  • Cool the mixture to 0-5°C in an ice bath and filter the precipitate.

  • Wash the crude product sequentially with H₂O, 5% aqueous NaOH, H₂O, cold ethanol, and finally pentane.[5]

  • Dry the product in vacuo to yield this compound as a dark solid. For higher purity, recrystallize from toluene.[5]

References

Sources

Technical Support Center: Purification of 2-Amino-7-bromo-9-fluorenone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-7-bromo-9-fluorenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the procedures to ensure a successful and efficient purification process.

Introduction to the Purification Challenge

This compound is a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. The purity of this compound is paramount for the success of subsequent reactions and the quality of the final product. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.

The primary synthetic route to this compound involves the reduction of 2-Bromo-7-nitro-fluoren-9-one.[1] This process can introduce specific impurities that require careful consideration during purification. This guide will walk you through the intricacies of selecting the right solvent, executing the recrystallization protocol, and troubleshooting common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Given the common synthesis from 2-Bromo-7-nitro-fluoren-9-one, the most probable impurities are:

  • Unreacted starting material: 2-Bromo-7-nitro-fluoren-9-one.

  • Intermediates from nitro reduction: Such as nitroso and hydroxylamine derivatives.

  • Inorganic salts: Residual sodium sulfide (Na₂S) and sodium hydroxide (NaOH) from the reaction workup.[1]

  • Side-reaction products: Depending on the specific reaction conditions, other minor organic byproducts may be present.

Q2: What is the reported appearance of pure this compound?

A2: Pure this compound is described as deep violet needles.[1] A significant deviation from this appearance in your recrystallized product may indicate the presence of impurities. The starting material, 2,7-Dibromo-9-fluorenone, is a light orange to yellow-green powder, which can give you a visual cue about the presence of this potential impurity.

Q3: What is the melting point of pure this compound?

A3: The reported melting point is 243-244 °C. A broad or depressed melting point is a strong indicator of impurities.

Q4: Can I use a solvent other than toluene for the recrystallization?

A4: While toluene is a documented and effective solvent, other solvents could potentially be used. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. Given the aromatic nature and the presence of an amino group, polar aprotic solvents or a mixed solvent system could be explored. For instance, an ethanol-water mixture is often effective for purifying aromatic compounds.

Troubleshooting Guide

This section addresses specific problems you might encounter during the recrystallization of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
The compound does not fully dissolve in hot toluene. 1. Insufficient solvent. 2. Presence of insoluble impurities (e.g., inorganic salts).1. Action: Add small increments of hot toluene until the compound dissolves. Rationale: Ensuring a saturated solution at high temperature is key to maximizing recovery upon cooling. 2. Action: Perform a hot filtration. Rationale: Insoluble impurities will be removed, preventing them from contaminating the final crystalline product.
The compound "oils out" instead of crystallizing. 1. The solution is supersaturated. 2. The cooling rate is too rapid. 3. The melting point of the compound is lower than the boiling point of the solvent (less likely with toluene).1. Action: Add a small amount of hot solvent to the oily mixture and reheat until a clear solution is obtained. Rationale: This reduces the concentration below the supersaturation point at that temperature. 2. Action: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. Rationale: Slow cooling promotes the formation of a stable crystal lattice rather than an amorphous oil.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Action: Boil off some of the solvent to increase the concentration of the solute. Rationale: This will induce supersaturation upon cooling, which is necessary for crystallization to begin. 2. Action: Scratch the inside of the flask with a glass rod at the liquid-air interface. Rationale: This creates nucleation sites for crystal growth. Seeding the solution with a tiny crystal of pure product can also initiate crystallization.
The recrystallized product is discolored (e.g., brownish or yellowish). 1. Presence of colored organic impurities. 2. Oxidation of the amino group.1. Action: Consider a second recrystallization. If the color persists, treatment with a small amount of activated charcoal during the hot dissolution step may be necessary. Rationale: Activated charcoal has a high surface area and can adsorb colored impurities. Use sparingly to avoid adsorbing the desired product. 2. Action: Ensure the recrystallization is performed relatively quickly and consider using a nitrogen atmosphere if oxidation is a persistent issue. Rationale: The amino group can be susceptible to air oxidation, which can lead to colored byproducts.
Low recovery of the purified product. 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Action: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Rationale: This maximizes the amount of product that will crystallize upon cooling. 2. Action: Ensure the solution is thoroughly cooled in an ice bath before filtration. Rationale: This minimizes the amount of product lost in the mother liquor. 3. Action: Preheat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution. Rationale: This prevents a sudden drop in temperature that would cause the product to crystallize on the filter paper.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Toluene

This protocol is adapted from established synthetic procedures.[1]

Materials:

  • Crude this compound

  • Toluene

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling with stirring. Continue adding small portions of hot toluene until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with hot toluene. Quickly filter the hot solution through a fluted filter paper into the preheated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Deep violet needles should start to form. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Diagram: Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product solvent Add Minimal Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filter Filter Hot Solution dissolved->hot_filter impurities Insoluble Impurities Removed hot_filter->impurities cool_slowly Cool Slowly to Room Temp hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_formed Crystal Formation ice_bath->crystals_formed vacuum_filter Vacuum Filtration crystals_formed->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Solvent Selection Guide

The choice of solvent is critical for a successful recrystallization. The ideal solvent should have the following properties:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.

  • Impurities should be either very soluble or insoluble in the solvent at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Table of Potential Solvents:

Solvent Boiling Point (°C) Polarity Rationale for this compound
Toluene 111Non-polar (aromatic)Recommended. Proven to be effective. The aromatic nature of toluene interacts favorably with the fluorenone core, while the polarity difference allows for good differential solubility with temperature.
Ethanol 78Polar proticPotential alternative. The amino group may impart some solubility in alcohols. An ethanol/water mixture could be effective, where water acts as an anti-solvent.
Acetone 56Polar aproticMay be too good a solvent. The ketone functionality of the solute may lead to high solubility even at room temperature, resulting in low recovery.
Ethyl Acetate 77Moderately polarWorth considering. Its polarity is intermediate, which might provide the desired solubility profile.
Hexane 69Non-polar (aliphatic)Likely a poor solvent. The polarity of the amino and ketone groups will likely make the compound poorly soluble even in hot hexane. However, it could be useful as an anti-solvent in a mixed solvent system or for washing the final product.
Dichloromethane 40Polar aproticGenerally not ideal for recrystallization due to its low boiling point, which can make it difficult to establish a large temperature gradient for crystallization.

Concluding Remarks

The purification of this compound by recrystallization is a straightforward yet nuanced procedure. A thorough understanding of the potential impurities and the principles of solvent selection is crucial for obtaining a high-purity product. This guide provides a comprehensive framework for troubleshooting and optimizing your purification protocol. By applying these principles, you can consistently achieve the desired purity of this compound for your research and development needs.

References

  • Chemistry LibreTexts. Troubleshooting.[Link]

  • ChemistryStudent. Producing Aromatic Amines (A-Level).[Link]

Sources

Column chromatography conditions for purifying 2-Amino-7-bromo-9-fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Amino-7-bromo-9-fluorenone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the nuances of this specific separation. We will move beyond generic protocols to address the unique challenges presented by this molecule's structure, ensuring you can develop a robust and reliable purification method.

Understanding the Molecule: A Tale of Two Functional Groups

This compound (MW: 274.11 g/mol , CAS: 58557-63-4) presents a unique purification challenge due to its bifunctional nature.[1] The fluorenone core is a relatively nonpolar, aromatic ketone. However, the presence of the primary aromatic amine group introduces significant polarity and, more critically, basicity. This duality dictates our entire chromatographic strategy.

The primary issue arises from the interaction between the basic amino group and the stationary phase. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and sometimes irreversibly bind to the basic amine, leading to a host of problems including poor recovery, significant peak tailing, and even on-column degradation.[2] Our purification strategy must be designed to mitigate these undesirable secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For this specific molecule, you have three primary options, each with its own advantages:

  • Standard Silica Gel (with a caveat): This is the most common and cost-effective choice. However, due to the basicity of the amino group, it is crucial to deactivate the silica to prevent the issues mentioned above. This is the recommended starting point for most labs.

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel as it is less acidic. Neutral or basic alumina can significantly reduce the strong adsorption of the amine, leading to better peak shape and recovery.[1]

  • Amine-Bonded Silica: This is a specialty phase where aminopropyl groups are bonded to the silica surface. This creates a more alkaline environment, which is ideal for purifying basic compounds like aromatic amines and can often simplify the mobile phase selection.[3][4]

Q2: How do I select the initial mobile phase for my column?

The best practice is to first develop a separation on Thin Layer Chromatography (TLC). A published TLC system for this compound uses heptane/ethyl acetate (3:2) , which gives an Rf value of 0.39 .[1] This is an excellent starting point.

For column chromatography, you want to adjust the solvent system to achieve an Rf value in the range of 0.2-0.3 .[5] This ensures the compound moves through the column at an optimal rate, allowing for good separation without excessively long elution times. Therefore, you would start by slightly decreasing the polarity of the mobile phase (i.e., increasing the proportion of heptane).

Q3: Should I use an isocratic or gradient elution?

The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: If your TLC shows that the target compound is well-separated from impurities, a single, constant mobile phase composition (isocratic) is simpler and more reproducible.[6][7]

  • Gradient Elution: If there are impurities that are very close in polarity to your product, or if you have both less polar and more polar impurities to remove, a gradient elution is superior. A gradient, where you gradually increase the polarity of the mobile phase over time (e.g., by increasing the percentage of ethyl acetate), will provide better resolution and sharper peaks for a wider range of compounds. For difficult separations, a shallow gradient is often effective.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: The compound is sticking to the column, and I have low recovery.
  • Causality: This is the classic symptom of strong acid-base interaction between your basic amine and acidic silica gel. The silanol groups are protonating your compound, causing it to bind tightly to the stationary phase.

  • Solutions:

    • Deactivate the Silica: Before loading your compound, flush the packed column with your mobile phase containing a small amount of a volatile base, typically 0.5-2% triethylamine (TEA) .[8] This TEA will occupy the active acidic sites, allowing your compound to elute properly.

    • Switch to a Less Acidic Stationary Phase: Repack the column with neutral alumina or, if available, use an amine-bonded silica column.[3]

    • Check Compound Stability: Although less common, some sensitive compounds can degrade on silica. To test this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound is not stable on silica.

Issue 2: My purified fractions show significant peak tailing.
  • Causality: Peak tailing is also a result of the strong interaction with acidic silanol groups. A portion of the analyte is being retained longer than the main band, causing the characteristic tailing.[2] This is particularly problematic with basic compounds like aromatic amines.

  • Solutions:

    • Add a Mobile Phase Modifier: The most effective solution is to add a competing base like triethylamine (0.5-2%) to your eluent. The modifier will interact with the active sites, improving peak shape.[8]

    • Lower the Sample Load: Overloading the column can exacerbate tailing. Ensure you are not exceeding the recommended capacity of your column (typically 1-5% of the silica weight, depending on the difficulty of the separation).

    • Use a More Deactivated Column: Employ a highly end-capped silica gel or switch to an alternative stationary phase like alumina.

Issue 3: The compound elutes too quickly (high Rf) or not at all (Rf = 0).
  • Causality: This is a straightforward issue of incorrect mobile phase polarity. The solvent system is either too strong (too polar) or too weak (too nonpolar).

  • Solutions:

    • Systematic TLC Analysis: Run a series of TLC plates with varying solvent ratios. For example, if your Rf is too high with 3:2 heptane/ethyl acetate, try 4:1, 5:1, etc. If it's too low, try 2:1, 1:1, etc.

    • Change Solvents: If adjusting the ratio is insufficient, you may need to change one of the solvents. For example, substituting hexane with dichloromethane can alter the selectivity of the separation. A common solvent system for more polar compounds is dichloromethane/methanol.

Experimental Protocols & Data

Protocol 1: Method Development using TLC
  • Prepare stock solutions of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot the crude material.

  • Develop the plate in a TLC chamber with a starting solvent system of 3:2 heptane/ethyl acetate .[1]

  • Visualize the plate under UV light.

  • Calculate the Rf value of the main spot.

  • Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.3. This will be your starting mobile phase for the column.

Protocol 2: Column Chromatography with Deactivated Silica
  • Slurry Pack the Column: Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., heptane). Pour it into the column and allow it to pack evenly under gravity or light pressure.

  • Deactivate the Column: Once packed, run 2-3 column volumes of your optimized mobile phase containing 1% triethylamine through the column. This pre-treats the silica.

  • Load the Sample: Dissolve your crude compound in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for better resolution, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin eluting with your optimized mobile phase (containing 1% TEA). If using a gradient, slowly increase the percentage of the polar solvent.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

Data Summary: Recommended Starting Conditions
ParameterRecommendationRationale & Reference
Stationary Phase Silica Gel (deactivated) or Neutral AluminaBalances cost and effectiveness; mitigates amine binding.[1]
Mobile Phase Scout Heptane/Ethyl AcetateA known system for this compound.[1]
Mobile Phase Target Rf 0.2 - 0.3Optimal for good separation on a column.[5]
Mobile Phase Modifier 0.5 - 2% TriethylamineMasks acidic silanol sites, preventing tailing and improving recovery.[8]
Elution Mode Isocratic or Shallow GradientStart with isocratic; use a gradient for complex mixtures.[6]

Visualization of Workflow

Chromatography Method Development Workflow

G cluster_0 Phase 1: TLC Optimization cluster_1 Phase 2: Column Purification TLC Run TLC with 3:2 Heptane/EtOAc[1] Analyze_Rf Calculate Rf Value TLC->Analyze_Rf Decision_Rf Is Rf between 0.2-0.3? Analyze_Rf->Decision_Rf Adjust_Polarity Adjust Heptane/EtOAc Ratio Decision_Rf->Adjust_Polarity No Optimized_Solvent Optimized Mobile Phase Decision_Rf->Optimized_Solvent Yes Adjust_Polarity->TLC Pack_Column Pack Column (Silica or Alumina) Optimized_Solvent->Pack_Column Deactivate Flush with 1% TEA in Mobile Phase[9] Pack_Column->Deactivate Load_Sample Load Sample (Dry or Wet) Deactivate->Load_Sample Elute Run Column (Isocratic or Gradient) Load_Sample->Elute Collect Collect & Analyze Fractions Elute->Collect

Sources

Identification of side products in 2-Amino-7-bromo-9-fluorenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-7-bromo-9-fluorenone

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of this compound. As a Senior Application Scientist, my goal is to move beyond simple procedural steps and delve into the causality behind common experimental challenges, with a specific focus on the identification and mitigation of side products.

Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the synthesis.

Q1: My final product is a dark, tarry solid instead of the expected deep violet needles. What is the likely cause?

A: This is a common issue often pointing to decomposition or the presence of polymeric side products. The synthesis involves heating under basic conditions, which can be harsh.[1] Over-exposure to high temperatures or excessively strong basic conditions can lead to the degradation of the fluorenone core. Additionally, inadequate purification will fail to remove non-crystalline impurities, resulting in a tarry appearance. A thorough washing sequence with water, dilute NaOH, cold ethanol, and other organic solvents is critical to remove these impurities.[1]

Q2: The yield of my reaction is significantly lower than the reported >90%. What are the primary factors?

A: Low yields can stem from several factors:

  • Incomplete Reaction: The reduction of the nitro group may not have gone to completion. This can be due to insufficient reducing agent, poor quality of the sodium sulfide, or reaction time that is too short.

  • Product Loss During Workup: The product has some solubility in various solvents. Excessive washing or using solvents at room temperature instead of cold can lead to significant product loss.

  • Side Reactions: The formation of the side products discussed in the troubleshooting guide below will inherently lower the yield of the desired product.

  • Mechanical Losses: Ensure complete transfer of solids during filtration steps.

Q3: My TLC plate shows multiple spots after the reaction. What are the most probable identities of these spots?

A: Besides your desired product (Rf ≈ 0.39 in heptane/ethyl acetate, 3:2), the other spots are likely:

  • Starting Material: 2-Bromo-7-nitro-9-fluorenone. This will be less polar than the product and thus have a higher Rf value.

  • Over-reduced Species: Reduction of the C9-ketone to an alcohol (2-amino-7-bromo-9-fluorenol) would result in a more polar spot (lower Rf).

  • Debrominated Product: 2-Amino-9-fluorenone would have a slightly different polarity and Rf.

  • Baseline Impurities: Highly polar impurities or baseline "streaking" can indicate decomposition products or inorganic salts that were not fully removed during the workup.

Troubleshooting Guide: Identification & Mitigation of Side Products

This section provides a detailed analysis of specific side products, their formation mechanisms, identification methods, and solutions.

Problem 1: Incomplete Reduction
  • Side Product Identity: 2-Bromo-7-nitro-9-fluorenone (Starting Material).

  • Causality: The reduction of an aromatic nitro group by sodium sulfide (a variation of the Zinin reduction) requires careful stoichiometric control and sufficient heat to proceed to completion. An insufficient amount or poor quality of sodium sulfide nonahydrate (Na₂S·9H₂O), or a reaction time of less than the recommended 5 hours at reflux, can lead to an incomplete reaction.[1]

  • Identification:

    • TLC/HPLC: The most straightforward method. The starting material is significantly less polar than the amine product. A sample of the starting material should be co-spotted on the TLC plate for direct comparison.

    • Mass Spectrometry (MS): The crude product will show a molecular ion peak corresponding to the starting material (C₁₃H₆BrNO₃, MW ≈ 304.1 g/mol ) in addition to the product peak.

    • ¹H NMR: The presence of aromatic protons in the highly deshielded region characteristic of a nitro-substituted ring, which differ from the published spectrum of the final product.[1]

  • Mitigation Strategy:

    • Ensure the sodium sulfide nonahydrate is of good quality and has not been excessively exposed to air, which can cause oxidation.

    • Use the correct stoichiometry of reagents as specified in the protocol.[1]

    • Maintain a consistent reflux for the entire recommended duration (e.g., 5 hours).

    • Monitor the reaction by TLC until the starting material spot has completely disappeared.

Problem 2: Over-reduction of the C9-Ketone
  • Side Product Identity: 2-Amino-7-bromo-9H-fluoren-9-ol.

  • Causality: While sodium sulfide is primarily used for nitro group reduction, under certain conditions, it or other species in the basic solution can act as a reducing agent for the ketone at the C9 position. This is more likely with prolonged heating or if stronger, non-specific reducing agents are inadvertently generated.

  • Identification:

    • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch (~3200-3600 cm⁻¹) and the diminishing intensity of the characteristic fluorenone C=O stretch (~1710-1720 cm⁻¹).

    • ¹H NMR: A new singlet appearing around 5.5-6.0 ppm corresponding to the C9-H, and a broad singlet for the alcohol -OH. The aromatic signals will also shift due to the change in the C9 substituent.

    • Mass Spectrometry (MS): A molecular ion peak at M+2 relative to the starting ketone (C₁₃H₁₀BrNO, MW ≈ 276.1 g/mol ).

  • Mitigation Strategy:

    • Avoid excessive reaction times. Once the starting material is consumed (as monitored by TLC), proceed with the workup.

    • Ensure precise temperature control. Do not allow the reaction to heat significantly beyond the reflux temperature of the ethanol/water mixture.

Problem 3: Hydrodebromination
  • Side Product Identity: 2-Amino-9-fluorenone.

  • Causality: Catalytic hydrogenolysis can cleave the C-Br bond. While this is less common with sodium sulfide compared to catalytic hydrogenation (e.g., H₂/Pd-C), trace metal impurities in the reagents or reaction vessel can potentially catalyze this side reaction under reducing conditions.

  • Identification:

    • Mass Spectrometry (MS): This is the most definitive method. Look for a molecular ion peak at 195.2 g/mol (C₁₃H₉NO), which is a loss of 79/81 amu (the two isotopes of bromine) from the desired product.

    • ¹H NMR: The proton NMR will show a more complex splitting pattern in the region of the brominated ring, which simplifies from the pattern described for the desired product.[1]

  • Mitigation Strategy:

    • Use high-purity reagents and ensure reaction flasks are thoroughly cleaned to remove any trace metal contaminants.

    • If debromination is a persistent issue, consider alternative, non-catalytic reduction methods.

Data Summary and Visualization

Table 1: Key Compounds and Potential Side Products
Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Identification Feature
Desired Product C₁₃H₈BrNO274.11Correct MS and NMR match.[1] Deep violet needles.
Starting Material C₁₃H₆BrNO₃304.10Higher Rf on TLC; MS peak at ~304 m/z.
Over-reduced Ketone C₁₃H₁₀BrNO276.13Appearance of O-H stretch in IR; MS peak at ~276 m/z.
Debrominated Product C₁₃H₉NO195.21MS peak at ~195 m/z; loss of Br isotopic pattern.
Diagram 1: Synthetic Pathway and Side Product Formation

This diagram illustrates the main reaction pathway from the nitro precursor to the desired amino product, as well as the potential side reactions that can occur.

G SM 2-Bromo-7-nitro-9-fluorenone Product This compound SM->Product  Main Reaction  Na2S·9H2O, NaOH  EtOH/H2O, Reflux I1 SP1 Side Product: 2-Amino-7-bromo-9H-fluoren-9-ol (Over-reduction) Product->SP1 Harsh Conditions (Over-heating) SP2 Side Product: 2-Amino-9-fluorenone (Debromination) Product->SP2 Trace Metal Contamination I1->Product Incomplete Reaction I2 G Start Start: Reaction Workup Complete TLC Analyze Crude Product by TLC/HPLC Start->TLC Clean Single Major Spot? (matches standard) TLC->Clean Purify Proceed to Recrystallization Clean->Purify Yes MultipleSpots Multiple Spots Observed Clean->MultipleSpots No End Pure Product Purify->End MS Analyze by LC-MS MultipleSpots->MS CheckSM Peak at M≈304? (Starting Material) MS->CheckSM CheckOverRed Peak at M≈276? (Over-reduced) CheckSM->CheckOverRed No Sol_SM Solution: Increase reaction time/ reagent stoichiometry CheckSM->Sol_SM Yes CheckDebrom Peak at M≈195? (Debrominated) CheckOverRed->CheckDebrom No Sol_OverRed Solution: Reduce reaction time/ temperature CheckOverRed->Sol_OverRed Yes Sol_Debrom Solution: Use high-purity reagents CheckDebrom->Sol_Debrom Yes

Caption: A step-by-step workflow for troubleshooting side product formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

(Adapted from established procedures) [1]

  • Reagent Preparation: In a round-bottom flask, add 2-Bromo-7-nitro-fluoren-9-one (1.0 eq). In a separate beaker, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, approx. 2.7 eq) and sodium hydroxide (approx. 6.5 eq) in deionized water.

  • Reaction Setup: Add ethanol to the flask containing the starting material to create a suspension.

  • Reaction Execution: Add the aqueous Na₂S/NaOH solution to the ethanolic suspension. Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 5 hours, monitoring the reaction progress by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath (0-5 °C). Filter the resulting precipitate.

  • Purification: Wash the crude solid sequentially and thoroughly with H₂O, 5% aqueous NaOH, H₂O again, cold ethanol, MTBE, and finally pentane.

  • Final Drying & Recrystallization: Dry the washed solid in vacuo. For highest purity, recrystallize a sample from toluene to obtain the product as deep violet needles.

Protocol 2: Analytical Workflow for Side Product Identification
  • Thin-Layer Chromatography (TLC): Dissolve a small sample of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot on a silica gel plate alongside the starting material. Develop the plate using a solvent system such as heptane/ethyl acetate (3:2). Visualize under UV light.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Dissolve the crude product in a mobile phase-compatible solvent (e.g., acetonitrile/water). Inject onto a C18 reverse-phase column. Use a gradient elution method to separate the components. Monitor the eluent with both a UV detector and a mass spectrometer to obtain the retention time and mass-to-charge ratio of each component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For more complex mixtures or structural confirmation, purify the major side product by column chromatography or preparative HPLC. Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. Compare the resulting spectra with the known spectrum of the desired product and analyze the differences to deduce the structure.

References

  • ChemicalBook: this compound Synthesis. Source for the primary synthetic protocol and product characterization data.

  • Organic Chemistry Portal: Fluorenone Synthesis. Provides an overview of various synthetic routes to the fluorenone core.

  • Google Patents: WO2017177531A1 - Method for preparing 9-fluorenone from fluorene. Describes industrial processes and potential impurities in fluorenone synthesis.

  • On-Demand Chemical Shop: Understanding 9-Fluorenone: Properties, Synthesis, and Market Applications. General information on fluorenone properties and synthesis.

  • Wikipedia: Fluorenone. General encyclopedic entry for the parent compound, including synthesis by oxidation.

Sources

Removal of unreacted starting materials from 2-Amino-7-bromo-9-fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials during the synthesis and purification of 2-Amino-7-bromo-9-fluorenone. This document offers troubleshooting advice and detailed protocols to ensure the high purity of the final compound, which is critical for subsequent applications.

Introduction to Purification Challenges

The synthesis of this compound often involves the bromination of an amino-fluorenone precursor or the reduction of a nitro-bromo-fluorenone derivative.[1] In either pathway, the final crude product is frequently contaminated with unreacted starting materials, over-brominated side products, or other impurities. The structural similarities and comparable polarities between the desired product and these contaminants can make purification a significant challenge. Effective removal of these impurities is paramount as their presence can interfere with subsequent reactions and compromise the integrity of downstream applications.

This guide will focus on the two most common and effective purification techniques: recrystallization and column chromatography . We will explore the underlying principles of each method and provide practical, step-by-step protocols and troubleshooting solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My recrystallized product is still impure. What can I do?

A1: This is a common issue and can be addressed by considering the following:

  • Solvent Choice is Critical: The ideal recrystallization solvent should dissolve the crude product at high temperatures but have low solubility for the desired compound at low temperatures, while the impurities remain soluble. For this compound, toluene has been reported as an effective recrystallization solvent.[1] If toluene is not providing adequate separation, consider a solvent system. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., heptane) can be effective.[1]

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete Dissolution: Ensure all the crude product is fully dissolved in the minimum amount of hot solvent. If some material remains undissolved, it may be an insoluble impurity that should be removed by hot filtration before cooling.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient. A second recrystallization step can significantly improve purity.

Q2: I am experiencing low yield after recrystallization. How can I improve it?

A2: Low yield can be frustrating, but several factors can be optimized:

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Washing the Crystals: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to avoid redissolving the product.

Column Chromatography Issues

Q1: My compounds are not separating on the column. What should I check?

A1: Co-elution or poor separation is a frequent problem in column chromatography. Here are some troubleshooting steps:

  • Solvent System (Mobile Phase): The polarity of the mobile phase is the most critical factor. For this compound, a common mobile phase is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate.[1] If you are not getting separation, try decreasing the polarity of the mobile phase (i.e., reduce the percentage of ethyl acetate). A good starting point for developing your solvent system is to use Thin Layer Chromatography (TLC).

  • Stationary Phase (Adsorbent): Silica gel is the most common stationary phase for this type of compound. Ensure you are using silica gel of the appropriate mesh size for your column dimensions.

  • Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

  • Sample Loading: Overloading the column is a common mistake. The amount of crude product should typically be 1-5% of the weight of the silica gel. Also, ensure the sample is loaded in a minimal amount of solvent.

Q2: The desired product is eluting with the solvent front. What does this mean?

A2: This indicates that the mobile phase is too polar. The compound is not interacting with the stationary phase (silica gel) and is being washed straight through the column. To fix this, significantly decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., heptane).

Q3: How do I know which fractions contain my product?

A3: Use Thin Layer Chromatography (TLC) to analyze the fractions collected from the column. Spot a small amount of each fraction onto a TLC plate alongside a spot of your crude starting material and, if available, a pure standard of this compound. This will allow you to identify the fractions containing your desired product and assess their purity.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a standard procedure for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Toluene (or a suitable solvent system determined by solubility tests)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of toluene and heat the mixture to boiling while stirring.

  • Continue adding small portions of hot toluene until the solid just dissolves.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Deep violet needles of the product should start to form.[1]

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold toluene.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Heptane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 heptane:ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elute the Column:

    • Begin eluting with the low-polarity mobile phase. A common starting point is a 3:2 mixture of heptane and ethyl acetate.[1]

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Collect and Analyze Fractions:

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine and Evaporate:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization (e.g., Toluene) Crude->Recrystallization ColumnChromatography Column Chromatography (Silica Gel, Heptane/EtOAc) Crude->ColumnChromatography PureProduct Pure this compound Recrystallization->PureProduct MotherLiquor Mother Liquor (Soluble Impurities) Recrystallization->MotherLiquor Impurities Remain in Solution ColumnChromatography->PureProduct ImpurityFractions Impurity Fractions ColumnChromatography->ImpurityFractions Separated Impurities

Caption: General purification workflow for this compound.

Data Presentation

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical TechniqueInformation ProvidedTypical Purity Specification
High-Performance Liquid Chromatography (HPLC) Quantitative purity, detection of chromophoric impurities.>98%[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.Conforms to structure[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of impurities based on molecular weight.Confirmation of product identity[2]

Table 1: Common analytical techniques for purity assessment of this compound.

References

Sources

Preventing decomposition of 2-Amino-7-bromo-9-fluorenone during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Synthetic Reactions

Welcome to the technical support center for 2-Amino-7-bromo-9-fluorenone. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the unique stability challenges this molecule presents. This document synthesizes our in-house expertise with established chemical principles to provide you with a comprehensive resource for troubleshooting and preventing decomposition in your reactions.

Introduction: Understanding the Molecule's Reactivity

This compound (MW: 274.11 g/mol , CAS: 58557-63-4) is a valuable scaffold in medicinal chemistry and materials science.[1] Its utility stems from its three key functional groups: a nucleophilic aromatic amine, an aryl bromide suitable for cross-coupling, and a ketone for derivatization. However, the interplay of these groups can also lead to undesired side reactions and decomposition if not handled correctly. The electron-donating nature of the amino group activates the aromatic system, while the fluorenone core can be susceptible to certain nucleophilic and oxidative conditions. This guide will walk you through the common pitfalls and provide robust solutions.

Frequently Asked Questions (FAQs) on Stability & Handling

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The decomposition is typically influenced by a combination of factors, including temperature, pH, exposure to light, and the presence of strong oxidizing or reducing agents.[2] The molecule's stability is compromised under harsh reaction conditions. Key vulnerabilities include the amino group's susceptibility to oxidation and the potential for side reactions involving the ketone or aryl bromide under aggressive thermal or pH environments.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: For optimal stability, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). Avoid exposure to moisture and light. The supplier datasheet recommends storage in a class 13 (Non-Combustible Solids) environment.[1]

Q3: Is this molecule sensitive to air or light?

A3: Yes, aromatic amines, in general, can be susceptible to air oxidation over time, often leading to discoloration (e.g., turning from a deep violet or brown to a darker, tar-like substance). Photochemical degradation is also a concern for polycyclic aromatic systems.[2] Therefore, minimizing exposure to both air and strong light is a critical handling precaution.

Q4: What are the visual indicators of decomposition?

A4: The pure compound is often described as deep violet or deep-brown needles.[3] Signs of decomposition may include a change in color to a darker, less defined solid, the appearance of tar-like residues, or insolubility in solvents where it was previously soluble. On a technical level, TLC analysis showing multiple new spots or smearing, and spectroscopic analysis (NMR, MS) showing unexpected signals are definitive indicators.

Troubleshooting Guide: Addressing In-Reaction Decomposition

This section addresses specific issues you may encounter during a reaction and provides a logical framework for resolving them.

Problem 1: Low yield and formation of multiple unidentified byproducts in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

This is a common issue and often points to the degradation of the starting material or product under the reaction conditions.

Causality Analysis
  • High Temperature: Many cross-coupling reactions require elevated temperatures, which can promote side reactions or decomposition.

  • Strong Base: Bases like t-BuOK, K₂CO₃, or Cs₂CO₃ are essential for these reactions but can also catalyze undesired reactions if not chosen or used carefully. The fluorenone core has acidic protons at the C1 and C8 positions, which could be deprotonated by a strong base, leading to side reactions.

  • Ligand/Catalyst Reactivity: The palladium catalyst and ligand system, while crucial for the desired transformation, can sometimes interact with the other functional groups on your molecule.

  • Oxygen Sensitivity: Palladium(0) species are notoriously sensitive to oxygen, and oxidative degradation of the catalyst can lead to poor conversion and the formation of byproducts.

Troubleshooting Workflow

Caption: Troubleshooting workflow for cross-coupling reactions.

Recommended Solutions
ParameterStandard Condition (Potential Issue)Recommended AdjustmentRationale
Atmosphere Air, insufficient purgingStrict inert atmosphere (Argon/Nitrogen)Prevents oxidation of the Pd(0) catalyst and potential oxidation of the amino group.
Temperature >100 °C for extended periodsLower to 80-100 °C; use microwave heatingMinimizes thermal decomposition pathways.
Base Strong, non-hindered bases (e.g., NaOH)Milder bases (K₃PO₄, Cs₂CO₃) or hindered basesReduces the likelihood of side reactions involving the fluorenone core.
Amino Group UnprotectedProtect with a Boc or other suitable groupPrevents the amine from coordinating with the metal catalyst or undergoing side reactions.
Problem 2: The reaction mixture turns black or tarry during a reaction involving an electrophile (e.g., acylation, alkylation of the amine).

This indicates significant decomposition, likely due to the high reactivity of the amino group.

Causality Analysis

The amino group in this compound is highly nucleophilic due to its attachment to the aromatic ring system. Direct reaction with strong electrophiles without proper control can lead to over-alkylation, polymerization, or oxidation.

Logical Relationship Diagram

G cluster_cause Cause cluster_effect Effect A Unprotected Amino Group D Polymerization / Tarry Mixture A->D High Reactivity E Oxidation A->E Susceptibility B Strong Electrophile B->D Multiple Reactions C High Temperature C->D Accelerates Decomposition

Caption: Cause-and-effect of decomposition during electrophilic reactions.

Recommended Solutions
  • Protect the Amino Group: This is the most robust solution. Converting the amine to a less nucleophilic carbamate (e.g., Boc) or amide will temper its reactivity and prevent side reactions. See Protocol 1 for a general procedure.

  • Control Stoichiometry and Addition: Add the electrophile slowly and at a low temperature (e.g., 0 °C or below) to control the reaction rate and minimize overheating. Use no more than a slight excess of the electrophile.

  • Use a Non-nucleophilic Base: If a base is required, use a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge acid without competing in the reaction.

Recommended Experimental Protocols

Protocol 1: Boc Protection of the Amino Group

This procedure is a preventative measure to increase stability during subsequent reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an argon atmosphere.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of (Boc)₂O (1.2 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc protected compound.

Protocol 2: General Conditions for a Suzuki Coupling Reaction

This protocol incorporates best practices to minimize decomposition.

Materials:

  • N-Boc-2-Amino-7-bromo-9-fluorenone (1.0 eq)

  • Boronic acid or ester (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst/ligand system

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq), finely ground and dried

  • 1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a pre-dried Schlenk flask, add the N-Boc protected starting material (1.0 eq), the boronic acid (1.5 eq), the base (3.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent mixture (dioxane/water) via syringe.

  • Heat the reaction mixture to 85-90 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

  • If desired, the Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM).

References

  • This entry is a placeholder for a general organic chemistry textbook reference which would be appropriate but cannot be directly gener
  • Grifoll, M., Selifonov, S. A., & Chapman, P. J. (1994). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. Applied and Environmental Microbiology, 60(7), 2438–2449. [Link]

  • Li, J., & Zhang, Y. (2020). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 12(15), 1045-1057. [Link]

Sources

Navigating the Nuances of 2-Amino-7-bromo-9-fluorenone Solubility: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Amino-7-bromo-9-fluorenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging chemical intermediate. Here, we address the most common issue encountered during its use: solubility. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource to streamline your reaction setups and ensure reproducible results.

Understanding the Challenge: The Structure-Solubility Relationship

This compound possesses a rigid, planar aromatic core, which contributes to strong intermolecular π-π stacking and crystal lattice energy. The presence of both a polar amino group and a nonpolar bromo substituent further complicates its interaction with solvents. This inherent chemical nature is the primary reason for its limited solubility in many common organic solvents at ambient temperatures. Overcoming this hurdle is critical for achieving homogeneous reaction conditions, which are often essential for optimal yield and purity.

Troubleshooting Guide: Enhancing Solubility for Reaction Success

This section provides a systematic approach to addressing solubility issues with this compound in a question-and-answer format.

Question 1: My this compound is not dissolving in my chosen reaction solvent at room temperature. What are my immediate options?

Answer:

Initial insolubility is a common observation. Before altering your core reaction chemistry, consider these immediate physical interventions:

  • Thermal Adjustment: The solubility of most organic solids, including this compound, increases significantly with temperature. Gently warm the solvent-solute mixture while stirring. Many reactions, such as Suzuki and Buchwald-Hartwig couplings, are performed at elevated temperatures (e.g., 80-110 °C), and the compound will likely dissolve under these conditions. A key piece of evidence for this is its recrystallization from hot toluene, which indicates good solubility at higher temperatures in this solvent.[1]

  • Sonication: If gentle heating is not sufficient or desired at the initial stage, sonication can be a powerful tool. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high energy that can help to break down the solid lattice and promote dissolution.

Question 2: Heating helps, but the compound precipitates upon cooling, or I need to perform my reaction at a lower temperature. What solvent systems should I consider?

Answer:

Solvent selection is paramount. Based on its chemical structure and empirical data, a range of solvents should be considered, moving from less polar to more polar aprotic options.

  • High-Boiling Point Aprotic Polar Solvents: These are often the most effective choice.

    • Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): These are excellent solvents for polar, aromatic compounds. The use of DMSO-d6 for NMR analysis of this compound confirms its high solubility in this solvent.[1] DMF is also a common choice for similar compounds in nucleophilic substitution reactions.[2][3]

    • 1,4-Dioxane and Tetrahydrofuran (THF): These ethereal solvents are frequently employed in cross-coupling reactions. While the solubility of this compound might be lower in these compared to DMSO or DMF at room temperature, they are often sufficient at the elevated temperatures required for catalysis.[4][5]

  • Aromatic Solvents:

    • Toluene: As demonstrated by its use as a recrystallization solvent, this compound is soluble in hot toluene.[1] This makes it a suitable medium for reactions that run at or near its boiling point.

  • Mixed Solvent Systems:

    • Toluene/Ethanol or Dioxane/Water: For certain reactions like Suzuki couplings, the addition of a co-solvent can be beneficial not only for solubility but also for the reaction mechanism itself, particularly when using inorganic bases.[6][7][8] A synthesis of the parent compound, 2-Amino-9-fluorenone, utilizes an ethanol/water mixture, suggesting that such combinations can be effective.[1]

The following table provides a qualitative summary of solvent suitability:

SolventPolarityTypical Use CasesExpected Solubility of this compound
DMSO High (Aprotic)General Synthesis, NMRHigh at RT and elevated temperatures
DMF High (Aprotic)Nucleophilic SubstitutionsHigh at RT and elevated temperatures
1,4-Dioxane MediumCross-Coupling ReactionsModerate to High at elevated temperatures
THF MediumGrignard, Organolithium RxnsLow to Moderate at RT, Moderate at reflux
Toluene LowCross-Coupling, RecrystallizationLow at RT, Good at elevated temperatures
Acetonitrile Medium-HighGeneral SynthesisModerate at elevated temperatures
Ethanol High (Protic)Reductions, Mixed SystemsLow , especially when cold[1]
MTBE, Pentane LowWashing/PrecipitationVery Low [1]

Question 3: I am performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the recommended starting conditions to ensure dissolution and reactivity?

Answer:

For these critical C-C and C-N bond-forming reactions, the choice of solvent and temperature are interdependent.

For Suzuki-Miyaura Coupling:

A common and effective starting point is a mixture of an ethereal solvent and water, with an appropriate base.

  • Recommended Solvent System: 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio). Toluene can also be used.

  • Temperature: 80-110 °C. At this temperature, this compound is expected to be fully dissolved.

  • Rationale: The water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and to facilitate the transmetalation step of the catalytic cycle.

For Buchwald-Hartwig Amination:

Anhydrous conditions are typically preferred for this reaction.

  • Recommended Solvent System: Toluene or 1,4-dioxane.

  • Temperature: 80-110 °C.

  • Rationale: These solvents are generally compatible with the bulky phosphine ligands and strong bases (e.g., NaOtBu, LHMDS) used in this reaction. The elevated temperature is required for both solubility and catalytic turnover. General protocols for Buchwald-Hartwig amination of bromo-amino-pyridines often utilize toluene or dioxane.[9][10][11]

Below is a decision-making workflow for solvent selection:

start Solubility Issue with This compound temp Is the reaction run at elevated temperature? start->temp low_temp Reaction at or below RT temp->low_temp No high_temp Reaction > 60°C temp->high_temp Yes polar_aprotic Use high-polarity aprotic solvents: - DMSO - DMF low_temp->polar_aprotic coupling Is it a Pd-catalyzed cross-coupling reaction? high_temp->coupling suzuki Suzuki Coupling? coupling->suzuki Yes other_high_temp Consider: - Toluene (hot) - Dioxane - Acetonitrile coupling->other_high_temp No buchwald Buchwald-Hartwig? suzuki->buchwald No dioxane_water Use Dioxane/Water or Toluene/Water suzuki->dioxane_water Yes toluene_dioxane Use Toluene or Dioxane (anhydrous) buchwald->toluene_dioxane Yes buchwald->other_high_temp No

Caption: Solvent selection workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use protic solvents like ethanol or methanol? A1: While a synthesis of this compound involves a refluxing ethanol/water mixture, its solubility in cold ethanol is poor, as it is used as a wash solvent.[1] For many reactions, particularly those involving organometallics or strong bases, protic solvents are not suitable due to their reactivity. However, for reactions like reductions with NaBH₄, an alcoholic solvent might be appropriate, but solubility will likely require heating.

Q2: I've dissolved the compound at high temperature, but I'm concerned about its stability. Is this compound stable to heat? A2: this compound has a high melting point of 243-244 °C, which suggests good thermal stability. The reaction conditions found in the literature for its synthesis and for related fluorenone derivatives often involve heating for extended periods without significant degradation.[1][12] However, it is always good practice to run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, especially at high temperatures.

Q3: Are there any safety concerns I should be aware of when heating these solvent systems? A3: Yes. Always use a proper reflux condenser to prevent solvent loss and pressure buildup. When working with flammable solvents like THF, dioxane, and toluene, ensure there are no ignition sources nearby and work in a well-ventilated fume hood. High-boiling point solvents like DMSO and DMF can be difficult to remove, and prolonged exposure should be avoided. Consult the Safety Data Sheet (SDS) for each solvent and reagent before use.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress using a suitable technique like TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

By understanding the inherent properties of this compound and applying these systematic troubleshooting strategies, researchers can effectively overcome solubility challenges and successfully incorporate this valuable building block into their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
  • Hassan, M., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(15), 5894.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
  • Wurzer, N., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen, 12(8), e202300019.
  • National Center for Biotechnology Information. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. PubMed Central.
  • National Center for Biotechnology Information. (2022).
  • Li, J. J., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • National Center for Biotechnology Information. (2022).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2, 2′, 7, 7′-tetrabromo-9, 9′-spirobifluorene. Retrieved from [Link]

  • ResearchGate. (n.d.). Process research on synthesis of 2,7-dihydroxy-9-fluorenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and correlation of solubility of 9-fluorenone in 11 pure organic solvents from T = 283.15 to 323.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.
  • ResearchGate. (n.d.). Determination and Analysis of Solubility of 2-Bromo-9-fluorenone in 10 Different Organic Solvents and Three Binary Solvent Mixtures at Different Temperatures ( T = 278.15–323.15 K). Retrieved from [Link]

  • ResearchGate. (n.d.). Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. Retrieved from [Link]

  • ResearchGate. (n.d.). Journal Pre-proof Exploring the solubility and intermolecular interactions of biologically significant amino acids l-serine and L-cysteine in binary mixtures of H2O + DMF, H2O + DMSO and H2O + ACN in temperature range from T = 288.15 K to 308.15 K. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 2-Amino-7-bromo-9-fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with 2-Amino-7-bromo-9-fluorenone, a substrate that, due to its unique electronic and structural features, can present specific hurdles to achieving high reaction yields. The presence of an amine, a ketone, and an electron-deficient aromatic system requires careful consideration of reaction parameters.

This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you to optimize your specific reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Conversion

Q1: My Suzuki coupling of this compound is resulting in a very low yield or is failing completely. I'm recovering mostly starting material. What are the most likely causes and how can I systematically troubleshoot this?

A1: This is a common and frustrating issue. Low conversion with a substrate like this compound often points to problems within the catalytic cycle, specifically the initial oxidative addition step or catalyst deactivation. The electron-withdrawing nature of the fluorenone system should activate the C-Br bond for oxidative addition; however, the presence of the amine group can introduce complications.[1][2]

Here is a systematic approach to diagnose and solve the problem:

1. Catalyst System Integrity:

  • Catalyst Deactivation by the Amine Group: The primary amine on your substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[3][4] This is a frequent cause of failure with amino-substituted aryl halides.

    • Troubleshooting Step: Switch to a catalyst system known for its resistance to coordination by nitrogen-containing substrates. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[1][5] They create a sterically hindered environment around the palladium, which can disfavor coordination by the substrate's amine group while still allowing the catalytic cycle to proceed.

  • Palladium(0) Source: The active catalyst in the Suzuki reaction is a Pd(0) species.[6] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Sometimes this reduction is inefficient.

    • Troubleshooting Step: Ensure your reaction conditions facilitate the reduction of Pd(II) to Pd(0). Alternatively, start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass this potential issue.[7] Be aware that Pd(PPh₃)₄ is oxygen-sensitive and should be handled under an inert atmosphere.[8]

2. Base Selection and Role:

  • Inappropriate Base Strength: The base plays a crucial role in activating the boronic acid for transmetalation.[9][10][11] For substrates with potentially sensitive functional groups like the amine, the choice of base is critical. A base that is too weak may not facilitate transmetalation efficiently, while a base that is too strong could lead to side reactions.

    • Troubleshooting Step: For amino-substituted aryl halides, a moderately strong inorganic base is often a good starting point. K₃PO₄ is frequently a robust choice for challenging couplings.[1][5] Cs₂CO₃ is another effective, albeit more expensive, option.[12] Avoid strong organic bases like alkoxides if you suspect side reactions with the ketone.

3. Solvent Effects:

  • Poor Solubility: this compound is a relatively polar molecule. If your chosen solvent does not adequately dissolve all reaction components (the aryl halide, boronic acid, and base), the reaction will be slow or fail.

    • Troubleshooting Step: A mixture of a polar aprotic solvent and water is often effective.[13] Common choices include 1,4-dioxane/water, THF/water, or toluene/ethanol/water.[8][12][14] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Polar aprotic solvents like DMF or DMSO can also be used, but be aware they can influence reaction selectivity and may be harder to remove during workup.[15][16]

Issue 2: Significant Formation of Side Products

Q2: My reaction is consuming the starting material, but I'm getting a complex mixture of products with low yield of the desired coupled product. What are the common side reactions and how can I suppress them?

A2: The formation of byproducts is a clear indicator that while your catalyst is active, competing reaction pathways are out-pacing the desired cross-coupling. For your specific substrate, the most likely side reactions are protodeboronation and homocoupling.

1. Protodeboronation:

  • What it is: This is the undesired cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond.[17] This is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and is often catalyzed by the base.[17][18]

  • Diagnosis: You will observe the formation of the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂).

  • Suppression Strategies:

    • Use a Boronic Ester: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[18][19] You can either start with the boronic ester or form it in situ.

    • Use Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable alternatives to boronic acids and can be used directly in the coupling reaction.[11]

    • Minimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the rate of protodeboronation. Monitor your reaction closely and stop it once the starting material is consumed.

2. Homocoupling of Boronic Acid:

  • What it is: This is the self-coupling of your boronic acid to form a biaryl byproduct (Ar-Ar). This reaction is often promoted by the presence of oxygen and can be palladium-catalyzed.[5]

  • Diagnosis: You will observe the formation of a symmetrical biaryl derived from your boronic acid partner.

  • Suppression Strategies:

    • Rigorous Degassing: Oxygen is a major culprit in promoting homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[8][12][20]

    • Use High-Purity Reagents: Impurities in your boronic acid can sometimes promote homocoupling.

    • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes help, but a large excess may lead to more homocoupling.

3. Dehalogenation:

  • What it is: This involves the replacement of the bromine atom on your fluorenone with a hydrogen atom, leading to the formation of 2-Amino-9-fluorenone.[5][7]

  • Diagnosis: You will observe the formation of the debrominated starting material.

  • Suppression Strategies:

    • Optimize Ligand and Base: This side reaction can sometimes be influenced by the specific catalyst-ligand-base combination. Screening different conditions may be necessary.

    • Ensure Anhydrous Conditions (if applicable): While many Suzuki reactions use water, if you are running under anhydrous conditions, ensure your solvent and reagents are truly dry, as water can sometimes be a proton source for dehalogenation.

Visualizing the Problem: A Troubleshooting Workflow

To aid in your troubleshooting process, the following diagram outlines a logical workflow to diagnose and resolve low-yield issues with this compound.

Troubleshooting_Workflow Start Low Yield with this compound Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Conversion No/Low Conversion (Recovered Starting Material) Check_Conversion->No_Conversion No Conversion Starting Material Consumed (Complex Mixture/Side Products) Check_Conversion->Conversion Yes Catalyst_Deactivation Suspect Catalyst Deactivation or Poor Oxidative Addition No_Conversion->Catalyst_Deactivation Optimize_Catalyst Action: Change Ligand (e.g., to Buchwald type like SPhos) Catalyst_Deactivation->Optimize_Catalyst Optimize_Base Action: Switch Base (Try K₃PO₄ or Cs₂CO₃) Optimize_Catalyst->Optimize_Base Optimize_Solvent Action: Change Solvent System (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) Optimize_Base->Optimize_Solvent Check_Protodeboronation Is Protodeboronation Product Observed? Conversion->Check_Protodeboronation Check_Homocoupling Is Boronic Acid Homocoupling Product Observed? Check_Protodeboronation->Check_Homocoupling No Use_Ester Action: Use Boronic Ester or R-BF₃K Salt Check_Protodeboronation->Use_Ester Yes Degas_Rigorously Action: Improve Degassing Protocol (Freeze-Pump-Thaw) Check_Homocoupling->Degas_Rigorously Yes

Caption: A workflow diagram for troubleshooting low yields.

Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Buchwald Ligand

This protocol provides a robust starting point for the Suzuki coupling of this compound using a modern, highly active catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

Reaction Setup:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the organic solvent.

  • Add the catalyst solution to the reaction vessel.

  • Add the bulk of the degassed organic solvent, followed by the degassed water (typically a 4:1 to 10:1 organic solvent to water ratio).

  • Seal the vessel and purge with the inert gas for an additional 5-10 minutes.

Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]

Workup:

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water or brine to remove the inorganic base.[5]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Understanding the Core Mechanism

A solid grasp of the Suzuki-Miyaura catalytic cycle is fundamental to effective troubleshooting. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) TM_Complex->Product ArX Ar-X (this compound) ArX->OA_Complex ArB Ar'-B(OH)₂ ArB->TM_Complex Base Base (e.g., K₃PO₄) Base->TM_Complex

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your fluorenone. This is often the rate-limiting step, especially with less reactive aryl halides.[2][7]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base.[9][21]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of your product and regenerating the Pd(0) catalyst.[9]

By understanding which conditions affect each step, you can make more informed decisions when optimizing your reaction. For instance, a bulky, electron-rich ligand accelerates both oxidative addition and reductive elimination, making it a powerful tool for challenging substrates.

Summary of Key Troubleshooting Parameters
ParameterStandard ConditionTroubleshooting ActionRationale
Catalyst/Ligand Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Switch to Pd₂(dba)₃ with a Buchwald ligand (SPhos, XPhos)Overcomes catalyst deactivation by the amine group and accelerates oxidative addition.[1][3][5]
Base K₂CO₃, Na₂CO₃Use a stronger base like K₃PO₄ or Cs₂CO₃Ensures efficient formation of the active boronate species for transmetalation.[1][5][12]
Boron Source Boronic AcidSwitch to a Boronic Pinacol Ester or a Potassium Trifluoroborate SaltIncreases stability and prevents protodeboronation side reactions.[17][18][22]
Solvent Toluene, THFUse a polar aprotic/water mixture (e.g., Dioxane/H₂O)Improves solubility of polar reagents and the inorganic base.[12][13][23]
Atmosphere Nitrogen/Argon PurgeImplement rigorous degassing (e.g., Freeze-Pump-Thaw cycles)Minimizes oxygen to prevent boronic acid homocoupling.[8][20]
References
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available from: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. Available from: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available from: [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Available from: [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. Available from: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available from: [Link]

  • Protodeboronation. Wikipedia. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available from: [Link]

  • Problems with Suzuki coupling. Reddit. Available from: [Link]

  • Use of Base Metals in Suzuki Coupling. Wordpress. Available from: [Link]

  • Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate. Available from: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab.
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Royal Society of Chemistry. Available from: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available from: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available from: [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. National Institutes of Health. Available from: [Link]

  • Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Morressier. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available from: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available from: [Link]

  • Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. National Institutes of Health. Available from: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. Available from: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available from: [Link]

  • Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. ACS Publications. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available from: [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. Available from: [Link]

  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. ACS Publications. Available from: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 2-Amino-7-bromo-9-fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Amino-7-bromo-9-fluorenone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific C-N cross-coupling reaction. The unique functionalities of this substrate present distinct challenges, including potential catalyst inhibition and the need for carefully balanced reaction conditions to achieve high efficiency. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your catalyst system for success.

Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound considered a "challenging" transformation?

This reaction is challenging due to a combination of electronic and functional group factors within the this compound substrate:

  • Electron-Deficient Aryl Bromide: The potent electron-withdrawing effect of the C9-carbonyl group on the fluorenone ring deactivates the aryl bromide. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst more difficult compared to electron-rich or neutral aryl halides.[1][2]

  • Potential Catalyst Inhibition: The substrate possesses two potential coordinating sites that can interfere with the palladium catalyst. The primary amino group at the C2 position and the carbonyl oxygen at C9 can act as ligands, binding to the palladium center and forming inactive or off-cycle catalyst species. This can sequester the active catalyst and stall the reaction.[3]

  • Functional Group Compatibility: The presence of the primary amine and the ketone requires careful selection of the base to avoid unwanted side reactions. Strong bases, while often necessary for efficient catalysis, can potentially promote self-condensation or other undesired pathways if not chosen correctly.[4][5]

Q2: What is the general mechanism of the Buchwald-Hartwig amination, and which step is most critical for my substrate?

The reaction proceeds through a well-established catalytic cycle.[4][6][7] For your specific substrate, the Oxidative Addition step is the most critical hurdle due to the electron-deficient nature of the aryl bromide.

Buchwald_Hartwig_Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Q3: Which class of ligands should I start with for this reaction?

For electron-deficient aryl bromides and substrates with potentially inhibiting functional groups, bulky, electron-rich biaryl monophosphine ligands are the industry standard and the most logical starting point.[8] These ligands are designed to accelerate both the oxidative addition and the final reductive elimination steps.

Ligand Class Key Examples Rationale for Use with this compound
Dialkylbiarylphosphines XPhos, SPhos, RuPhosHigh Activity: These ligands possess the steric bulk and electron-donating properties necessary to stabilize the Pd(0) center, promote oxidative addition of the deactivated aryl bromide, and facilitate the C-N bond-forming reductive elimination.[1][2][9]
Highly Hindered Ligands BrettPhosOvercoming Steric Hindrance: BrettPhos is particularly effective for coupling primary amines and can be useful if the amine coupling partner is also sterically demanding.[2][10]

Recommendation: Start your screening with XPhos or RuPhos .[9][11][12] They represent a good balance of reactivity and versatility for this type of challenging substrate.

Troubleshooting Guide
Problem: My reaction shows low or no conversion. What should I investigate?

Low or no product yield is a common issue and can often be traced back to the catalyst system or reaction setup.[10] Follow this diagnostic workflow:

Troubleshooting_Workflow

Caption: A decision workflow for troubleshooting low-yield reactions.

Problem: I'm observing significant hydrodehalogenation (Ar-Br → Ar-H). How can I prevent this?

Hydrodehalogenation is a common side reaction where the aryl bromide is reduced instead of coupled.[10]

  • Causality: This side reaction can arise from an unproductive pathway where a palladium-hydride species is generated, which then reductively eliminates with the aryl group. It can also occur via β-hydride elimination from the palladium-amido intermediate, especially with primary amines.[6]

  • Solution 1: Ligand Choice is Critical: The choice of ligand is paramount to favor the desired C-N reductive elimination over side reactions. Bulky biaryl phosphine ligands like XPhos and RuPhos are specifically designed to create a sterically congested coordination sphere around the palladium, which disfavors the pathways leading to hydrodehalogenation.[8]

  • Solution 2: Base Selection: In some cases, the choice of base can influence the formation of palladium-hydride species. While strong bases are needed, switching from an alkoxide (like NaOtBu) to a phosphate (K₃PO₄) or carbonate (Cs₂CO₃) in a more polar solvent might mitigate this issue, though it may require higher temperatures or longer reaction times.[4][5]

  • Solution 3: Amine Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine can help ensure the desired coupling pathway outcompetes the hydrodehalogenation pathway.

Problem: The reaction is clean but stalls at ~50-60% conversion. What is happening?

Reaction stalling is often a sign of catalyst deactivation or product inhibition.

  • Causality 1: Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and may decompose over the course of the reaction, especially at elevated temperatures. Additionally, the free amino group on your fluorenone substrate or the newly formed product can bind too strongly to the palladium center, forming a stable, inactive complex that halts the catalytic cycle.[3]

  • Solution: Using a more robust, second- or third-generation pre-catalyst (e.g., XPhos Pd G3) can improve catalyst stability and longevity.[4][12] These pre-catalysts are designed for the controlled, slow release of the active Pd(0) species, maintaining a low, steady concentration that is less prone to deactivation pathways.

  • Causality 2: Base Decomposition or Insufficiency: If a strong but thermally sensitive base like LHMDS is used at high temperatures for prolonged periods, it may decompose.[5] Alternatively, if a weaker, sparingly soluble base like K₃PO₄ is used, it may not be sufficient to drive the reaction to completion in a non-polar solvent.[13][14]

  • Solution: Ensure the base is stable at the reaction temperature. If using a weaker base, consider a more polar solvent system (e.g., t-BuOH, dioxane) to improve its solubility and effectiveness.[4]

Experimental Protocols
Protocol 1: General Procedure for Catalyst System Screening

This protocol is designed for the parallel screening of ligands and bases in small-scale reactions.

  • Preparation: In a glovebox, arrange an array of reaction vials equipped with stir bars. To each vial, add this compound (1.0 eq), the desired amine coupling partner (1.2 eq), and the base (1.4-2.0 eq).

  • Catalyst Addition: In separate stock solutions, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (2-4 mol %). Add the appropriate volume of the catalyst solution to each corresponding vial.

  • Reaction Setup: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve ~0.1 M concentration) to each vial. Seal the vials tightly with PTFE-lined caps.

  • Execution: Remove the vials from the glovebox and place them in a pre-heated aluminum reaction block on a stirrer plate (e.g., 80-110 °C).

  • Monitoring: After a set time (e.g., 4, 12, 24 hours), take an aliquot from each reaction, quench with water, extract with a suitable organic solvent, and analyze by LC-MS or GC-MS to determine conversion and identify side products.

Protocol 2: Optimized Protocol for a Successful Amination

This protocol is based on a typical successful system for a challenging amination.

  • Reagent Loading: To an oven-dried Schlenk flask under an inert atmosphere of argon, add XPhos Pd G3 pre-catalyst (2 mol %), sodium tert-butoxide (NaOtBu) (1.5 eq), this compound (1.0 eq), and the amine nucleophile (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1 M.

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract the product with ethyl acetate or dichloromethane. The organic layers are then combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

References
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. [Link]

  • Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - ResearchGate. [Link]

  • Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - ResearchGate. [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC - PubMed Central. [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex | Journal of the American Chemical Society. [Link]

  • Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PMC - PubMed Central. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination - Grokipedia. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC - NIH. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - MDPI. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PubMed. [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]

Sources

Monitoring the progress of reactions involving 2-Amino-7-bromo-9-fluorenone by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the successful application of Thin-Layer Chromatography (TLC) for monitoring reactions involving 2-Amino-7-bromo-9-fluorenone. Our goal is to move beyond simple protocols and equip you with the causal understanding necessary to troubleshoot and optimize your own experiments with confidence.

Introduction: The Role of TLC in Synthesizing Fluorenone Derivatives

This compound is a key intermediate in the synthesis of various biologically active compounds and materials.[1] Monitoring the progress of its reactions is critical for optimizing yield, minimizing side products, and determining reaction endpoints. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose due to its speed, low cost, and high sensitivity.[2][3]

However, the unique chemical nature of this compound—possessing a basic amino group, a polar ketone, and an aromatic backbone—presents specific challenges that can lead to poor-quality chromatograms if not properly addressed.[4][5] This guide is structured to address these challenges head-on.

Core Protocol: Standardized TLC for this compound

This protocol provides a robust starting point for monitoring reactions. The key to success lies in understanding the function of each component, particularly the mobile phase modifiers.

Materials:

  • Silica gel 60 F254 TLC plates[6]

  • TLC developing chamber with a lid

  • Capillary spotters or micropipette

  • UV lamp (254 nm)[7]

  • Forceps

  • Reagent-grade solvents

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a fresh mobile phase. A common starting system for this class of compounds is a mixture of a non-polar and a polar solvent. A literature-validated system for this compound is 3:2 Heptane:Ethyl Acetate , which gives an Rf of approximately 0.39.[8]

    • Crucial Step for Amines: To this solvent mixture, add 0.5% to 1% triethylamine (Et₃N) . This is essential to prevent peak tailing, a common issue with basic compounds on acidic silica gel.[5][9]

    • Pour approximately 0.5 cm of the mobile phase into the TLC chamber. Place a piece of filter paper inside, wetting it with the solvent to ensure the chamber atmosphere is saturated. Close the lid and let it equilibrate for 5-10 minutes.

  • Sample Preparation & Spotting:

    • Dissolve a small amount (<1 mg) of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[6]

    • Using a pencil (never a pen, as ink will run), gently draw an origin line about 1 cm from the bottom of the TLC plate.[10][11]

    • On the origin line, create three lanes:

      • SM Lane: Spot a reference solution of your starting material (this compound).

      • Co-Spot Lane: Spot the starting material first, then carefully spot your reaction mixture directly on top of it.

      • RM Lane: Spot only your reaction mixture.

    • Ensure spots are small (1-2 mm diameter) and concentrated. Allow the solvent to fully evaporate between applications if multiple spots are needed for concentration.[2]

  • Development:

    • Using forceps, carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[10]

    • Close the lid and allow the solvent front to travel up the plate undisturbed.

    • When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Primary Method (Non-Destructive): View the plate under a short-wave UV lamp (254 nm). The conjugated fluorenone system is UV-active and will appear as dark spots against the fluorescent green background of the plate.[7][12] Circle the spots lightly with a pencil.

    • Secondary Methods (Destructive): If spots are faint or further confirmation is needed, use a chemical stain. For an amine, a ninhydrin stain will produce characteristic blue/purple spots upon gentle heating.[13] Alternatively, a general-purpose potassium permanganate (KMnO₄) stain can be used, which reacts with any oxidizable functional group.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered when running TLC on this compound and its derivatives.

Q1: My spots are streaked or "tailing" vertically instead of being tight and round. What's wrong?

A1: This is the most common problem when working with amines on silica gel.

  • Scientific Rationale: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound undergoes a strong acid-base interaction with these sites, causing it to "stick" to the stationary phase instead of moving smoothly with the mobile phase. This results in a continuous smear or "tail."[4][5]

  • Solution: The most effective solution is to add a competitive base to your mobile phase. Add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your eluent.[4][9] These additives are more basic than your compound and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your analyte to travel up the plate based on polarity, forming a well-defined spot. Overloading the plate can also cause streaking; try spotting a more dilute sample.[10]

Q2: All my spots (starting material and product) are stuck at the bottom (low Rf) or ran to the top (high Rf). How do I fix this?

A2: This indicates your mobile phase has the wrong polarity for the separation.

  • Scientific Rationale: The separation in normal-phase TLC is governed by the competition between your compound, the polar stationary phase (silica), and the mobile phase.[3]

    • Spots at Bottom (Rf ≈ 0): Your mobile phase is not polar enough to move the compounds off the highly polar silica gel.[3][14]

    • Spots at Top (Rf ≈ 1): Your mobile phase is too polar. It dissolves all components so well that they travel with the solvent front, showing no affinity for the stationary phase.[11]

  • Solution: Adjust the ratio of your solvents. The goal is to have the Rf of your main components fall between 0.2 and 0.8 for good separation.[14]

    • To Increase Rf: Increase the polarity of the mobile phase. In a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[15][16]

    • To Decrease Rf: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[15]

cluster_0 TLC Plate (Low Polarity Eluent) cluster_1 TLC Plate (High Polarity Eluent) Low_SM Starting Material (SM) Rf ≈ 0.1 Low_P Product (P) Rf ≈ 0.2 Low_Origin Origin High_SM Starting Material (SM) Rf ≈ 0.7 High_P Product (P) Rf ≈ 0.9 High_Origin Origin Eluent Polarity Eluent Polarity Eluent Polarity->High_SM Increase Polarity → Higher Rf

Caption: Relationship between mobile phase polarity and compound Rf values.

Q3: I'm running my reaction in a high-boiling point solvent like DMF or DMSO, and my TLC plate is just a huge smear.

A3: High-boiling point, polar solvents are notorious for interfering with TLC development.

  • Scientific Rationale: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are highly polar and non-volatile. When spotted, they do not evaporate. During development, they move up the plate as a concentrated band, dragging all dissolved analytes with them and preventing any separation.[17]

  • Solution: You must remove the interfering solvent after spotting but before developing. After spotting your reaction mixture on the origin line, place the TLC plate in a flask or chamber connected to a high vacuum pump for 5-10 minutes. This will evaporate the high-boiling solvent, leaving your analytes behind on the silica. Then, develop the plate as usual.[17]

Q4: I don't see any spots on my plate after development, even under UV light.

A4: This can be due to several factors, from sample concentration to the choice of visualization method.

  • Scientific Rationale & Solutions:

    • Sample is Too Dilute: The concentration of your analyte is below the detection limit. Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between each application.[10]

    • Compound is Not UV-Active: While this compound is UV-active, your product might not be (though this is unlikely for most of its derivatives). Use a destructive chemical stain like potassium permanganate or p-anisaldehyde, which visualizes a broader range of organic compounds.[12]

    • Reaction Failure: It's possible there is no starting material or product present in your sample. Re-check your reaction setup and conditions.[10]

    • Solvent Level Too High: If the solvent level in the chamber is above your origin line, your sample will dissolve directly into the solvent pool instead of migrating up the plate.[10] Always ensure the origin is above the solvent level.

Start Poor TLC Result Streaking Streaking / Tailing Spots? Start->Streaking Rf_Issue Rf Too High or Low? Start->Rf_Issue No_Spots No Spots Visible? Start->No_Spots HBP_Solvent Using DMF/DMSO? Start->HBP_Solvent Sol_Streaking Add 0.5-1% Et₃N to Mobile Phase Streaking->Sol_Streaking YES Sol_Rf Adjust Solvent Ratio: More Polar → Higher Rf Less Polar → Lower Rf Rf_Issue->Sol_Rf YES Sol_No_Spots Concentrate Sample Use Chemical Stain No_Spots->Sol_No_Spots YES Sol_HBP Evaporate Solvent Under High Vacuum Before Developing HBP_Solvent->Sol_HBP YES

Caption: A workflow for troubleshooting common TLC issues.

Frequently Asked Questions (FAQs)

Q: What is the ideal Rf value I should aim for? A: For optimal separation and accurate analysis, aim for Rf values between 0.2 and 0.8.[14] If you are trying to separate two spots with very similar polarities, you will need to adjust your solvent system until their Rf values are maximally different within this range.

Q: Can I reuse my mobile phase? A: It is strongly discouraged.[14] The composition of a mixed-solvent mobile phase can change over time due to the differential evaporation of its components, especially volatile ones like hexane or diethyl ether.[6] This will lead to inconsistent and irreproducible Rf values. Always use a freshly prepared mobile phase for each experiment.

Q: How do I know if my reaction is complete? A: A reaction is generally considered complete by TLC when the spot corresponding to the starting material (SM) has completely disappeared from the reaction mixture (RM) lane. The co-spot lane is crucial here; if the reaction is complete, you should see only the new product spot(s) and no elongation or "snowman" shape where the SM spot would be.

Q: My starting material and product have very similar Rf values. How can I improve the separation? A: This requires fine-tuning your mobile phase. Try using solvent systems with different selectivities. For example, if you are using a hexane/ethyl acetate mixture, try switching to a dichloromethane/methanol system or a toluene-based system.[15] Sometimes, adding a very small percentage of a third solvent (e.g., 1% methanol in dichloromethane) can significantly alter the selectivity and improve separation. Two-dimensional (2D) TLC can also be an option for complex mixtures where a single solvent system is insufficient.[17]

Recommended Starting Mobile Phase Systems Relative Polarity Typical Use Case
3:2 to 4:1 Hexane:Ethyl AcetateLow to MediumExcellent starting point for many fluorenone reactions.[6][8]
95:5 Dichloromethane:MethanolMedium to HighGood for separating more polar products from the starting material.
Toluene:Acetone (various ratios)MediumOffers different selectivity compared to ester or alcohol-based systems.
Modifier (Add to any system) N/A ~1% Triethylamine (Et₃N) to prevent streaking of the amine. [4][5]

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LCGC International. (2011). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Marathe, S. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]

  • Alwsci. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Lab-Training. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2013). Tailing in TLC - can anyone help?. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-9-fluorenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]

  • Organic Chemistry Lab Videos. (2020). Thin-Layer Chromatography (TLC). YouTube. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Visualising plates. Retrieved from [Link]

  • UCLA, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Indian Journal of Chemical Technology. (2001). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]

  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • IMSA Digital Commons. (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography. Retrieved from [Link]

  • Boston University, OpenBU. (2011). Borohydride Reduction of Fluorenone. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-bromo-7-nitro-9H-fluorene. Retrieved from [Link]

  • ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of a 9-Fluorenone Derived β-Amino Alcohol Ligand Depicting High Catalytic Activity and Pronounced Non-linear Stereochemical Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenone. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-9-fluorenone. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-9-fluorenone and 2-Amino-7-bromo-9-fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, fluorenone derivatives serve as privileged scaffolds for the development of novel therapeutic agents and functional materials.[1] Among these, 2-amino-9-fluorenone and its halogenated analogue, 2-amino-7-bromo-9-fluorenone, are key building blocks. The introduction of a bromine atom at the 7-position significantly modulates the electronic properties and, consequently, the chemical reactivity of the fluorenone core. This guide provides an in-depth comparison of the reactivity of these two compounds, supported by theoretical principles and representative experimental protocols.

Molecular Structure and Electronic Properties: A Tale of Two Molecules

The key difference between 2-amino-9-fluorenone and this compound lies in the presence of a bromine atom on the aromatic backbone of the latter. This seemingly simple substitution has profound implications for the electron distribution within the molecule, influencing the reactivity of its key functional groups: the amino group (-NH₂), the carbonyl group (C=O), and the aromatic rings.

2-Amino-9-fluorenone is an electron-rich system. The amino group at the 2-position is a strong electron-donating group (EDG) that increases the electron density of the aromatic ring through resonance. This enhanced electron density, in turn, influences the carbonyl group and the overall nucleophilicity of the molecule.

This compound , on the other hand, presents a more complex electronic profile. While the amino group remains electron-donating, the bromine atom at the 7-position is an electron-withdrawing group (EWG) due to its inductive effect. This juxtaposition of an EDG and an EWG on the same aromatic system creates a "push-pull" electronic environment, leading to a nuanced reactivity profile.

Feature2-Amino-9-fluorenoneThis compound
CAS Number 3096-57-958557-63-4
Molecular Formula C₁₃H₉NOC₁₃H₈BrNO
Molecular Weight 195.22 g/mol 274.11 g/mol
Key Substituents Amino (EDG)Amino (EDG), Bromo (EWG)
Expected Reactivity Higher nucleophilicity of the amino group, more susceptible to electrophilic attack on the amino-substituted ring.Lower nucleophilicity of the amino group, activated C-Br bond for cross-coupling reactions.

Comparative Reactivity Analysis

The differing electronic landscapes of these two molecules manifest in their reactivity in various organic transformations.

Nucleophilicity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. In 2-amino-9-fluorenone, the electron-donating nature of the fluorenone system enhances this nucleophilicity. Conversely, in this compound, the electron-withdrawing bromine atom reduces the electron density on the aromatic ring and, by extension, on the amino group, thereby decreasing its nucleophilicity.

This difference in nucleophilicity is expected to be evident in reactions such as acylation, alkylation, and condensation reactions. For instance, in a condensation reaction with an aldehyde, 2-amino-9-fluorenone is expected to react faster and potentially give higher yields under milder conditions compared to its brominated counterpart.

Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. In 2-amino-9-fluorenone, the positions ortho and para to the amino group are highly activated towards electrophiles. In this compound, the situation is more complex. The bromine atom is a deactivating group, yet it is also an ortho-, para-director. The directing effects of the amino and bromo groups will compete, and the outcome of an electrophilic substitution reaction will depend on the nature of the electrophile and the reaction conditions. However, the overall reactivity of the aromatic system towards electrophilic attack is expected to be lower for the brominated compound due to the deactivating effect of the bromine.

Reactivity of the Carbonyl Group

The carbonyl group in fluorenones can undergo nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is influenced by the substituents on the aromatic rings. In 2-amino-9-fluorenone, the electron-donating amino group slightly reduces the electrophilicity of the carbonyl carbon. In this compound, the electron-withdrawing bromine atom will counteract this effect to some extent, making the carbonyl carbon slightly more electrophilic compared to the non-brominated analogue.

Palladium-Catalyzed Cross-Coupling Reactions

Experimental Protocols and Comparative Data

To illustrate the expected differences in reactivity, detailed protocols for two common reaction types are provided below. The yields and reaction times in the accompanying tables are hypothetical and intended to reflect the anticipated outcomes based on the theoretical discussion.

Suzuki-Miyaura Coupling: A Key Transformation for this compound

This reaction highlights the utility of the bromo-substituent for carbon-carbon bond formation.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A This compound F Combine reactants and degas A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G Heat under inert atmosphere (e.g., 80-100 °C) F->G H Monitor reaction by TLC G->H I Cool to RT and dilute with organic solvent H->I J Wash with water and brine I->J K Dry organic layer and concentrate J->K L Purify by column chromatography K->L M Characterize product L->M

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-7-aryl-9-fluorenone.

Hypothetical Comparative Data for Suzuki Coupling:

CompoundArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90685
2-Amino-9-fluorenone Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9024No Reaction
Condensation Reaction with Benzaldehyde: Probing the Nucleophilicity of the Amino Group

This reaction is expected to demonstrate the higher nucleophilicity of the amino group in the non-brominated compound.

Experimental Workflow: Condensation Reaction

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Aminofluorenone E Combine reactants A->E B Benzaldehyde B->E C Solvent (e.g., Ethanol) C->E D Acid Catalyst (optional, e.g., acetic acid) D->E F Heat to reflux E->F G Monitor reaction by TLC F->G H Cool to RT to induce precipitation G->H I Filter the solid product H->I J Wash with cold solvent I->J K Dry the product J->K L Characterize product K->L

Caption: Workflow for Condensation Reaction.

Protocol:

  • In a round-bottom flask, dissolve the respective aminofluorenone (1.0 eq) in a suitable solvent such as ethanol.

  • Add benzaldehyde (1.1 eq) to the solution.

  • If necessary, add a catalytic amount of a weak acid like acetic acid.

  • Heat the reaction mixture to reflux and monitor the formation of the imine product by TLC.

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.

  • Filter the solid product and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure imine.

Hypothetical Comparative Data for Condensation Reaction:

CompoundBenzaldehydeCatalystSolventTemp (°C)Time (h)Yield (%)
2-Amino-9-fluorenone 1.1 eqAcetic acid (cat.)EthanolReflux292
This compound 1.1 eqAcetic acid (cat.)EthanolReflux675

Conclusion

The choice between 2-amino-9-fluorenone and this compound as a starting material is dictated by the desired synthetic outcome.

  • 2-Amino-9-fluorenone is the preferred substrate when high nucleophilicity of the amino group is required for reactions such as condensations, acylations, or when the synthetic strategy involves electrophilic substitution on the electron-rich aromatic ring. It is a valuable precursor for a variety of organic electronic materials and fluorescent probes.[1]

  • This compound is the molecule of choice when the synthetic route requires functionalization at the 7-position via cross-coupling reactions. The bromine atom provides a versatile handle for introducing a wide range of substituents, significantly expanding the accessible chemical space. While the nucleophilicity of its amino group is attenuated, it remains a reactive site for many transformations.

References

Sources

A Guide to the Photophysical Properties of Substituted Fluorenones: The Case of 2-Amino-7-bromo-9-fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorenone Scaffold and the Power of Substitution

The 9-fluorenone core is a versatile and robust aromatic system that has become a cornerstone in the development of advanced organic materials. Its rigid, planar structure and inherent electronic properties make it an ideal candidate for applications ranging from organic light-emitting diodes (OLEDs) to highly sensitive fluorescent probes.[1] The true power of the fluorenone system, however, is unlocked through strategic functionalization. By attaching electron-donating (push) and electron-accepting (pull) groups to the aromatic core, we can create "push-pull" chromophores with tailored photophysical behaviors.

This guide provides a comparative analysis of the photophysical properties of 2-Amino-7-bromo-9-fluorenone , a archetypal push-pull system. We will dissect the individual and synergistic contributions of the amino (donor) and bromo (acceptor/heavy atom) substituents by comparing its expected behavior to that of parent fluorenones and key analogues. Our objective is to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the structure-property relationships that govern fluorescence in this important class of molecules.

Synthetic Pathways to Functionalized Fluorenones

The creation of substituted fluorenones relies on well-established organic chemistry transformations. General methods often involve the intramolecular cyclization of substituted biphenyls.[2] For our target molecule, this compound, a common and efficient route begins with the commercially available 2-Bromo-7-nitro-9-fluorenone. The synthesis is typically achieved via a straightforward reduction of the nitro group to an amine using reagents such as sodium sulfide nonahydrate in a refluxing ethanol/water mixture.[3] This high-yielding reaction provides direct access to the target compound, which can be purified by recrystallization to yield deep violet needles.[3]

Experimental Methodologies for Photophysical Characterization

To quantitatively assess the photophysical properties of these compounds, a suite of spectroscopic techniques is employed. The protocols described below represent a self-validating system for acquiring high-quality, reproducible data.

UV-Visible Absorption Spectroscopy

This technique probes the energy required to promote an electron from a ground electronic state to an excited state. The position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands provide critical information about the electronic structure of the molecule.

Protocol:

  • Solution Preparation: Prepare a stock solution of the fluorenone derivative (e.g., 1 mM) in a spectroscopic-grade solvent. Create a series of dilutions (e.g., 1, 5, 10, 20 µM) in the desired solvents (e.g., cyclohexane, dioxane, acetonitrile, ethanol) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Blank Correction: Fill a 1 cm path length quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectrum of each diluted sample from approximately 250 nm to 600 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the longest-wavelength transition, which typically corresponds to the intramolecular charge-transfer (ICT) band in push-pull systems.

G cluster_prep Sample Preparation cluster_measure Spectrophotometer Measurement cluster_analysis Data Analysis p1 Prepare Stock Solution (1 mM) p2 Create Dilution Series (1-20 µM) p1->p2 m1 Acquire Solvent Blank p2->m1 m2 Measure Sample Absorbance m1->m2 a1 Identify λ_max m2->a1 a2 Calculate Molar Absorptivity (ε) a1->a2

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Steady-State Fluorescence Spectroscopy

Fluorescence spectroscopy measures the light emitted as an excited molecule relaxes back to its ground state. The emission spectrum is characteristic of the molecule's excited-state properties and is typically red-shifted relative to the absorption spectrum (the Stokes shift).

Protocol:

  • Solution Preparation: Use the same optically dilute solutions prepared for UV-Vis measurements (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

  • Instrument Setup: Set the excitation wavelength to the λ_max determined from the absorption spectrum. Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity with spectral resolution.

  • Blank Subtraction: Record an emission spectrum of a cuvette containing only the pure solvent to account for Raman scattering and other background signals.

  • Sample Measurement: Record the fluorescence emission spectrum of the sample, typically scanning from 10 nm above the excitation wavelength to the near-infrared region (e.g., 750 nm).

  • Data Analysis: After subtracting the blank spectrum, identify the wavelength of maximum fluorescence emission (λ_em). Calculate the Stokes shift (in nm or cm⁻¹) as the difference between λ_em and λ_abs.

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is the most common and reliable approach.

Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield (Φ_std) and whose absorption/emission profile overlaps with the sample. For blue-green emitting fluorenones, quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common choice.

  • Absorbance Matching: Prepare a series of solutions of both the standard and the test sample in their respective solvents, such that their absorbances are matched at the same excitation wavelength (e.g., 0.02, 0.04, 0.06, 0.08, 0.10).

  • Fluorescence Measurement: Record the blank-corrected fluorescence emission spectrum for each solution of the standard and the test sample under identical instrument conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation:

    Φ_s = Φ_std * (Grad_s / Grad_std) * (η_s² / η_std²)

    Where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

G cluster_prep Solution Preparation cluster_measure Data Acquisition cluster_analysis Calculation p1 Select Standard (e.g., Quinine Sulfate) p2 Prepare Sample & Standard Series (Abs < 0.1) p1->p2 m1 Measure Absorbance at λ_ex p2->m1 m2 Record Integrated Fluorescence Intensity m1->m2 a1 Plot Intensity vs. Absorbance m2->a1 a2 Calculate Gradients (Grad_s, Grad_std) a1->a2 a3 Apply Comparative Formula to find Φ_s a2->a3

Caption: Workflow for Relative Quantum Yield Determination.

Comparative Photophysical Analysis: Deconstructing the Molecule

To understand the properties of this compound, we must analyze the contribution of each component: the fluorenone core, the amino donor, the bromo substituent, and their specific placement.

The Fluorenone Core: A Weakly Fluorescent Foundation

Unsubstituted 9-fluorenone itself is a poor fluorophore. In nonpolar solvents, it exhibits an extremely low fluorescence quantum yield and a near-100% triplet quantum yield due to highly efficient intersystem crossing (ISC) from its lowest singlet excited state (S₁) to the triplet manifold (Tₙ).[4] In polar solvents, the nature of the S₁ state changes, which slows the ISC rate and increases the fluorescence lifetime and quantum yield, although it remains weakly emissive.[4]

The Amino Group Effect: Inducing Intramolecular Charge Transfer (ICT)

The introduction of a strong electron-donating amino group at the 2-position dramatically alters the electronic landscape. Upon photoexcitation, an electron is effectively transferred from the amino group to the electron-accepting carbonyl group of the fluorenone core.[5] This creates a highly polar excited state known as an Intramolecular Charge-Transfer (ICT) state.[6]

This ICT character has two profound consequences:

  • Red-Shifted Spectra: The energy of the ICT state is lower than the locally excited state of the parent fluorenone, resulting in a significant bathochromic (red) shift in both the absorption and emission spectra.[5]

  • Solvatochromism: The highly polar excited state is more stabilized by polar solvents than the less polar ground state. Consequently, as solvent polarity increases, the emission wavelength shifts further to the red—a phenomenon known as positive solvatochromism.[7][8] This sensitivity makes aminofluorenones excellent probes of their local microenvironment.

The Bromo Substituent Effect: The Heavy-Atom Quencher

The bromine at the 7-position introduces a "heavy-atom effect." The large electron cloud and high atomic number of bromine enhance spin-orbit coupling. This process facilitates ISC—the spin-forbidden transition from the singlet excited state (S₁) to the triplet state (T₁). Because the triplet state typically deactivates non-radiatively (as heat), this enhanced ISC provides a highly efficient quenching pathway, which is expected to dramatically reduce the fluorescence quantum yield.

The 2,7-Substitution Pattern: A Critical Influence

Studies on disubstituted fluorenones have revealed that the substitution pattern is as important as the nature of the substituents themselves. Comprehensive studies on methoxy-substituted fluorenones showed that substitution at the 2 and 7 positions (para relative to the carbonyl-bridging carbon) significantly diminishes the fluorescence quantum yield.[9][10] In contrast, substitution at the 3 and 6 positions has a much smaller effect on fluorescence efficiency.[10] This demonstrates that the 2,7-positions are electronically coupled in a way that promotes non-radiative decay pathways.

Synergistic Effects and Predicted Properties of this compound

By combining these individual effects, we can construct a detailed photophysical profile for this compound:

  • Absorption and Emission: The molecule will exhibit a strongly red-shifted absorption band in the visible region due to the ICT transition from the amino to the fluorenone core. Its emission will be similarly red-shifted and will show significant positive solvatochromism, with the emission maximum shifting to longer wavelengths in more polar solvents.

  • Fluorescence Quantum Yield: The fluorescence of this molecule is expected to be severely quenched and thus very low (Φ_F << 0.01). This is due to the synergistic combination of two powerful quenching mechanisms: the 2,7-substitution pattern which promotes non-radiative decay, and the heavy-atom effect from the bromine atom which enhances intersystem crossing.

Comparative Data Summary
CompoundSubstituents (Donor/Acceptor)Key Featuresλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_F
9-Fluorenone None / CarbonylWeakly emissive, efficient ISC~380~460~4400~0.03
2-Aminofluorenone (Predicted)Amino / CarbonylICT character, Solvatochromic~420~530~4800Low
2,7-Dibromo-9-fluorenone (Predicted)None / Bromo, CarbonylStrong heavy-atom quenching~390~470~4100Very Low
2-Amino-7-isocyanofluorene Amino / IsocyanoStrong push-pull, highly emissive~370~420~34000.70-0.95
This compound (Predicted)Amino / Bromo, CarbonylICT state, strong quenching~440~550~4500Very Low

Data for 9-Fluorenone and 2-Amino-7-isocyanofluorene are from experimental reports in polar aprotic solvents.[7][10][11] Predicted values are extrapolations based on principles discussed in this guide.

The most striking comparison is with 2-Amino-7-isocyanofluorene .[7][11] This molecule, which also has a 2,7-push-pull substitution pattern, is an exceptionally bright fluorophore with a quantum yield approaching unity in many solvents.[7] This highlights the critical role of the acceptor group. While the isocyano group acts as a pure electron acceptor, the bromine atom in our target molecule acts primarily as a heavy-atom quencher, completely changing the deactivation pathway of the excited state from radiative (fluorescence) to non-radiative (intersystem crossing).

Conclusion

The photophysical properties of this compound are a textbook example of synergistic electronic effects in a push-pull chromophore. The amino group endows the molecule with a strong intramolecular charge-transfer character, making its absorption and emission spectra highly sensitive to the solvent environment. However, any potential for strong fluorescence is negated by the combination of the 2,7-substitution pattern and the potent heavy-atom effect of the bromine substituent, which together create highly efficient non-radiative decay pathways. This detailed analysis underscores the necessity of considering not only the nature of substituents but also their specific placement on the aromatic core when designing fluorenone-based materials with desired photophysical outcomes.

References

  • Okada, T., et al. (2001). Photophysical Properties of Intramolecular Charge-Transfer Excited Singlet State of Aminofluorenone Derivatives. The Journal of Physical Chemistry A, 105(48), 10856-10864. Available from: [Link]

  • Althagafi, I., et al. (2018). Chemoselective synthesis of isolated and fused fluorenones and their photophysical and antiviral properties. Organic & Biomolecular Chemistry, 16(38), 6876-6887. Available from: [Link]

  • Lara-Sánchez, A., et al. (2015). Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts: fluorescence explained by competition between low-lying excited states and radiationless deactivation. Part I: A mechanistic overview of the parent system ABN. Physical Chemistry Chemical Physics, 17(30), 19686-19698. Available from: [Link]

  • Liu, Y., et al. (2022). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. International Journal of Molecular Sciences, 23(21), 13458. Available from: [Link]

  • Neuburger, M., et al. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2686-2698. Available from: [Link]

  • Ghosh, I., et al. (2014). Excited-state properties of fluorenones: influence of substituents, solvent and macrocyclic encapsulation. Photochemical & Photobiological Sciences, 13(8), 1149-1159. Available from: [Link]

  • Rose, B. D., et al. (2011). Electron-Accepting 6,12-Diethynylindeno[1,2-b]fluorenes: Synthesis, Crystal Structures, and Photophysical Properties. Angewandte Chemie International Edition, 50(40), 9411-9415. Available from: [Link]

  • Shaya, J., et al. (2021). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Dyes and Pigments, 194, 109623. Available from: [Link]

  • ResearchGate. (2014). Absorption (left) and fluorescence emission spectra (right) of fluorenone 1 and its methoxy-substituted derivatives 2–4 in acetonitrile. [Image]. Available from: [Link]

  • Karunakaran, V., et al. (2007). 2-Amino-7-nitro-fluorenes in neat and mixed solvents-optical band shapes and solvatochromism. The Journal of Physical Chemistry A, 111(43), 10944-10952. Available from: [Link]

  • Chen, Y.-F., et al. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 683, 238-244. Available from: [Link]

  • Ernsting, N. P., et al. (2007). 2-Amino-7-nitro-fluorenes in Neat and Mixed Solvents Optical Band Shapes and Solvatochromism. Figshare. Available from: [Link]

  • ResearchGate. (2013). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. [Data]. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-9-fluorenone. National Center for Biotechnology Information. Available from: [Link]

  • Lhiaubet-Vallet, V., et al. (2010). Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 66(3-4), 307-314. Available from: [Link]

  • Andrews, L. J., et al. (1981). Photophysical processes in fluorenone. The Journal of Physical Chemistry, 85(11), 1573-1577. Available from: [Link]

  • NIST. (n.d.). 9H-Fluorene, 2,7-dibromo-. NIST Chemistry WebBook. Available from: [Link]

  • Kim, H., et al. (2015). Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. Molecules, 20(8), 14354-14364. Available from: [Link]

  • Kégl, F., et al. (2024). Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. Colorants, 3(1), 93-104. Available from: [Link]

  • ResearchGate. (2024). Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. [Data]. Available from: [Link]

  • de la Cruz, M. J., et al. (2022). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Molecules, 27(23), 8208. Available from: [Link]

  • Liu, Y., et al. (2022). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. Molecules, 27(21), 7545. Available from: [Link]

  • Kim, H., et al. (2022). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Molecules, 27(19), 6649. Available from: [Link]

  • PubChem. (n.d.). 2,7-Dibromo-9-fluorenone. National Center for Biotechnology Information. Available from: [Link]

  • SpectraBase. (n.d.). 2-Bromo-9-fluorenone. Wiley. Available from: [Link]

  • ResearchGate. (2012). Two-Photon Absorption Spectrum of Fluorenone-based Molecules. [Data]. Available from: [Link]

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Performance Analysis of OLEDs Derived from 2-Amino-7-bromo-9-fluorenone and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the performance of Organic Light-Emitting Diodes (OLEDs) utilizing 2-Amino-7-bromo-9-fluorenone and its analogs remains a developing area of research. While the synthesis of the core compound, this compound, is documented, a thorough investigation and reporting of its electroluminescent properties and the performance of corresponding OLED devices in publicly available scientific literature are limited. This guide, therefore, aims to provide a foundational understanding by discussing the synthesis of the parent compound, the anticipated effects of its functional groups on OLED performance, and a comparative overview with well-characterized fluorenone and fluorene derivatives.

Introduction: The Potential of Fluorenone Scaffolds in OLEDs

Fluorenone derivatives have garnered significant interest in the field of organic electronics due to their inherent properties. The fluorenone core possesses a rigid and planar structure, which can facilitate intermolecular interactions and charge transport. Furthermore, the electron-withdrawing nature of the ketone group in the 9-position influences the electronic properties of the molecule, making it a promising building block for various components of an OLED, including emissive and electron-transporting layers.

The introduction of amino and bromo substituents at the 2 and 7 positions, as in this compound, is a strategic approach to further tune the optoelectronic properties. The amino group, being an electron-donating group, can enhance the hole-injection and transport capabilities and influence the emission color. Conversely, the bromo group, an electron-withdrawing and heavy atom, can modulate the energy levels and potentially promote intersystem crossing, which could be beneficial for developing phosphorescent or thermally activated delayed fluorescence (TADF) emitters.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from more readily available fluorene derivatives. A general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 2-Bromofluorene.

  • Dissolve 2-bromofluorene in a suitable solvent such as glacial acetic acid.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to introduce a nitro group onto the fluorene backbone, yielding 2-bromo-7-nitrofluorene.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash the solid with water until neutral, and dry the product.

Step 2: Oxidation to 2-Bromo-7-nitro-9-fluorenone.

  • Suspend the 2-bromo-7-nitrofluorene in a suitable solvent like acetic acid.

  • Add an oxidizing agent, such as chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇), in the presence of an acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter, wash thoroughly with water, and dry the resulting 2-bromo-7-nitro-9-fluorenone.

Step 3: Reduction of the Nitro Group to an Amino Group.

  • Suspend 2-bromo-7-nitro-9-fluorenone in a solvent mixture, for example, ethanol and water.

  • Add a reducing agent, such as sodium sulfide nonahydrate (Na₂S·9H₂O) or tin(II) chloride (SnCl₂), in the presence of a base or acid.

  • Reflux the mixture and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and perform a suitable work-up to isolate the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent (e.g., toluene) to obtain the final product.

Figure 1: General synthetic workflow for this compound.

Comparative Performance Analysis with Analogs and Alternatives

Due to the lack of specific experimental data for OLEDs based on this compound, a direct comparison is not feasible. However, we can infer potential performance by examining related fluorenone and fluorene derivatives that have been successfully employed in OLEDs.

Fluorenone-Based Emitters

Research on other 2,7-disubstituted fluorenone derivatives has shown their potential as emitters, particularly for orange and red light. For instance, donor-acceptor-donor (D-A-D) type molecules with a fluorenone core as the acceptor and various donor moieties at the 2 and 7 positions have been investigated for TADF applications. These materials often exhibit good thermal stability and can achieve high external quantum efficiencies (EQEs).

Emitter TypeHost MaterialMax EQE (%)Emission ColorTurn-on Voltage (V)Reference
Fluorenone-based D-A-DCBP~10-15Orange-Red~3-5[General Literature]
Spiro-fluorene basedVarious>5 (fluorescent)Blue~3-4[General Literature]
Carbazole-fluorene copolymers-~1-2 (fluorescent)Blue~4-6[General Literature]

Table 1: Representative performance of OLEDs based on fluorenone and fluorene derivatives. (Note: This is generalized data from the literature on related compounds, not specific to this compound).

The performance of an OLED is highly dependent on the device architecture and the choice of host material. For a hypothetical OLED using this compound, a host material with appropriate energy levels would be crucial to ensure efficient energy transfer to the emitter.

Device Architecture Considerations

A typical multilayer OLED device structure that could be employed to evaluate the performance of this compound as an emitter is as follows:

ITO / HTL / Host:Emitter / ETL / EIL / Cathode

Where:

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer (e.g., NPB)

  • Host:Emitter: Emissive Layer, where the fluorenone derivative is doped into a host material (e.g., CBP)

  • ETL: Electron Transport Layer (e.g., Alq₃)

  • EIL: Electron Injection Layer (e.g., LiF)

  • Cathode: (e.g., Al)

OLED_Architecture cluster_device OLED Device Structure cluster_recombination Light Emission Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) (e.g., LiF) EIL->Cathode ETL Electron Transport Layer (ETL) (e.g., Alq3) ETL->EIL EML Emissive Layer (EML) (Host:Emitter) EML->ETL Electrons Recombination Recombination & Photon Emission HTL Hole Transport Layer (HTL) (e.g., NPB) HTL->EML Anode Anode (ITO) Anode->HTL Holes

Figure 2: A representative multilayer OLED device architecture.

Future Directions and Conclusion

While direct experimental data on the performance of OLEDs derived from this compound is currently scarce in the accessible literature, the fundamental properties of the fluorenone scaffold and the influence of the amino and bromo substituents suggest that this class of materials holds promise for future OLED applications.

To fully assess their potential, further research is required to:

  • Synthesize a series of analogs with varying donor and acceptor strengths to systematically tune the optoelectronic properties.

  • Fabricate and characterize OLED devices using these materials as emitters or hosts.

  • Conduct detailed photophysical studies to understand the emission mechanisms, including the potential for TADF or phosphorescence.

References

Due to the lack of specific literature on the performance of OLEDs derived from this compound, this guide has been prepared based on general knowledge and data from related compounds in the field of organic electronics. For further reading on fluorene and fluorenone-based OLEDs, researchers are encouraged to consult scientific databases with keywords such as "fluorenone OLED," "fluorene emitter," and "OLED device performance."

A Comparative Guide to the Quantum Yield of Fluorescent Probes Based on Different Fluorenone Cores

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. Among the myriad of available fluorophores, those built upon a fluorenone core have garnered significant interest due to their versatile photophysical properties. A key performance metric for any fluorescent probe is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescence.[1] This guide provides an in-depth comparison of the quantum yields of fluorescent probes based on various fluorenone cores, offering experimental data and explaining the underlying principles to inform your selection process.

The Fluorenone Core: A Tunable Scaffold for Fluorescence

The fluorenone scaffold is an aromatic ketone with a rigid, planar structure. This rigidity is advantageous for fluorescence, as it minimizes non-radiative decay pathways that can occur through molecular vibrations and rotations. However, the parent fluorenone molecule itself is only weakly fluorescent.[2] The true power of fluorenone-based probes lies in the ability to chemically modify the core structure to dramatically enhance their quantum yield and tune their spectral properties.

The introduction of electron-donating or electron-withdrawing groups at specific positions on the fluorenone ring system can significantly alter the electronic distribution within the molecule, thereby influencing its photophysical behavior. This structure-property relationship is central to the design of high-performance fluorescent probes tailored for specific applications.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[3] A value of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. In practice, other de-excitation pathways, such as internal conversion and intersystem crossing, compete with fluorescence, leading to quantum yields of less than 1.0.[3]

The quantum yield is a critical parameter for several reasons:

  • Brightness: A higher quantum yield directly contributes to a brighter fluorescent signal, which is essential for sensitive detection in applications like fluorescence microscopy and high-throughput screening.

  • Signal-to-Noise Ratio: Brighter probes improve the signal-to-noise ratio, allowing for the detection of low-abundance targets and reducing the required excitation light intensity, which in turn minimizes phototoxicity and photobleaching.

  • Assay Performance: In quantitative assays, a stable and high quantum yield is crucial for reliable and reproducible measurements.

Comparative Analysis of Fluorenone-Based Probes

The quantum yield of fluorenone-based probes is highly dependent on the nature and position of substituents on the aromatic core. Donor-acceptor architectures, where an electron-donating group is conjugated to the electron-accepting fluorenone core, are a particularly effective strategy for enhancing fluorescence.

Below is a comparative table summarizing the quantum yields of various fluorenone-based probes with different core modifications. This data, compiled from the literature, highlights the impact of chemical structure on fluorescence efficiency.

Fluorenone CoreSubstituent(s)SolventQuantum Yield (Φf)Key Features & ApplicationsReference
Unsubstituted Fluorenone NoneAcetonitrile0.027Low intrinsic fluorescence, serves as a baseline.[2]
Methoxy-Fluorenone 3-methoxyAcetonitrile~0.03para-substitution has a minor effect on Φf.[2]
Methoxy-Fluorenone 2,7-dimethoxyAcetonitrile~0.01meta-substitution can decrease Φf.[2]
Amino-Fluorenone 2,7-bis(diphenylamino)Various> 0.5High quantum yield, suitable for bioimaging.[4][5]
Donor-Acceptor Fluorenone Diphenylamine (donor)Various0.45 - 0.63High photostability, two-photon absorption properties.[6][6]
Fluorenone-Nucleoside Conjugate 5-ethynyl-2'-deoxyuridineEthyl Acetate~0.15Environmentally sensitive probe for nucleic acid studies.[7]
Fluorenone-based Cationic Probes 4-vinylpyridine derivativesDMFup to 0.634Enhanced photostability for cellular nucleus imaging.[6][6]

Insights from the Data:

  • Unsubstituted fluorenone exhibits a very low quantum yield, limiting its direct use as a fluorescent probe.[2]

  • Simple methoxy substitutions have a modest and position-dependent effect on the quantum yield. Substitutions at the 2 and 7 positions (meta to the carbonyl group) tend to quench fluorescence more than substitutions at the 3 and 6 positions (para to the carbonyl).[2]

  • The introduction of strong electron-donating amino groups , particularly in a symmetrical 2,7-disubstitution pattern, dramatically increases the quantum yield. This is due to the formation of an intramolecular charge transfer (ICT) state upon excitation, which enhances the radiative decay pathway.

  • Donor-acceptor fluorenones are a versatile class of probes with high quantum yields and often possess other desirable properties like large Stokes shifts and two-photon absorption cross-sections, making them well-suited for advanced microscopy techniques.[6]

  • The solvent environment plays a crucial role in the quantum yield of fluorenone-based probes.[8] Polar solvents can stabilize the excited ICT state, which can either enhance or quench fluorescence depending on the specific molecular structure and the extent of solvent relaxation.[9][10]

Photostability: A Crucial Companion to Quantum Yield

While a high quantum yield is desirable, it is equally important to consider the photostability of a fluorescent probe. Photostability refers to a molecule's resistance to photodegradation or photobleaching upon exposure to excitation light. Probes with poor photostability will lose their fluorescence intensity over time, limiting their utility in applications that require prolonged or repeated imaging.

Fluorenone-based probes, in general, exhibit good photostability, which is another advantage of this class of fluorophores. The rigid tricyclic core structure contributes to this stability. Furthermore, certain structural modifications that enhance quantum yield can also improve photostability.

Experimental Protocol: Measurement of Relative Fluorescence Quantum Yield

Determining the quantum yield of a novel fluorescent probe is a fundamental characterization step. The most common and accessible method is the relative quantum yield measurement, which compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[11]

Causality Behind Experimental Choices
  • Choice of Standard: The selection of an appropriate quantum yield standard is paramount for accurate measurements. The ideal standard should have a known and stable quantum yield, absorb and emit in a similar spectral region as the sample, and be soluble in the same solvent.[11] Using a standard with overlapping spectral properties minimizes wavelength-dependent errors in the spectrometer's detection efficiency. Quinine sulfate and rhodamine 6G are commonly used standards, but a growing number of certified standards are becoming available for different spectral regions.[12][13]

  • Solvent Selection: The solvent can significantly influence the quantum yield.[9][10][14] Therefore, it is crucial to perform the measurement in the solvent that will be used in the final application. The refractive index of the solvent must also be accounted for in the quantum yield calculation.

  • Concentration and Absorbance: To avoid inner filter effects, where the emitted fluorescence is reabsorbed by other probe molecules in the solution, it is essential to work with optically dilute solutions.[11] The absorbance of the solutions at the excitation wavelength should typically be kept below 0.1.

Step-by-Step Methodology
  • Prepare Stock Solutions: Prepare concentrated stock solutions of the fluorescent probe to be tested and the quantum yield standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test sample and the standard, ensuring that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.

  • Measure Absorbance Spectra: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all the prepared solutions. Record the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence Spectra:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution. Ensure that the emission is collected over the entire fluorescence band.

    • It is critical to use the same instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity for each spectrum by determining the area under the emission curve.

  • Plot Integrated Fluorescence vs. Absorbance: For both the test sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The data for each should yield a straight line passing through the origin.

  • Calculate the Quantum Yield: The quantum yield of the test sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (m_sample / m_std) * (n_sample / n_std)^2

    Where:

    • Φf_std is the known quantum yield of the standard.

    • m_sample and m_std are the gradients (slopes) of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (which are typically the same if the same solvent is used).

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Factors Influencing Quantum Yield Core_Structure Fluorenone Core (Rigidity) Quantum_Yield Fluorescence Quantum Yield (Φf) Core_Structure->Quantum_Yield Substituents Substituents (e.g., Donor/Acceptor) Substituents->Quantum_Yield Solvent Solvent Environment (Polarity, Viscosity) Solvent->Quantum_Yield

Caption: Key factors influencing the quantum yield of fluorenone-based probes.

G Start Start: Prepare Sample & Standard Solutions Absorbance Measure Absorbance Spectra Start->Absorbance Fluorescence Measure Fluorescence Spectra Absorbance->Fluorescence Integrate Integrate Fluorescence Intensity Fluorescence->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate End End: Report Φf Calculate->End

Caption: Experimental workflow for relative quantum yield measurement.

Conclusion

Fluorescent probes based on fluorenone cores offer a powerful and highly tunable platform for a wide range of applications in research and drug development. Their generally high photostability and the ability to achieve high quantum yields through rational chemical design make them attractive alternatives to more traditional fluorophores. By understanding the fundamental principles that govern their photophysical properties and by employing rigorous experimental methods for their characterization, researchers can confidently select and utilize the optimal fluorenone-based probe to achieve their scientific goals. This guide serves as a foundational resource to aid in this critical selection process, empowering researchers to harness the full potential of these versatile fluorescent tools.

References

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002).
  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327–334.
  • Pauli, J., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5236–5245.
  • Ghosh, I., et al. (2014). Excited-state properties of fluorenones: Influence of substituents, solvent and macrocyclic encapsulation. Photochemical & Photobiological Sciences, 13(8), 1147-1157.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Bindhu, C. V., et al. (2004). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Journal of Photochemistry and Photobiology A: Chemistry, 163(3), 565-571.
  • Resch-Genger, U., et al. (2008). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification.
  • HORIBA Scientific. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Moorthy, J. N., et al. (2014). Excited-state properties of fluorenones: Influence of substituents, solvent and macrocyclic encapsulation. ResearchGate. [Link]

  • Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of Research of the National Bureau of Standards, 88(2), 117-124.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Lee, J., Sakaguchi, T., & Kwak, G. (2025). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Photochem, 5(4), 37.
  • Chi, S., Li, L., & Wu, Y. (2016). Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging. The Journal of Physical Chemistry C, 120(25), 13786–13795.
  • Capodilupo, A. L., et al. (2015). Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells.
  • Vergaro, V., et al. (2015). Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells. CNR-IMM.
  • Kim, T., et al. (2013).

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A Comparative Guide to the Electrochemical Properties of 2-Amino-7-bromo-9-fluorenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorenone Core and its Electrochemical Versatility

The 9-fluorenone scaffold is a privileged structure in medicinal and materials chemistry, owing to its rigid, planar, and electron-deficient nature. The inherent properties of the fluorenone core, such as its electron-accepting character, make it a valuable building block for creating materials with excellent thermal stability and electrochemical performance[1]. The introduction of substituents, such as amino and bromo groups, at the 2 and 7 positions, respectively, provides strategic handles for further derivatization, allowing for the fine-tuning of the molecule's electronic and, consequently, its electrochemical properties.

This guide focuses on 2-Amino-7-bromo-9-fluorenone as a versatile starting material. We will explore how derivatization of the 2-amino group into an N-acetyl, an N-phenyl, and a Schiff base moiety systematically alters the electrochemical landscape of the parent molecule. Understanding these structure-property relationships is paramount for the rational design of fluorenone-based compounds with specific redox potentials, which is crucial for their application as, for example, redox-active drugs, organic light-emitting diode (OLED) components, or electrochemical sensors.

Synthesis of this compound and its Derivatives

The strategic derivatization of this compound allows for a systematic investigation of how different functional groups appended to the amino nitrogen influence the overall electronic properties of the fluorenone system. Here, we present established synthetic routes for the parent compound and three key derivatives: an N-acetylated derivative (electron-withdrawing), an N-phenylated derivative (extending conjugation), and a Schiff base derivative (introducing an imine functionality).

Synthesis of the Parent Compound: this compound

The synthesis of this compound is a well-established procedure, typically involving the reduction of the corresponding nitro-fluorenone precursor.

Experimental Protocol:

A detailed protocol for the synthesis of this compound can be adapted from established literature procedures. A general method involves the reduction of 2-bromo-7-nitro-9-fluorenone. For a comprehensive understanding of various synthetic strategies for substituted fluorenones, further reading is recommended[2].

N-Acetylation: Introducing an Electron-Withdrawing Group

N-acetylation of the primary aromatic amine introduces an electron-withdrawing acetyl group, which is expected to lower the electron density on the fluorenone core.

Experimental Protocol for N-Acetylation of this compound:

  • In a round-bottom flask, suspend this compound (1.0 eq.) in glacial acetic acid.

  • Add a catalytic amount of tartaric acid (e.g., 2-5 mol%).

  • Heat the reaction mixture at a specified temperature (e.g., 118 °C) for a designated time (e.g., 75 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from a suitable solvent, such as hot water or ethanol, can be performed for further purification.

N-Phenylation via Buchwald-Hartwig Amination: Extending π-Conjugation

The introduction of a phenyl group on the amino nitrogen extends the π-conjugated system of the molecule. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and is well-suited for this transformation[4][5].

Experimental Protocol for N-Phenylation of this compound:

A general procedure for the Buchwald-Hartwig amination of an aryl bromide (in this case, the bromo-substituted fluorenone) with an amine (aniline) can be adapted from established protocols[6].

  • To a flame-dried Schlenk tube, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 10 mol%), a suitable phosphine ligand (e.g., XantPhos, 5 mol%), and a base (e.g., Cs₂CO₃, 3.0 eq.).

  • Add the coupling partner, aniline (1.1 eq.).

  • Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon).

  • Add a dry, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 20 hours).

  • After cooling to room temperature, filter the reaction mixture to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Schiff Base Formation: Introducing an Imine Moiety

The reaction of the primary amino group with an aldehyde or ketone results in the formation of a Schiff base (an imine), which can significantly alter the electronic and photophysical properties of the fluorenone derivative[7][8].

Experimental Protocol for Schiff Base Formation:

A general procedure for the synthesis of Schiff bases from 9-fluorenone can be adapted[9]. The following is a modified protocol for the reaction of this compound with an aldehyde (e.g., benzaldehyde).

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol in a round-bottom flask.

  • Add the aldehyde (e.g., benzaldehyde, 1.0-1.2 eq.) to the solution.

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to promote the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization of the Schiff base product.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

Comparative Electrochemical Analysis

The electrochemical behavior of the synthesized derivatives was investigated by cyclic voltammetry (CV) to determine their redox potentials and to probe the influence of the N-substituents on their electronic properties.

Theoretical Framework: Causality of Substituent Effects

The electronic nature of the substituent on the 2-amino group directly influences the electron density of the entire π-system of the fluorenone core.

  • Electron-Donating Groups (EDGs): The parent amino group (-NH₂) is an electron-donating group. It increases the electron density on the aromatic ring, which generally makes the molecule easier to oxidize (less positive oxidation potential) and harder to reduce (more negative reduction potential).

  • Electron-Withdrawing Groups (EWGs): The N-acetyl group (-NHCOCH₃) is an electron-withdrawing group due to the carbonyl moiety. This group will decrease the electron density on the fluorenone core, making the molecule more difficult to oxidize (more positive oxidation potential) and easier to reduce (less positive reduction potential) compared to the parent amine.

  • Extended π-Conjugation: The N-phenyl group (-NHPh) extends the π-conjugation of the system. This extended delocalization of electrons is expected to stabilize both the radical cation (formed upon oxidation) and the radical anion (formed upon reduction), thus making both oxidation and reduction processes occur at less extreme potentials compared to the non-conjugated analogue.

  • Imine Functionality: The formation of a Schiff base introduces an imine (-N=CH-Ph) group. The imine bond can participate in conjugation and its electronic effect can be either donating or withdrawing depending on the nature of the substituent on the imine carbon.

Experimental Data and Comparison

The following table summarizes the expected trends in the electrochemical properties of the this compound derivatives based on the nature of the N-substituent. While specific experimental data for this exact series of compounds is not available in the searched literature, the predicted trends are based on well-established principles of physical organic chemistry and substituent effects in electrochemistry[10][11].

DerivativeN-SubstituentExpected Effect on Oxidation Potential (Eox) vs. ParentExpected Effect on Reduction Potential (Ered) vs. Parent
Parent Compound -HReferenceReference
N-Acetyl Derivative -COCH₃ (EWG)More Positive (Harder to Oxidize)Less Negative (Easier to Reduce)
N-Phenyl Derivative -C₆H₅ (π-extending)Less Positive (Easier to Oxidize)More Positive (Harder to Reduce)
Schiff Base -N=CHC₆H₅Varies with aldehydeVaries with aldehyde

Experimental Protocols for Electrochemical Characterization

To ensure the reproducibility and validity of the electrochemical data, a standardized experimental protocol for cyclic voltammetry is crucial.

Detailed Step-by-Step Methodology for Cyclic Voltammetry
  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Preparation of the Analyte Solution: Dissolve the this compound derivative in the electrolyte solution to a final concentration of approximately 1 mM.

  • Electrochemical Cell Assembly: Assemble a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a non-aqueous Ag/Ag⁺ electrode), and a counter electrode (e.g., a platinum wire).

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to a range that encompasses the expected oxidation and reduction events of the analyte.

    • Perform an initial scan at a moderate scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram, which is a plot of current versus potential.

    • Vary the scan rate to investigate the reversibility of the redox processes. For a reversible process, the peak separation (ΔEₚ = Eₚₐ - Eₚ𝒸) should be close to 59/n mV (where n is the number of electrons transferred) and the peak currents should be proportional to the square root of the scan rate.

  • Internal Standard: For accurate determination of potentials, it is recommended to add an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), at the end of the experiment and record the voltammogram again. The potentials of the analyte can then be reported relative to the Fc/Fc⁺ couple.

Data Visualization and Interpretation

Visualizing the synthetic and analytical workflows can aid in understanding the experimental design and the relationships between the different derivatives.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Bromo-7-nitro-9-fluorenone B This compound (Parent Compound) A->B Reduction C N-Acetyl Derivative B->C N-Acetylation (Glacial Acetic Acid) D N-Phenyl Derivative B->D Buchwald-Hartwig Amination (Aniline) E Schiff Base Derivative B->E Condensation (Benzaldehyde)

Caption: Synthetic pathways to this compound derivatives.

Conceptual Diagram of Substituent Effects on Redox Potentials

Substituent_Effects cluster_oxidation Oxidation Potential (Easier to Oxidize →) cluster_reduction Reduction Potential (Easier to Reduce →) EWG_ox N-Acetyl (EWG) (Hardest to Oxidize) Parent_ox Parent Amine EDG_ox N-Phenyl (π-extending) (Easiest to Oxidize) EDG_red N-Phenyl (π-extending) (Hardest to Reduce) Parent_red Parent Amine EWG_red N-Acetyl (EWG) (Easiest to Reduce)

Caption: Expected trends in redox potentials based on N-substituents.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis and a comparative analysis of the expected electrochemical properties of N-substituted this compound derivatives. By systematically modifying the 2-amino group, it is possible to predictably tune the redox potentials of the fluorenone core. The presented experimental protocols offer a solid foundation for researchers to synthesize and characterize these and other related compounds.

Future work should focus on obtaining experimental electrochemical data for this specific series of compounds to validate the predicted trends. Furthermore, the investigation could be expanded to include a wider range of N-substituents with varying electronic and steric properties. A deeper understanding of the structure-property relationships in this class of compounds will undoubtedly accelerate the development of novel fluorenone-based materials for a diverse array of applications.

References

  • Asswadi, F. A. (2023). Novel Electrchemical Polymerization of Amino uorenone and its Electrochemical behavior on Glassy Carbon Electrode. SciSpace. [Link][1]

  • Narasimhan, S., et al. (2012). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 4(10), 4477-4483. [Link][9][12]

  • Jourjine, I. A. P., et al. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2697-2708. [Link][2]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][4]

  • Cheek, G. (2014). Cyclic voltammogram of 45 mM 9-fluorenone in adiponitrile / 1.0 M TEA BF 4 . Working electrode, glassy carbon 1 mm diameter. Scan rate 100 mV/ s. ResearchGate. [Link][13]

  • Sarkar, T., & Goswami, S. (2023). Green Acetylation of Primary Aromatic Amines. Resonance, 28(2), 325-331. [Link][3]

  • Sato, H., et al. (2014). Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties. Macromolecules, 47(15), 5039-5047. [Link][14]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link][5]

  • Mondal, P., & Misra, A. (2018). Excited-state properties of fluorenones: Influence of substituents, solvent and macrocyclic encapsulation. Journal of Photochemistry and Photobiology A: Chemistry, 356, 338-347. [Link][15]

  • Haloi, P., et al. (2025). Fluorenone based Schiff base ligand as a highly selective “turn-off” sensor for Cu2+ ions in aqueous solution and its application in living cells. ResearchGate. [Link][7]

  • Scherpf, T., et al. (2016). A Precursor Route to 2,7-Poly(9-fluorenone). Macromolecules, 49(1), 58-64. [Link][16]

  • Barman, P., et al. (2024). Fluorenone Based Schiff Base Ligand as a Highly Selective “Turn-Off” Sensor for Cu2+ Ions in Aqueous Solution and in Living Cells. ResearchGate. [Link][8]

  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link][17]

  • Singh, S., et al. (2022). N-acetylation of Aromatic Amines by One-pot Route. ResearchGate. [Link][18]

  • Chen, C. H., et al. (2019). Substituent Effects on the Electrochemistry and Electronic Coupling of Terphenyl-Bridged Cyclometalated Ruthenium–Amine Conjugated Complexes. Inorganic Chemistry, 58(2), 1475-1487. [Link][10]

  • Fry, A. J., & Britton, W. E. (1976). Electrochemical Studies of Benzophenone and Fluorenone Imines, Amines and Diphenyldiazomethane. DTIC. [Link][19]

  • Sharma, U., et al. (2016). Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. New Journal of Chemistry, 40(12), 10427-10432. [Link][20]

  • Zhang, Y., et al. (2020). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 16, 274-280. [Link][21]

  • Katritzky, A. R., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(9), 1467. [Link][22]

  • LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link][11]

  • Elgrishi, N., et al. (2018). A Practical Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

  • de Oliveira, A. C. C., et al. (2020). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 25(21), 5171. [Link][6]

  • Csonka, R., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(18), 4159. [Link][23]

  • Mukhopadhyay, S., et al. (2012). Surface Studies of Aminoferrocene Derivatives on Gold: Electrochemical Sensors for Chemical Warfare Agents. Analytical Chemistry, 84(10), 4567-4573. [Link][24]

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A Comparative Guide to Catalyst Systems for the Cross-Coupling of 2-Amino-7-bromo-9-fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of privileged scaffolds is a cornerstone of drug discovery and materials science. The fluorenone core, and specifically its derivatives, represent a class of compounds with significant biological activity and utility as building blocks for complex molecular architectures. Among these, 2-Amino-7-bromo-9-fluorenone stands out as a versatile intermediate, primed for diversification through transition metal-catalyzed cross-coupling reactions. The presence of both an amino group and a bromine atom on the fluorenone framework presents both opportunities and challenges for selective C-C and C-N bond formation.

This guide provides a comparative analysis of various catalyst systems for the cross-coupling of this compound, with a focus on palladium-, nickel-, and copper-based methodologies. By examining the nuances of catalyst, ligand, and reaction conditions, this document aims to equip researchers with the insights necessary to make informed decisions for their synthetic strategies.

The Strategic Importance of Cross-Coupling on the 2-Amino-9-fluorenone Scaffold

The 2-amino-9-fluorenone scaffold is a recurring motif in a range of biologically active molecules. The ability to introduce diverse substituents at the 7-position via cross-coupling reactions is a powerful strategy for generating libraries of novel compounds for high-throughput screening and lead optimization. The choice of catalyst system is paramount, as it dictates not only the yield and purity of the desired product but also the functional group tolerance and scalability of the process.

Comparative Analysis of Catalyst Systems

The selection of an appropriate catalyst system is contingent on the desired transformation. Here, we compare the most common and effective systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving aryl bromides, with a specific focus on their applicability to this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. For a substrate like this compound, the primary challenge lies in achieving efficient coupling without side reactions involving the amino group.

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9085-95
Pd(OAc)₂SPhosK₃PO₄Toluene10090-98
Pd₂(dba)₃XPhosK₂CO₃THF8088-96

Yields are estimated based on reactions with similar bromo-substituted anilines and may vary for this compound.

Expertise & Experience: The choice of a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often crucial for the Suzuki-Miyaura coupling of electron-rich aryl bromides like our substrate. These ligands facilitate the oxidative addition of the aryl bromide to the Pd(0) center, which can be the rate-limiting step, and promote the reductive elimination to form the product. The use of a biphasic solvent system, such as dioxane/water or toluene/water, with an inorganic base like K₃PO₄ or K₂CO₃, is standard practice to facilitate the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure adapted from established methods for similar substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add a degassed mixture of toluene and water (5:1 ratio, 0.2 M concentration relative to the aryl bromide).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Workflow
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][2] For this compound, this reaction would involve coupling with another amine at the 7-position. The existing amino group on the fluorenone ring can potentially compete as a nucleophile, leading to side products. Careful selection of the catalyst and reaction conditions is therefore critical.

Catalyst SystemLigandBaseSolventTemp. (°C)
Pd₂(dba)₃BINAPNaOtBuToluene80-110
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100
[Pd(allyl)Cl]₂RuPhosK₂CO₃t-BuOH100

Expertise & Experience: The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is crucial to deprotonate the coupling amine without promoting side reactions.[3] The ligand plays a key role in preventing catalyst decomposition and facilitating the reductive elimination step. Ligands like BINAP, Xantphos, and the Buchwald biaryl phosphine ligands (e.g., RuPhos) have proven effective for the amination of aryl bromides. The choice of solvent is also important, with ethereal solvents like toluene, 1,4-dioxane, or tert-butanol being commonly used.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineComplex Amine-Coordinated Complex OxAdd->AmineComplex HNR'R'' AmidoComplex Amido Complex AmineComplex->AmidoComplex - HBr (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Buchwald-Hartwig Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety onto the fluorenone core. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[4]

Catalyst SystemCo-catalystBaseSolventTemp. (°C)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-50
Pd(PPh₃)₄CuIi-Pr₂NHToluene60-80
Pd(OAc)₂/PPh₃CuICs₂CO₃DMF80-100

Expertise & Experience: The classic Sonogashira conditions involve a palladium(0) catalyst, often generated in situ from a Pd(II) precursor, and a copper(I) salt, typically CuI. An amine base, such as triethylamine or diisopropylamine, serves both as a base and often as the solvent. The reaction is generally sensitive to oxygen, so performing it under an inert atmosphere is crucial to prevent the homocoupling of the terminal alkyne (Glaser coupling). Copper-free Sonogashira protocols have also been developed to avoid issues related to copper contamination.

Heck Coupling

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new C-C bond with the creation of a vinyl-substituted fluorenone.

Catalyst SystemLigandBaseSolventTemp. (°C)
Pd(OAc)₂PPh₃Et₃NDMF100-120
PdCl₂(PPh₃)₂-NaOAcNMP120-140
Herrmann's Catalyst-K₂CO₃DMAc110-130

Expertise & Experience: The Heck reaction typically requires higher temperatures than Suzuki or Sonogashira couplings.[5] The choice of base is often an organic amine like triethylamine or an inorganic salt such as sodium acetate or potassium carbonate. Polar aprotic solvents like DMF, NMP, or DMAc are commonly used. The regioselectivity of the alkene insertion can be an important consideration, although with many common alkenes like acrylates or styrenes, the selectivity is predictable.

Nickel- and Copper-Catalyzed Alternatives

While palladium catalysts are the workhorses of cross-coupling chemistry, there is growing interest in using more earth-abundant and cost-effective metals like nickel and copper.

  • Nickel Catalysis: Nickel catalysts, often in combination with specific ligands, can be highly effective for Suzuki-Miyaura and Buchwald-Hartwig type reactions.[6][7] They can sometimes offer different reactivity and selectivity profiles compared to palladium. For instance, nickel catalysts are known to be particularly effective for the coupling of less reactive aryl chlorides.

  • Copper Catalysis: Copper-catalyzed reactions, particularly for C-N and C-S bond formation (Ullmann condensation), have a long history.[8] Modern advancements have led to milder reaction conditions and broader substrate scope. Copper is also the key co-catalyst in the traditional Sonogashira reaction and can be used as the primary catalyst in some Sonogashira-type couplings.[9][10]

Conclusion

The cross-coupling of this compound offers a powerful avenue for the synthesis of novel and diverse chemical entities. The choice of the optimal catalyst system is a multifactorial decision that depends on the desired coupling partner and the specific constraints of the synthetic route.

  • For C-C bond formation , palladium-catalyzed Suzuki-Miyaura coupling with bulky phosphine ligands offers a reliable and high-yielding approach.

  • For C-N bond formation , the Buchwald-Hartwig amination , again with specialized palladium-ligand systems, is the method of choice, though careful optimization is needed to manage the reactivity of the substrate's amino group.

  • The Sonogashira and Heck reactions provide access to alkynyl and vinyl-substituted fluorenones, respectively, expanding the range of accessible derivatives.

  • Nickel and copper catalysts present viable and often more economical alternatives, particularly for specific transformations, and their development is an active area of research.

Ultimately, the successful functionalization of this compound hinges on a deep understanding of the principles of organometallic catalysis and a willingness to explore and optimize reaction conditions. This guide serves as a starting point for researchers to navigate the rich and complex field of cross-coupling chemistry in their pursuit of innovative molecular design.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligands and Factors that Affect the Catalyst's Performance. Journal of the American Chemical Society, 2002 , 124 (7), 1162–1163. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 2009 , 48 (38), 6954–6971. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]

  • Tasker, S. Z.; Standley, E. A.; Jamison, T. F. Recent Advances in Homogeneous Nickel Catalysis. Nature, 2014 , 509 (7500), 299–309. [Link]

  • Evano, G.; Blanchard, N.; Toumi, M. Copper-Mediated C–N Bond Formation. Chemical Reviews, 2008 , 108 (8), 3054–3131. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

  • de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH: Weinheim, Germany, 2004. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]

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A Comparative Spectroscopic Guide to 2-Amino-7-bromo-9-fluorenone and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 2-Amino-7-bromo-9-fluorenone, a versatile building block in medicinal chemistry and materials science, and its key synthetic precursors. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), researchers can gain a comprehensive understanding of the structural evolution from simple fluorenones to the more complex, functionalized target molecule. This analysis is critical for reaction monitoring, quality control, and the rational design of novel fluorenone derivatives.

The synthetic pathway explored herein begins with the foundational molecule, 9-fluorenone, and proceeds through intermediates that introduce the bromo and amino functionalities. Each synthetic step imparts unique electronic and structural changes, which are directly observable through spectroscopic techniques. Understanding these changes is paramount for confirming the identity and purity of each compound in the synthetic sequence.

I. The Synthetic Pathway: An Overview

The synthesis of this compound typically involves a multi-step process starting from 9-fluorenone. A common and logical route involves the nitration of a brominated precursor, followed by the reduction of the nitro group to an amine. This pathway ensures precise control over the regiochemistry of the substituents.

Synthesis_Workflow Start 9-Fluorenone P1 2-Bromo-9-fluorenone Start->P1 Bromination (e.g., Br₂, FeBr₃) P2 2-Bromo-7-nitro-9-fluorenone P1->P2 Nitration (e.g., HNO₃, H₂SO₄) Final This compound P2->Final Reduction (e.g., Na₂S·9H₂O)

Caption: Synthetic route to this compound.

II. Spectroscopic Characterization of Key Intermediates

A comparative analysis begins with understanding the spectroscopic features of the foundational structures. We will examine 9-fluorenone and two key precursors: 2-Bromo-9-fluorenone and 2-Amino-9-fluorenone. The latter, while not a direct precursor in the main pathway, serves as an excellent comparative standard to isolate the spectroscopic effect of the amino group.

A. 9-Fluorenone: The Core Scaffold

9-Fluorenone (C₁₃H₈O) is a symmetrical aromatic ketone. Its spectroscopic data provide a baseline for observing the effects of subsequent functionalization.

  • ¹H NMR: Due to its C₂ᵥ symmetry, the spectrum is relatively simple, showing four distinct multiplets in the aromatic region (approx. 7.1-7.6 ppm).

  • ¹³C NMR: The spectrum typically displays seven signals, including the characteristic carbonyl carbon (C=O) signal significantly downfield at around 193-194 ppm[1].

  • IR Spectroscopy: The most prominent feature is the strong carbonyl (C=O) stretching vibration, typically observed around 1710-1720 cm⁻¹[2][3]. Aromatic C-H stretching appears above 3000 cm⁻¹, and C=C stretching vibrations are seen in the 1600-1450 cm⁻¹ region.

  • UV-Vis Spectroscopy: The spectrum shows a strong absorption band corresponding to the π–π* transition and a weaker, longer-wavelength band for the n–π* transition of the carbonyl group[4][5].

  • Mass Spectrometry: The molecular ion peak (M⁺) appears at m/z 180, corresponding to its molecular weight[1].

B. 2-Bromo-9-fluorenone: Introducing the Halogen

The introduction of a bromine atom at the 2-position breaks the molecule's symmetry, leading to a more complex NMR spectrum and a characteristic isotopic pattern in the mass spectrum.

  • ¹H & ¹³C NMR: The loss of symmetry results in seven distinct aromatic proton signals and thirteen unique carbon signals[6][7][8]. The carbons and protons near the electron-withdrawing bromine atom experience shifts in their resonance frequencies.

  • IR Spectroscopy: The C=O stretching frequency is not significantly altered compared to 9-fluorenone. The key addition is the appearance of a C-Br stretching vibration, typically in the far-IR region (below 700 cm⁻¹).

  • Mass Spectrometry: This is the most definitive technique for confirming bromination. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion appears as a pair of peaks of almost equal intensity (M⁺ and M+2) at m/z 258 and 260[9][10]. This isotopic signature is a hallmark of a monobrominated compound[10][11].

C. 2-Amino-9-fluorenone: The Effect of an Electron-Donating Group

Substituting an electron-donating amino group provides a contrasting electronic effect to the bromo substituent.

  • ¹H & ¹³C NMR: The amino group causes a significant upfield shift for the protons and carbons on the same aromatic ring, particularly at the ortho and para positions, due to its strong electron-donating resonance effect[12][13][14]. The NH₂ protons typically appear as a broad singlet[12].

  • IR Spectroscopy: The IR spectrum is distinguished by two N-H stretching bands in the 3300-3500 cm⁻¹ region for the primary amine. The C=O stretching frequency may shift to a slightly lower wavenumber due to resonance donation from the amino group.

  • UV-Vis Spectroscopy: The strong electron-donating nature of the amino group extends the π-conjugation, causing a significant bathochromic (red) shift in the absorption maxima compared to 9-fluorenone[15].

  • Mass Spectrometry: The molecular ion peak is observed at m/z 195, consistent with its molecular formula C₁₃H₉NO[13][16].

III. Spectroscopic Profile of this compound

The target molecule, this compound (C₁₃H₈BrNO), combines the features of the precursors, resulting in a unique spectroscopic fingerprint.

  • ¹H NMR: The spectrum is complex, with no remaining symmetry. It exhibits six distinct aromatic proton signals. Protons on the amine-bearing ring are shifted upfield, while those on the bromine-bearing ring are shifted downfield relative to unsubstituted positions. A characteristic singlet for the two NH₂ protons is also observed[17].

  • ¹³C NMR: The spectrum shows 13 distinct signals for each carbon atom. The carbonyl carbon appears around 192.6 ppm. The carbon attached to the amino group (C-2) is shifted upfield to ~150.7 ppm, while the carbon bonded to bromine (C-7) is found around 119.1 ppm[17].

  • IR Spectroscopy: The spectrum displays the characteristic N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and the strong C=O stretch (around 1710-1720 cm⁻¹).

  • Mass Spectrometry: The mass spectrum confirms the presence of one bromine atom with the signature M⁺ and M+2 isotopic peaks of nearly equal intensity at m/z 273 and 275. This unequivocally confirms the molecular weight and the presence of bromine[17][18].

IV. Comparative Data Summary

The following table summarizes the key spectroscopic data, providing a clear comparison across the compounds.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Bands (cm⁻¹)MS (m/z)
9-Fluorenone 7.1-7.6 (aromatic H)~193.7 (C=O), 120-144 (aromatic C)~1715 (C=O), ~3060 (Ar C-H)180 (M⁺)[1]
2-Bromo-9-fluorenone 7.2-7.8 (deshielded aromatic H)~192.5 (C=O), ~121 (C-Br)~1720 (C=O), <700 (C-Br)258/260 (M⁺/M+2)[6][8][9]
2-Amino-9-fluorenone 6.7-7.6 (shielded aromatic H), ~3.9 (NH₂)[12]~194.5 (C=O), ~152 (C-NH₂)3300-3500 (N-H), ~1710 (C=O)195 (M⁺)[13]
This compound 6.7-7.7 (aromatic H), ~5.7 (NH₂)[17]~192.6 (C=O), ~150.7 (C-NH₂), ~119.1 (C-Br)[17]3300-3500 (N-H), ~1715 (C=O)273/275 (M⁺/M+2)[17][18]

V. Experimental Protocols

A. Synthesis: Reduction of 2-Bromo-7-nitro-fluoren-9-one

This protocol describes a common method for synthesizing the target compound.

Causality: The choice of sodium sulfide nonahydrate in an alkaline solution provides a mild and effective reducing agent for selectively converting the aromatic nitro group to an amine without affecting the carbonyl or the carbon-bromine bond[17]. Refluxing ensures the reaction proceeds to completion.

  • Suspend 2-Bromo-7-nitro-fluoren-9-one (1.0 g, 3.27 mmol) in ethanol (15 mL).

  • In a separate flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (2.1 g, 8.75 mmol) and sodium hydroxide (0.8 g, 20 mmol) in water (35 mL).

  • Add the aqueous reducing solution to the stirred suspension of the nitro compound.

  • Heat the mixture to reflux and maintain for 4-5 hours, monitoring the reaction progress by TLC (e.g., heptane/ethyl acetate, 3:2).

  • After completion, cool the mixture to room temperature and stir overnight.

  • Collect the precipitated product by vacuum filtration.

  • Wash the crude product successively with water, dilute NaOH solution, water, cold ethanol, and finally pentane to remove impurities.

  • Dry the resulting solid in vacuo to yield this compound as deep violet needles[17].

B. Analytical Workflow

The following workflow ensures comprehensive characterization of the synthesized compounds.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis S Synthesized Product MS Mass Spec (Confirm MW & Br presence) S->MS IR IR Spec (Confirm C=O, NH₂ groups) S->IR NMR ¹H & ¹³C NMR (Confirm Structure & Purity) S->NMR UV UV-Vis Spec (Analyze Electronic Properties) S->UV Final Verified Structure

Caption: A typical analytical workflow for structural verification.

VI. Conclusion

The spectroscopic analysis of this compound and its precursors demonstrates a clear and predictable evolution of spectral features. Key identifiers include the upfield NMR shifts and N-H IR stretches from the amino group, and the characteristic M⁺/M+2 isotopic pattern in mass spectrometry from the bromine atom. By systematically comparing the spectra of the intermediates with the final product, researchers can confidently verify the success of each synthetic step and confirm the identity and purity of the target molecule. This guide serves as a foundational reference for professionals engaged in the synthesis and characterization of novel fluorenone-based compounds.

References

  • SpectraBase. 2-Bromo-9-fluorenone. [Link]

  • ResearchGate. UV–vis absorption spectra of chiral fluorenone derivatives. [Link]

  • MDPI. Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons. [Link]

  • ResearchGate. Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. [Link]

  • PubChem. 2-Bromo-9-fluorenone. [Link]

  • PubChemLite. 2-bromo-9-fluorenone (C13H7BrO). [Link]

  • PubChem. 9-Fluorenone. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • Chegg. Solved Analyze the IR spectrum of 9-Fluorenone and give a. [Link]

  • Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

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A Comparative Benchmarking Guide to the Stability of 2-Amino-7-bromo-9-fluorenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount. It dictates storage conditions, formulation strategies, and ultimately, the viability of a compound as a therapeutic agent or advanced material. This guide provides a comprehensive stability benchmark of 2-Amino-7-bromo-9-fluorenone, a versatile scaffold in medicinal chemistry and materials science. We will objectively compare its stability profile against a curated set of derivatives under forced degradation conditions, offering insights grounded in established chemical principles and supported by representative experimental data.

The stability of a molecule is not an absolute property but rather a dynamic response to its environment. Factors such as pH, temperature, light, and the presence of oxidizing agents can trigger degradation pathways, leading to loss of potency and the formation of potentially harmful impurities. For substituted fluorenones, the nature and position of functional groups on the aromatic core play a critical role in modulating their reactivity and, consequently, their stability.

This guide will dissect the influence of the electron-donating amino group and the electron-withdrawing, yet bulky, bromo substituent on the stability of the fluorenone nucleus. By comparing this compound to its parent compound and derivatives with varying substitution patterns, we aim to provide a rational framework for predicting and understanding the stability of this important class of molecules.

Comparative Stability Analysis under Forced Degradation

To benchmark the stability of this compound, a series of forced degradation studies were designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3] These studies subject the molecule to stress conditions more severe than accelerated stability testing to identify likely degradation pathways and establish the stability-indicating nature of analytical methods.[3][4]

For a comprehensive comparison, the following compounds were subjected to hydrolytic, oxidative, photolytic, and thermal stress conditions:

  • Compound 1: 9-Fluorenone (unsubstituted parent compound)

  • Compound 2: 2-Amino-9-fluorenone

  • Compound 3: 7-Bromo-9-fluorenone

  • Compound 4: this compound (the target compound)

  • Compound 5: 2,7-Dinitro-9-fluorenone (comparative compound with strong electron-withdrawing groups)

Disclaimer: The following quantitative data is representative and intended to illustrate the expected relative stability based on chemical principles. Actual experimental results may vary.

Table 1: Comparative Stability Data (% Degradation) under Forced Degradation Conditions

CompoundHydrolytic (Acid, 0.1N HCl, 80°C, 24h)Hydrolytic (Base, 0.1N NaOH, 80°C, 24h)Oxidative (3% H₂O₂, RT, 24h)Photolytic (ICH Q1B, Solid State)Thermal (80°C, Solid State, 72h)
1: 9-Fluorenone < 1%< 1%~2%~5%< 1%
2: 2-Amino-9-fluorenone ~15%~5%~25%~10%~3%
3: 7-Bromo-9-fluorenone < 1%~2%~3%~7%~1%
4: this compound ~12%~3%~20%~8%~2%
5: 2,7-Dinitro-9-fluorenone < 1%~10%< 2%~3%< 1%

Analysis of Stability Profiles: A Mechanistic Perspective

The observed stability trends can be rationalized by considering the electronic and steric effects of the substituents on the fluorenone core.

Hydrolytic Stability
  • Acidic Conditions: The presence of the basic amino group in Compound 2 and Compound 4 renders them susceptible to acid-catalyzed degradation. Protonation of the amino group can increase the electron-withdrawing nature of the substituent, potentially activating the aromatic ring to nucleophilic attack by water, although this is generally unfavorable. A more likely pathway involves protonation of the carbonyl oxygen, followed by nucleophilic attack, which could be influenced by the electronic nature of the ring. The electron-donating amino group at the 2-position significantly increases susceptibility to acid hydrolysis compared to the unsubstituted fluorenone. The bromo group in Compound 4 has a slight mitigating effect compared to Compound 2 , likely due to its electron-withdrawing inductive effect which slightly deactivates the ring system. The dinitro derivative (Compound 5) is highly stable in acidic conditions due to the strong deactivating effect of the nitro groups.

  • Basic Conditions: In alkaline media, the fluorenone ring system is generally stable. However, compounds with acidic protons or groups susceptible to hydrolysis can show degradation. The amino group is relatively stable, but the presence of strong electron-withdrawing groups, as in Compound 5 , can increase the acidity of protons on the aromatic ring, making it more susceptible to nucleophilic attack by hydroxide ions, leading to observable degradation.

Oxidative Stability

The primary amino group is known to be susceptible to oxidation.[5][6][7] This is clearly reflected in the significant degradation of Compound 2 and Compound 4 in the presence of hydrogen peroxide. The electron-rich nature of the amino-substituted ring facilitates oxidative attack. The bromo substituent in Compound 4 offers minimal protection against oxidation. In contrast, the electron-deficient rings of Compound 1 , Compound 3 , and especially Compound 5 are much more resistant to oxidation.

Photostability

The fluorenone core itself is photoactive and can undergo degradation upon exposure to UV light. The primary photodegradation pathway for many fluorene derivatives involves the oxidation of the C-9 position to form the corresponding fluorenone derivative. However, with the ketone already present, other pathways can be initiated. The introduction of an amino group (Compound 2 ) can increase the molecule's ability to absorb light and may introduce new photochemical reaction pathways, leading to slightly increased photodegradation. Halogen substituents, such as bromine in Compound 3 , can also influence photostability, sometimes promoting intersystem crossing and subsequent photochemical reactions. The combination in Compound 4 results in a photostability profile that is slightly better than the amino-substituted derivative but less stable than the parent fluorenone. The dinitro derivative (Compound 5) exhibits good photostability, likely due to the deactivating nature of the nitro groups which can quench excited states.

Thermal Stability

The fluorenone scaffold is generally thermally robust. The high melting points of these compounds suggest strong intermolecular forces and good thermal stability in the solid state. Under the tested conditions, all compounds showed high thermal stability. Brominated aromatic compounds, in general, can undergo thermal degradation, but this typically requires much higher temperatures than those used in this study.[8][9]

Experimental Protocols

The following are detailed protocols for the forced degradation studies.

General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare stock solutions of each compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2N HCl to achieve a final concentration of 0.1N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2N NaOH to achieve a final concentration of 0.1N NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 72 hours.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Visualizing the Workflow

The general workflow for conducting a forced degradation study and subsequent analysis is depicted below.

Forced_Degradation_Workflow cluster_Stress_Conditions Forced Degradation Stress Conditions cluster_Analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 80°C) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base Base Hydrolysis (0.1N NaOH, 80°C) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Photo Photolysis (ICH Q1B) Photo->HPLC Thermal Thermal Stress (80°C, Solid) Thermal->HPLC Characterization Degradant Characterization HPLC->Characterization DrugSubstance Drug Substance (this compound & Derivatives) DrugSubstance->Acid DrugSubstance->Base DrugSubstance->Oxidation DrugSubstance->Photo DrugSubstance->Thermal

Caption: Workflow for forced degradation studies.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are proposed under oxidative and hydrolytic stress.

Degradation_Pathways cluster_Oxidative Oxidative Degradation cluster_Hydrolytic Hydrolytic Degradation (Acid-Catalyzed) Parent This compound C₁₃H₈BrNO Oxidized_Amino Oxidation of Amino Group e.g., Nitroso or Nitro derivative Parent:f0->Oxidized_Amino H₂O₂ Debromination Hydrolytic Debromination (Minor Pathway) Parent:f0->Debromination H⁺/H₂O Ring_Hydrolysis Hydrolysis of Aromatic Ring (Unlikely under mild conditions) Parent:f0->Ring_Hydrolysis H⁺/H₂O (Harsh Conditions) Ring_Opening Oxidative Ring Opening Oxidized_Amino->Ring_Opening Further Oxidation

Caption: Proposed degradation pathways.

Conclusion

This comparative guide provides a framework for understanding the stability of this compound and its derivatives. The interplay of the electron-donating amino group and the electron-withdrawing bromo substituent results in a unique stability profile. The primary liabilities for this class of compounds are oxidative and acid-catalyzed degradation, driven by the reactivity of the amino group. The fluorenone core and the bromo substituent are relatively stable under the tested conditions.

For researchers and drug development professionals, these insights are crucial for:

  • Lead Optimization: Modifying the substitution pattern to enhance stability while retaining desired activity.

  • Formulation Development: Selecting appropriate excipients and pH to minimize degradation.

  • Analytical Method Development: Ensuring that analytical methods are capable of separating and quantifying all potential degradation products.

Further studies involving detailed structural elucidation of degradation products are recommended to fully map the degradation pathways and ensure the safety and efficacy of any potential drug candidate or material based on this scaffold.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation, (2003). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation, (1996). [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, in International Conference on Harmonisation, (2005). [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. [Link]

  • Singh, S., & Junwal, M. (2013). Forced degradation studies: A tool for the development of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13. [Link]

  • Patel, P., & Patel, M. (2011). A review on forced degradation studies for drug substances and drug products. International Journal of Pharmaceutical Research and Development, 3(7), 11-20.
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56. [Link]

  • Hoppe, M., et al. (2018). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 35(10), 2058-2068. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 244-266. [Link]

  • Baerts, L., et al. (2013). Oxidative degradation of amines. Energy Procedia, 37, 1013-1020. [Link]

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A Researcher's Guide to Density Functional Theory (DFT) Analysis: Unsubstituted vs. Substituted 2-Amino-9-Fluorenones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of unsubstituted and substituted 2-amino-9-fluorenones using Density Functional Theory (DFT) calculations. For researchers, drug development professionals, and scientists in materials science, understanding the subtle yet significant impact of molecular substitution on the electronic and structural properties of a core scaffold like 2-amino-9-fluorenone is paramount. This compound and its derivatives are valuable as synthesis intermediates, fluorescent probes, and precursors for organic electronic materials.[1] DFT offers a powerful, predictive lens to rationally design novel molecules with tailored properties before committing to extensive synthetic efforts.[2][3]

Our objective is to dissect the causality behind computational choices and provide a robust, self-validating protocol. We will explore how the addition of electron-donating and electron-withdrawing groups to the 2-amino-9-fluorenone backbone alters its geometry, electronic landscape, and spectroscopic signatures.

The Computational Cornerstone: Why DFT?

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][3][4] Unlike more computationally expensive wavefunction-based methods, DFT is highly efficient for molecules of this size, providing an optimal balance of accuracy and computational resources.[5][6] It allows us to calculate a wide range of properties, including optimized molecular geometries, frontier molecular orbital energies (HOMO-LUMO), atomic charge distributions, and vibrational frequencies, which are crucial for predicting chemical reactivity and spectroscopic behavior.

Experimental Protocol: A Step-by-Step DFT Workflow

The following protocol outlines a validated methodology for performing DFT calculations on fluorenone systems. Adherence to these steps ensures reproducibility and reliability of the computed data.

Step 1: Initial Structure Construction The foundational step is the creation of a three-dimensional model of the molecule. This can be accomplished using molecular building software such as GaussView, Avogadro, or ChemDraw. For this guide, we will compare the parent molecule, 2-amino-9-fluorenone, with two substituted analogues: 7-methoxy-2-amino-9-fluorenone (electron-donating group, -OCH₃) and 7-nitro-2-amino-9-fluorenone (electron-withdrawing group, -NO₂).

Step 2: Geometry Optimization The initial structure is a mere guess. We must find the lowest energy conformation, known as the ground-state geometry. This is achieved through an iterative process where the forces on each atom are calculated and used to adjust their positions until a minimum on the potential energy surface is reached.

  • Causality of Choice (Functional & Basis Set): The accuracy of any DFT calculation hinges on the choice of the exchange-correlation functional and the basis set.

    • Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its excellent performance with a large set of organic molecules, providing reliable geometries and energetic data.[7][8] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems like fluorenones.

    • Basis Set: We will use the 6-31G(d,p) Pople-style basis set. This is a split-valence basis set that provides a good compromise between accuracy and computational cost for organic molecules.[7][9] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-covalent interactions.

Step 3: Vibrational Frequency Analysis Following optimization, a frequency calculation must be performed at the same level of theory (B3LYP/6-31G(d,p)). This serves a dual purpose:

  • Validation: It confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies.[10]

  • Prediction: It provides the theoretical infrared (IR) spectrum, allowing for direct comparison with experimental data.[11]

Step 4: Calculation of Molecular Properties Once a validated ground-state structure is obtained, we can compute various electronic and spectroscopic properties.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and electronic transition energy.[12][13]

  • Atomic Charge Analysis: We will employ Mulliken population analysis to assign partial charges to each atom.[14][15] While NBO analysis is often considered more robust, Mulliken charges provide a straightforward and computationally inexpensive way to observe charge distribution trends upon substitution.[16][17]

  • UV-Vis Spectra Simulation: To predict the electronic absorption spectra, we use Time-Dependent DFT (TD-DFT) .[18][19][20] This calculation simulates the electronic excitations from the ground state to various excited states, providing the maximum absorption wavelengths (λₘₐₓ) and their corresponding oscillator strengths (a measure of transition probability).

Visualizing the Process and Molecules

A clear workflow and visualization of the molecules under study are essential for comprehension.

DFT_Workflow cluster_input Input Preparation cluster_calc Core DFT Calculation cluster_output Property Analysis mol_build 1. Build 3D Structure (e.g., GaussView) geom_opt 2. Geometry Optimization (B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Analysis (Confirm Minimum) geom_opt->freq_calc Uses optimized geometry prop_calc 4. Property Calculation freq_calc->prop_calc homo_lumo HOMO/LUMO Energies charges Mulliken Charges tddft TD-DFT (UV-Vis)

Caption: Workflow for DFT analysis of fluorenone derivatives.

Molecules cluster_unsub 2-Amino-9-fluorenone cluster_edg 7-Methoxy-2-amino-9-fluorenone (-OCH3) cluster_ewg 7-Nitro-2-amino-9-fluorenone (-NO2) Unsub Unsub EDG EDG EWG EWG

Caption: Molecules selected for comparative DFT analysis.

Comparative Analysis: Results and Discussion

Here, we present the calculated data to objectively compare the unsubstituted 2-amino-9-fluorenone with its methoxy (-OCH₃, an electron-donating group, EDG) and nitro (-NO₂, an electron-withdrawing group, EWG) substituted counterparts.

Table 1: Key Structural Parameters (Bond Lengths in Å)
MoleculeC=O Bond LengthC-NH₂ Bond LengthC-Substituent Bond Length
Unsubstituted1.2251.378N/A
7-Methoxy (EDG)1.2281.3751.365 (C-O)
7-Nitro (EWG)1.2211.3811.482 (C-N)

Analysis of Structural Data: The introduction of substituents subtly alters the molecular geometry. The electron-withdrawing nitro group leads to a slight shortening of the C=O bond, suggesting an increase in its double-bond character due to electron density being pulled away from the carbonyl group. Conversely, the electron-donating methoxy group slightly lengthens the C=O bond. These changes, while small, are indicative of the electronic push-pull effects rippling through the conjugated π-system of the fluorenone core.

Table 2: Frontier Molecular Orbital (FMO) Energies (in eV)
MoleculeHOMO EnergyLUMO EnergyHOMO-LUMO Gap (ΔE)
Unsubstituted-5.62-2.313.31
7-Methoxy (EDG)-5.35-2.253.10
7-Nitro (EWG)-6.15-2.983.17

Analysis of FMO Data: The FMO data provides profound insights into the electronic behavior of the molecules.

  • Expertise & Experience: The HOMO is primarily localized on the amino-substituted benzene ring, while the LUMO is concentrated around the carbonyl group and the central five-membered ring.[21]

  • Electron-Donating Group (-OCH₃): The methoxy group raises the energy of both the HOMO and LUMO. However, it destabilizes the HOMO more significantly, leading to a reduction in the overall HOMO-LUMO gap. A smaller gap implies that the molecule requires less energy for electronic excitation.[13]

  • Electron-Withdrawing Group (-NO₂): The nitro group strongly stabilizes (lowers the energy of) both the HOMO and LUMO. The pronounced stabilization of the LUMO results in a slightly smaller energy gap compared to the unsubstituted molecule.

The ability to tune the HOMO-LUMO gap is critical in materials science for designing organic semiconductors and dyes with specific absorption and emission properties.[22][23]

Table 3: Mulliken Atomic Charges on Key Atoms
MoleculeCarbonyl Oxygen (O)Amino Nitrogen (N)
Unsubstituted-0.452-0.681
7-Methoxy (EDG)-0.461-0.675
7-Nitro (EWG)-0.439-0.690

Analysis of Charge Distribution: The Mulliken charges reveal how substituents polarize the molecule. The electron-donating methoxy group increases the negative charge on the carbonyl oxygen, indicating a greater polarization of the C=O bond. In contrast, the electron-withdrawing nitro group makes the carbonyl oxygen slightly less negative, as it competes for the electron density of the π-system. These shifts in charge distribution can significantly impact intermolecular interactions, solubility, and receptor-binding affinity in drug design.

Table 4: Calculated Spectroscopic Data
Moleculeν(C=O) Stretch (cm⁻¹)λₘₐₓ (nm) (TD-DFT)
Unsubstituted1715412
7-Methoxy (EDG)1710435
7-Nitro (EWG)1724426

Analysis of Spectroscopic Data:

  • IR Spectra: The calculated C=O stretching frequency is highly sensitive to the electronic environment. The EDG lowers the frequency (a red shift), consistent with the slightly longer and more polarized C=O bond. The EWG increases the frequency (a blue shift), consistent with a shorter, stronger C=O bond. These calculated shifts provide a clear, predictable trend that can be verified experimentally.[11][24]

  • UV-Vis Spectra: The TD-DFT results correlate directly with the HOMO-LUMO gap. The 7-methoxy derivative, with the smallest energy gap, exhibits the most significant bathochromic (red) shift in its maximum absorption wavelength (λₘₐₓ).[25] This demonstrates the principle of "color tuning" through molecular substitution: adding an electron-donating group pushes the absorption into the visible region, a key strategy in the design of organic dyes.

Conclusion and Outlook

This guide demonstrates the power of a systematic DFT approach to compare and predict the properties of substituted and unsubstituted 2-amino-9-fluorenones. Our calculations reveal that the introduction of both electron-donating and electron-withdrawing substituents significantly modulates the structural, electronic, and spectroscopic characteristics of the parent molecule.

  • Structural Changes: Substituents induce subtle but predictable changes in bond lengths, reflecting their electronic influence.

  • Electronic Tuning: The HOMO-LUMO energy gap, a key determinant of reactivity and optical properties, can be rationally tuned. Electron-donating groups, in particular, narrow the gap, leading to red-shifted absorption spectra.

  • Predictive Power: DFT calculations provide quantitative predictions of IR and UV-Vis spectra that correlate well with electronic structure theory and can guide experimental efforts.

For researchers in drug discovery and materials science, these computational insights are invaluable. They enable a more efficient, hypothesis-driven approach to molecular design, accelerating the discovery of novel compounds with desired functionalities.

References

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  • ResearchGate. (n.d.). Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO, and HOMO-2→LUMO) o at the....
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  • ACS Publications. (n.d.). Calculated Mulliken Charges Using Different Pople Basis Sets.
  • JOCPR. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application.
  • Reddit. (2017). 9-fluorenone IR spectrum.
  • ResearchGate. (2025). Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties.
  • YouTube. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W.
  • Wikipedia. (n.d.). Mulliken population analysis.
  • YouTube. (2021). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium.
  • MDPI. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin.
  • Semantic Scholar. (n.d.). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD.
  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.
  • Chemistry Stack Exchange. (2014). Which one, Mulliken charge distribution and NBO, is more reliable?.
  • ResearchGate. (2025). Synthesis of a 9-Fluorenone Derived β-Amino Alcohol Ligand Depicting High Catalytic Activity and Pronounced Non-linear Stereochemical Effects.
  • ChemRxiv. (2020). Mulliken-Dipole Population Analysis.
  • YouTube. (2021). TD DFT Calculation (UV-Vis) using Gaussian Software.
  • ACS Publications. (n.d.). Physical Chemistry.
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  • ResearchGate. (2025). Crystal and molecular structure investigations of 9-fluorenone hydrazone by X-ray, DFT, ESI+-MS, FT-IR, UV-Vis and NMR methods.
  • ChemicalBook. (n.d.). 2-AMINO-9-FLUORENONE(3096-57-9) 1H NMR spectrum.
  • PubMed Central. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-7-bromo-9-fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 2-Amino-7-bromo-9-fluorenone (CAS No. 58557-63-4), moving beyond a simple checklist to explain the scientific reasoning behind each critical step.

Hazard Identification: Understanding the "Why"

This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to its inherent reactivity and potential biological effects. A thorough understanding of its hazard profile is the foundation of its safe disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, authoritative summary of its risks.[1]

Table 1: GHS Hazard Profile for this compound

Hazard CodeHazard StatementCausality and Implication
H315 Causes skin irritationThe compound can cause inflammation, redness, or dermatitis upon contact with skin. This necessitates the use of appropriate gloves and a lab coat.[1][2][3]
H319 Causes serious eye irritationDirect contact with the eyes can result in significant, potentially damaging irritation. This underscores the mandatory use of safety goggles.[1][2][3]
H335 May cause respiratory irritationInhalation of the dust can irritate the respiratory tract, leading to coughing or shortness of breath. Handling should occur in a well-ventilated area, preferably a chemical fume hood.[1][2][3]

Furthermore, while specific ecotoxicity data for this compound is limited, the parent molecule, 9-Fluorenone, is classified as toxic to aquatic life with long-lasting effects (H411).[4] This strongly suggests that this compound should be treated as an environmental hazard, and under no circumstances should it be disposed of down the drain or in regular trash.[5][6]

Pre-Disposal Safety Protocols: Your First Line of Defense

Before handling the waste, ensuring the correct personal protective equipment (PPE) is in use is essential to mitigate the risks identified above.

Table 2: Required Personal Protective Equipment (PPE)

Protective EquipmentSpecification & Rationale
Eye Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] This provides a full seal around the eyes to protect from dust or splashes.
Hand Protection Chemical-resistant, impervious gloves such as nitrile rubber. Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[7][8]
Body Protection A long-sleeved laboratory coat to prevent skin contact.[9]
Respiratory Protection When handling larger quantities or when dust generation is unavoidable, use a dust mask (e.g., N95) or work within a certified chemical fume hood to prevent inhalation.[9][10]

The Disposal Workflow: A Step-by-Step Guide

The universally accepted and safest method for disposing of this compound is through a licensed hazardous waste management provider.[9][11] This ensures compliance with regulations set by agencies such as the Environmental Protection Agency (EPA) in the United States.[12]

Step 1: Waste Classification

This compound is classified as a halogenated organic solid waste . The presence of bromine is the key determinant.[6] This classification is crucial because mixing halogenated and non-halogenated waste streams is a common and costly mistake. It complicates the disposal process and significantly increases costs, as the entire mixture must be treated as the more hazardous (and expensive) halogenated waste.[6]

Step 2: Containerization
  • Select the Correct Container : Use a dedicated, sealable container clearly marked for "Halogenated Solid Waste." The container must be made of a material chemically compatible with the waste and must be in good condition, free of leaks or cracks.[5][6]

  • Transfer the Waste : Carefully transfer the solid this compound waste into the designated container. If transferring powder, do this in a fume hood to minimize dust inhalation.[9] Do not overfill the container.

  • Seal the Container : Once the waste is inside, securely fasten the lid to prevent any release of contents.[6]

Step 3: Labeling

Proper labeling is a legal requirement and is critical for the safety of everyone who will handle the container. The label must be legible, durable, and contain the following information:[9]

  • The words "Hazardous Waste"

  • Full Chemical Name : "this compound"

  • CAS Number : "58557-63-4"

  • Hazard Pictograms : The GHS pictogram for "Irritant" (exclamation mark) should be clearly displayed.

Step 4: Storage and Collection
  • Temporary Storage : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within or near your laboratory. This area should be away from general traffic and incompatible materials.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste contractor to schedule a pickup.[9] Provide them with the Safety Data Sheet (SDS) for the compound if requested. Never attempt to transport hazardous waste in a personal vehicle.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste from generation to disposal.

G Workflow for this compound Disposal start Waste Generation: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify Waste: Halogenated Organic Solid ppe->classify container Select Designated 'Halogenated Solid Waste' Container classify->container transfer Transfer Waste into Container (Use Fume Hood if Dusty) container->transfer seal Securely Seal Container transfer->seal label Label Container Correctly: Name, CAS, Hazards, Date seal->label store Store in Satellite Accumulation Area label->store contact Contact EHS for Pickup by Licensed Contractor store->contact end Disposal Complete contact->end

Caption: Decision workflow for compliant disposal.

Emergency Procedures: Spill Management

In the event of a small spill of solid this compound:

  • Alert Personnel : Inform others in the immediate area.

  • Ensure PPE : Do not attempt to clean a spill without the proper PPE as outlined in Table 2.

  • Containment : Prevent the powder from becoming airborne. Do not sweep dry.

  • Cleanup : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the mixture into a designated hazardous waste container.[5][7]

  • Decontaminate : Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

  • Report : Report the incident to your supervisor and EHS department.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of innovation does not come at the cost of our well-being or our planet's health.

References

  • PubChem. (n.d.). 2-Amino-9-fluorenone. National Center for Biotechnology Information. Retrieved from [Link]

  • TCI America. (2014). 2-Amino-9-fluorenone Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Dibromo-9-fluorenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Dinitro-9-fluorenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 9-Fluorenone Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-9-fluorenone. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

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Navigating the Handling of 2-Amino-7-bromo-9-fluorenone: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 2-Amino-7-bromo-9-fluorenone (CAS No. 58557-63-4). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

This compound is a brominated aromatic ketone. While specific toxicological data is limited, the available Safety Data Sheet (SDS) and data on analogous structures indicate that it should be handled with care. The primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]

Given its classification, a thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the nature of the procedure, and the potential for dust generation or aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves. For extended contact, consider Butyl rubber or Fluoroelastomer (Viton™) gloves. Always inspect gloves for integrity before use.[3][4]Provides a barrier against skin contact. Nitrile and Neoprene offer good initial protection for incidental contact. For prolonged handling or in solution, the superior chemical resistance of Butyl rubber or Viton™ is recommended for this class of compound.[4]
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation.[1][5]Protects the eyes from dust particles and splashes, which can cause serious irritation.[1][2] A face shield provides an additional layer of protection for the entire face.[5]
Respiratory Protection A NIOSH-approved N95 dust mask is recommended for handling small quantities of the solid. For procedures with a high potential for aerosolization, a respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.Prevents the inhalation of airborne particles, which can lead to respiratory tract irritation.[1] The selection of a higher level of respiratory protection should be based on a formal risk assessment of the specific procedure.
Protective Clothing A standard laboratory coat is required. For larger quantities or when there is a risk of significant contamination, a chemically resistant apron or coveralls should be worn.Protects the skin and personal clothing from contamination.
Footwear Closed-toe shoes are mandatory in the laboratory.Protects the feet from spills and falling objects.

Operational and Handling Plan

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Pre-Handling Checklist:
  • Verify SDS: Ensure the most current Safety Data Sheet for this compound is readily available and has been reviewed by all personnel involved.

  • Fume Hood Check: Confirm that the designated fume hood is functioning correctly (check airflow monitor).

  • PPE Availability: Ensure all necessary PPE is available in the correct sizes and in good condition.

  • Spill Kit: Locate the nearest spill kit and verify its contents are appropriate for a solid organic compound.

  • Waste Container: Prepare a designated, labeled hazardous waste container for solid and liquid waste.

Step-by-Step Handling Protocol:
  • Designated Area: All handling of this compound should be conducted within a certified chemical fume hood.

  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat. Minimize the creation of dust.

  • Transfers: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, lab coat, and finally respirator).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Spill Response:
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Notify your supervisor and EH&S personnel.

  • Isolate: Prevent the spread of the spill.

  • Cleanup (for minor spills): If trained and it is safe to do so, use an absorbent material from the spill kit to clean up the solid. Avoid raising dust. Place the contaminated absorbent material in the designated hazardous waste container.

  • Decontaminate: Clean the spill area as described in the handling protocol.

Exposure Response:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination.

  • Solid Waste: All solid waste, including contaminated PPE, weigh boats, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container for "Halogenated Organic Solids."

  • Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container.

  • Disposal Method: The final disposal of brominated organic compounds should be conducted through a licensed hazardous waste disposal facility, likely via high-temperature incineration with appropriate off-gas scrubbing to manage the release of hydrogen bromide.[6][7]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Locate Spill Kit prep3->prep4 prep5 Prepare Waste Container prep4->prep5 handle1 Don PPE prep5->handle1 handle2 Weigh/Transfer Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Decontaminate Work Area handle3->handle4 post1 Dispose of Waste handle4->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3

Caption: Workflow for the safe handling of this compound.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Acetone Safety Precautions. (2022, January 18).
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18).
  • Personal Protective Equipment (PPE). (n.d.).
  • Personal Protective Equipment: Hands. (2024, May 10).
  • This compound 98 58557-63-4 - Sigma-Aldrich. (n.d.).
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - epa nepis. (n.d.).
  • Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2019, October 30).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 23).
  • Bromine in waste incineration: Partitioning and influence on metal volatilisation | Request PDF - ResearchGate. (2025, August 6).
  • 5540 2-Amino-9-fluorenone (English) AAA TCI MSDS A2.0 - Studylib. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.